molecular formula C8H6BrFO2 B1519151 4-Bromo-2-fluoro-5-methylbenzoic acid CAS No. 415965-24-1

4-Bromo-2-fluoro-5-methylbenzoic acid

Cat. No.: B1519151
CAS No.: 415965-24-1
M. Wt: 233.03 g/mol
InChI Key: PJJJBQHQICIYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBQHQICIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652912
Record name 4-Bromo-2-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415965-24-1
Record name 4-Bromo-2-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS 415965-24-1), a versatile trifunctional building block of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide presents its characteristic spectroscopic data for unequivocal identification and outlines essential safety and handling procedures. The strategic positioning of the bromine, fluorine, and carboxylic acid functionalities makes this reagent a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid amenable to amide bond formation, a bromine atom that serves as a handle for cross-coupling reactions, and a fluorine atom that can enhance the pharmacological properties of target molecules.[2] The methyl group further modulates the electronic properties of the aromatic ring. This unique combination of features makes it a sought-after building block in the design and synthesis of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 415965-24-1[3][4][5]
Molecular Formula C₈H₆BrFO₂[3][4][6]
Molecular Weight 233.03 g/mol [3][7]
Appearance White to off-white solid[4][6]
Melting Point 173-176 °C[3][8]
Purity ≥98% (HPLC)[3][4]
Boiling Point (Predicted) 302.2 ± 42.0 °C at 760 mmHg[5]
Density (Predicted) 1.680 ± 0.06 g/cm³[5]
pKa (Predicted) 3.11 ± 0.10[8]
Storage Sealed in dry, room temperature[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. The following protocol is adapted from established methodologies for the synthesis of structurally related compounds and represents a reliable route to the target molecule.[9]

Synthetic Scheme

Synthesis_of_4-Bromo-2-fluoro-5-methylbenzoic_acid cluster_0 Step 1: Sandmeyer-type Reaction cluster_1 Step 2: Ester Hydrolysis A 2-Amino-4-fluoro-5-methylbenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HBr, 0-5 °C C Methyl 4-bromo-2-fluoro-5-methylbenzoate B->C 2. CuBr D This compound C->D NaOH, H₂O/MeOH, Reflux then HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-bromo-2-fluoro-5-methylbenzoate

  • Diazotization: To a suspension of 2-Amino-4-fluoro-5-methylbenzoic acid (1.0 eq) in a 48% hydrobromic acid solution, add a solution of sodium nitrite (1.0 eq) in water dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl 4-bromo-2-fluoro-5-methylbenzoate.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ester.

Step 2: Hydrolysis to this compound

  • Hydrolysis: The purified methyl 4-bromo-2-fluoro-5-methylbenzoate (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification and Precipitation: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a 6N hydrochloric acid solution to a pH of approximately 2. The desired product precipitates as a solid.

  • Isolation and Drying: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield this compound.

Spectroscopic Characterization

Unequivocal characterization of the final product is essential for quality control and for its use in subsequent synthetic steps. The following data is representative for this compound.

Technique Expected Features
¹H NMR - Aromatic protons in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and bromine substitution. - A singlet for the methyl protons around 2.2-2.5 ppm. - A broad singlet for the carboxylic acid proton above 10 ppm (can be exchanged with D₂O).
¹³C NMR - Aromatic carbons in the range of 110-165 ppm, with carbon-fluorine couplings observed. - A signal for the methyl carbon around 15-25 ppm. - A signal for the carboxylic carbon in the range of 165-175 ppm.
IR (KBr) - A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. - A sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹. - C-F and C-Br stretching vibrations in the fingerprint region.
Mass Spec (ESI-) - A prominent peak corresponding to [M-H]⁻ at m/z ≈ 231/233, showing the characteristic isotopic pattern for bromine.

Note: For detailed experimental spectra, please refer to the documentation provided by your supplier. BLD Pharm, for instance, offers access to NMR, HPLC, and LC-MS data for this compound.[10]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, allowing for its sequential or orthogonal functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.[11]

Suzuki-Miyaura Coupling: This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a widely used strategy for the synthesis of complex pharmaceutical intermediates.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is particularly useful for introducing alkynyl moieties that can serve as handles for further transformations or as part of a larger conjugated system.

Cross-Coupling_Reactions cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling A This compound B Biaryl Product A->B R-B(OH)₂, Pd catalyst, Base C Alkynyl Product A->C R-C≡CH, Pd catalyst, Cu(I), Base

Caption: Key cross-coupling reactions involving this compound.

Amide Bond Formation

The carboxylic acid functionality can be readily converted to an amide via coupling with a primary or secondary amine. This is typically achieved using standard peptide coupling reagents such as HATU or EDC/HOBt, or by first converting the carboxylic acid to an acyl chloride.[6]

Application as a Key Building Block

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Sources

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2-fluoro-5-methylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a carboxylic acid for amide coupling and derivatization, a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group for steric and electronic influence—renders it a highly versatile intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications, designed to empower researchers in their scientific endeavors.

I. Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation. The following table summarizes its key physical and chemical data.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 415965-24-1[4][5][6]
Molecular Formula C₈H₆BrFO₂[5][6][7]
Molecular Weight 233.03 g/mol [3][7]
Appearance White to off-white solid[8]
Melting Point 173-174 °C[5]
Boiling Point (Predicted) 302.2 ± 42.0 °C at 760 mmHg[5][7]
Density (Predicted) 1.680 ± 0.06 g/cm³[5]
pKa (Predicted) 3.11 ± 0.10[5]
InChI InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)[3]
SMILES CC1=CC(=C(C=C1Br)F)C(=O)O[3]

II. Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the oxidation of the corresponding toluene derivative. The following protocol is a well-established method for its preparation.[9]

Experimental Protocol: Oxidation of 1-Bromo-4-fluoro-2-methylbenzene

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 1-Bromo-4-fluoro-2-methylbenzene Reagents Potassium Permanganate (KMnO4) Pyridine/Water (1:1) Start->Reagents Add to Reaction Oxidation at 90°C Reagents->Reaction Initiate Workup Filtration through Diatomaceous Earth Acidification (6N HCl) Reaction->Workup Proceed to Product This compound Workup->Product Isolate

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 1:1 mixture of pyridine and water (200 mL).

  • Addition of Starting Material: To the solvent mixture, slowly add 1-bromo-4-fluoro-2-methylbenzene (20.0 g, 0.10 mol) at 90°C.

  • Oxidation: While maintaining the temperature at 90°C, add potassium permanganate (66.0 g, 0.42 mol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 90°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth. Wash the filter cake with 3N sodium hydroxide (500 mL) and water (400 mL).

  • Isolation: Combine the aqueous filtrates and remove the pyridine under reduced pressure. Acidify the residue with 6N hydrochloric acid to a pH of 2 to precipitate the product.

  • Purification: Collect the white precipitate by filtration, wash with cold water, and dry to afford this compound. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.

III. Chemical Reactivity and Spectroscopic Profile

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety readily undergoes esterification and amidation reactions. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 4-position. The fluorine atom and the methyl group influence the reactivity of the aromatic ring towards electrophilic substitution.

Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (around 2.2-2.4 ppm), two aromatic protons exhibiting coupling to each other and to the fluorine atom, and a broad singlet for the carboxylic acid proton (typically above 10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the methyl carbon, the carboxylic carbon, and six distinct aromatic carbons, with the carbon atoms attached to bromine and fluorine showing characteristic chemical shifts and coupling constants.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching absorption (around 1700 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation may involve the loss of the carboxylic acid group and other fragments.

IV. Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its structural features are often incorporated into drug candidates to enhance their binding affinity, metabolic stability, and pharmacokinetic profiles.

For instance, this scaffold is utilized in the synthesis of inhibitors of various enzymes and receptors. The bromo-fluoro-methyl-substituted phenyl ring can serve as a key pharmacophore that interacts with specific residues in the active site of a target protein. The carboxylic acid group provides a handle for linking the molecule to other fragments or for forming essential salt bridges.

While specific drug candidates containing this exact moiety are often proprietary, the analogous compound, 4-bromo-2-fluorobenzoic acid, is a known intermediate in the synthesis of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer, and Venclexta, a BCL-2 inhibitor for treating certain types of leukemia.[9] This highlights the importance of this class of compounds in the development of modern therapeutics.

V. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: GHS data indicates that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures: It is essential to work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and avoid inhalation of dust and contact with skin and eyes.

VI. Conclusion

This compound is a key chemical intermediate with a unique combination of functional groups that make it highly valuable for organic synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties and versatile reactivity allow for the construction of complex and novel molecular entities. This guide provides a foundational understanding of this compound, from its fundamental properties to its practical application, to aid researchers in leveraging its full potential in their scientific pursuits.

VII. References

  • Supporting Information for various academic publications (General spectral data for related compounds).

  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • SpectraBase. 4-Bromo-2-fluorobenzoic acid, methyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Available from:

  • PubChem. This compound. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • AlchemyPharm. CAS 415965-24-1 | this compound. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Available from:

  • NIST WebBook. Benzoic acid, 4-bromo-. Available from: [Link]

  • Oakwood Chemical. This compound. Available from: [Link]

  • SpectraBase. Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • ResearchGate. 4-Bromo-2-hydroxybenzoic acid. Available from: [Link]

  • Veeprho. 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information.

  • PubChem. 4-Bromo-2-fluoro-5-methylbenzonitrile. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-. Available from: [Link]

  • ResearchGate. The crystal structure of Benzoic Acid. Available from: [Link]

Sources

4-Bromo-2-fluoro-5-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic Acid

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 415965-24-1), a key halogenated aromatic carboxylic acid. As a versatile building block in synthetic organic chemistry, its strategic substitution pattern makes it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide details its physicochemical properties, outlines a plausible synthetic pathway and a key derivatization reaction, discusses its applications, and provides guidelines for its analytical characterization and safe handling. The content is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound's chemical behavior and utility.

Physicochemical and Structural Characteristics

This compound is a polysubstituted benzene derivative. The presence of a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group imparts a unique combination of reactivity and physical properties. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the steric and electronic influence of the bromine and methyl groups, dictates its role in chemical synthesis.

Table 1: Key Properties and Identifiers

Property Value Source(s)
IUPAC Name This compound [2][3]
CAS Number 415965-24-1 [3][4][5]
Molecular Formula C₈H₆BrFO₂ [1][4][5][6]
Molecular Weight 233.03 g/mol [3][4][5]
Exact Mass 231.95352 Da [3][4]
Appearance White to Yellow Solid
Purity (Typical) 95% - 99.5% [2][4][5]
Density (Predicted) 1.68 - 1.7 g/cm³ [4][6]
Boiling Point (Predicted) 302.2°C at 760 mmHg [4][6]
pKa (Predicted) 3.11 ± 0.10 [6]
SMILES CC1=C(Br)C=C(F)C(C(=O)O)=C1 [2]

| InChI Key | PJJJBQHQICIYJH-UHFFFAOYSA-N |[3] |

Synthesis and Purification

While multiple proprietary methods exist for the synthesis of this compound, a common and logical approach involves the regioselective bromination of a suitable precursor. The following workflow is a chemically sound, illustrative pathway derived from established organic chemistry principles for halogenated aromatics.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-fluoro-5-methylbenzoic acid. The key challenge is achieving the correct regioselectivity for the bromination, directing the bromine to the C4 position. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The carboxylic acid group is a meta-director. The combined directing effects favor substitution at the C4 position, which is para to the fluorine and ortho to the methyl group, and meta to the carboxylic acid.

G cluster_0 Proposed Synthesis of this compound A Start: 2-Fluoro-5-methylbenzoic acid B Step 1: Electrophilic Bromination A->B Br₂, FeBr₃ or NBS, H₂SO₄ C Product: this compound B->C Work-up (Quenching) D Step 2: Purification C->D Recrystallization (e.g., from Ethanol/Water) E Final Product (≥98% Purity) D->E

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol (Illustrative)
  • Reaction Setup: To a solution of 2-fluoro-5-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or a strong acid like sulfuric acid) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) (0.1 eq).

  • Bromination: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of bromine (Br₂) (1.05 eq) in the same solvent dropwise over 1 hour, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice water and a solution of sodium bisulfite to quench excess bromine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Chemical Reactivity and Applications

The primary utility of this compound lies in its capacity to serve as a scaffold for building more complex molecules. The carboxylic acid group allows for standard transformations (e.g., amide bond formation, esterification), while the bromine atom is a key handle for cross-coupling reactions.

Application in Medicinal Chemistry

Halogenated benzoic acids are foundational in drug discovery. For instance, the structurally related compound 4-Bromo-2-fluorobenzoic acid is a known intermediate in the synthesis of prominent drugs like the anti-cancer agent enzalutamide.[7] The title compound is similarly employed as a precursor for active pharmaceutical ingredients (APIs).[1]

Key Reaction: Amide Bond Formation

A frequent and critical reaction is the conversion of the carboxylic acid to an amide. This typically proceeds via activation to a more reactive species, such as an acid chloride.

G cluster_1 Amide Synthesis Workflow Acid This compound Activation Step 1: Acid Chloride Formation Acid->Activation (COCl)₂, cat. DMF in CH₂Cl₂ Chloride Intermediate: 4-Bromo-2-fluoro-5-methylbenzoyl chloride Activation->Chloride Coupling Step 2: Amine Coupling Chloride->Coupling R-NH₂, Base (e.g., DIPEA) in THF Amide Final Product: N-Substituted Amide Coupling->Amide

Caption: Workflow for conversion to an N-substituted amide.

Protocol: Synthesis of a Tertiary Butyl Hydrazide Derivative[5]

This protocol demonstrates the activation of the carboxylic acid and subsequent coupling.

  • Acid Chloride Formation: Suspend this compound (2.15 mmol) in dichloromethane (CH₂Cl₂). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 ml). To this suspension, add oxalyl chloride solution (5 ml) and stir at room temperature for 1 hour.

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove excess oxalyl chloride and solvent. Co-evaporate with additional dichloromethane to ensure complete removal.

  • Amine Coupling: Dissolve the resulting crude acid chloride in tetrahydrofuran (THF) (7 ml). Add N,N-diisopropylethylamine (DIPEA) (2.57 mmol) followed by 2-isopropyl-hydrazine carboxylic acid tertiary butyl ester (2.36 mmol).

  • Reaction: Stir the solution at room temperature for 1 hour.

  • Work-up: Dilute the reaction mixture with water and acidify with 1N hydrochloric acid (HCl). Extract the product with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium chloride, dried over sodium sulfate, filtered, and concentrated in a rotary evaporator to yield the final amide product.

Analytical Characterization

A comprehensive structural confirmation relies on a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons (around 2.2-2.4 ppm), two distinct signals in the aromatic region (7.0-8.0 ppm) for the two aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

    • ¹³C NMR: Signals for the methyl carbon, the eight aromatic carbons (with C-F and C-Br couplings), and the carbonyl carbon of the carboxylic acid (>165 ppm) are expected.

    • ¹⁹F NMR: A singlet is expected for the single fluorine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (approx. 1680-1710 cm⁻¹), C-F stretching vibrations (approx. 1200-1300 cm⁻¹), and C-Br stretches at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.

Safety and Handling

This compound must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6]

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure provides multiple reactive sites that can be selectively functionalized, making it an ideal building block for creating novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

  • AlchemyPharm. (n.d.). CAS 415965-24-1 | this compound.
  • MySkinRecipes. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2019). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-2-fluoro-4-methylbenzoic acid.

Sources

An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

4-Bromo-2-fluoro-5-methylbenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, holds significant value as a versatile building block in the realms of pharmaceutical and agrochemical research and development. Its strategic placement of bromo, fluoro, and methyl functional groups on the benzoic acid scaffold offers a unique combination of steric and electronic properties, making it a coveted intermediate for the synthesis of complex, high-value molecules. The precise characterization of its three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design and process chemistry, where even subtle variations in molecular geometry can profoundly impact biological activity and reaction outcomes.

This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, offering a self-validating system of protocols designed for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Snapshot

A thorough understanding of a molecule's physical and chemical properties is the foundation of its successful analysis and application.[1][2][3]

PropertyValueSource
Molecular Formula C₈H₆BrFO₂[1][4]
Molecular Weight 233.03 g/mol [1][2][4]
CAS Number 415965-24-1[1][4]
Appearance White to yellow solid[3]
Purity Typically ≥98%[3][4]
Storage Room Temperature[3]

Synthesis and Purification: The Genesis of the Analyte

While a detailed exploration of synthetic organic chemistry is beyond the scope of this guide, a foundational understanding of the molecule's origin is crucial for anticipating potential impurities that could interfere with structural analysis. The synthesis of this compound can be approached through various routes, often involving the oxidation of a corresponding toluene derivative or through a series of halogenation and functional group interconversions on a benzoic acid precursor.[5][6]

A generalized purification protocol is essential to ensure the sample's integrity prior to analysis:

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by identifying a suitable solvent system. A common approach is a binary mixture, such as ethanol/water or ethyl acetate/hexane, where the compound is soluble in the primary solvent at elevated temperatures and sparingly soluble at room temperature.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot primary solvent with gentle stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Gradually add the anti-solvent (the solvent in which the compound is less soluble) to the hot solution until the first signs of persistent turbidity appear.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum to a constant weight.

Core Structural Elucidation: A Multi-Technique Approach

The definitive structural analysis of this compound necessitates a synergistic application of several advanced analytical techniques. This guide will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and through-space proximity of atoms. For this compound, a suite of NMR experiments is required for a comprehensive analysis.

¹H NMR Spectroscopy: The Proton Landscape

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11-13broad singlet1H-COOH
2~7.8-8.0doublet1HH-6
3~7.2-7.4doublet1HH-3
4~2.3-2.5singlet3H-CH₃

Note: This is a predicted spectrum. Actual chemical shifts may vary depending on the solvent and experimental conditions.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration-dependent and it is readily exchangeable with D₂O.

  • Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are in different chemical environments. H-6 is ortho to the electron-withdrawing carboxylic acid group and meta to the bromine atom, while H-3 is ortho to the fluorine atom and meta to the methyl group. The fluorine atom will cause a characteristic splitting of the H-3 signal (a doublet), and the H-6 proton will also appear as a doublet due to coupling with the fluorine atom (a four-bond coupling, which is often observable for fluorine).

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

SignalChemical Shift (δ, ppm)Assignment
1~165-170-COOH
2~160-165 (d, ¹JCF)C-2
3~140-145C-5
4~135-140C-1
5~125-130 (d, ²JCF)C-3
6~120-125C-4
7~115-120 (d, ²JCF)C-6
8~20-25-CH₃

Note: This is a predicted spectrum. 'd' indicates a doublet due to C-F coupling. The magnitude of the coupling constant (J) is largest for the directly attached carbon (¹JCF).

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon and appears at the lowest field.

  • Fluorine-Coupled Carbons: The carbon directly bonded to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF) and will appear as a doublet. The carbons ortho (C-1 and C-3) and meta (C-4 and C-6) to the fluorine will show smaller two- and three-bond couplings, respectively, also appearing as doublets.

  • Substituted Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the electronic effects of their substituents.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120multiplet

Note: The chemical shift is referenced to a standard such as CFCl₃.

  • The single fluorine atom will give rise to one signal in the ¹⁹F NMR spectrum.

  • This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-6).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrum Data
  • Molecular Ion Peak (M⁺): A prominent cluster of peaks around m/z 232 and 234, corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The peak at m/z 232 would correspond to [C₈H₆⁷⁹BrFO₂]⁺ and the peak at m/z 234 to [C₈H₆⁸¹BrFO₂]⁺.

  • Key Fragment Ions:

    • [M - OH]⁺: Loss of a hydroxyl radical (17 amu) from the carboxylic acid group, resulting in a peak at m/z 215/217.

    • [M - COOH]⁺: Loss of the entire carboxylic acid group (45 amu), leading to a peak at m/z 187/189.

    • [M - Br]⁺: Loss of the bromine atom (79/81 amu), resulting in a peak at m/z 153.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for this type of molecule, often yielding a prominent [M-H]⁻ ion in negative ion mode or [M+H]⁺ in positive ion mode. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to accurately determine the m/z values of the parent and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The accurate mass measurement can be used to confirm the elemental composition.

Workflow for Structural Elucidation

Structural_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation & Structure Confirmation Syn Synthesis of This compound Pur Purification (e.g., Recrystallization) Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pur->NMR Purified Sample MS Mass Spectrometry (ESI or EI) Pur->MS XRC X-ray Crystallography (Single Crystal) Pur->XRC NMR_Data NMR Spectra Interpretation: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Mass Spectrum Interpretation: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data XRC_Data Crystallographic Data Analysis: - Bond Lengths & Angles - Crystal Packing XRC->XRC_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure XRC_Data->Structure

Caption: A comprehensive workflow for the structural analysis of this compound.

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction
  • Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Expected Structural Features:
  • Planar Aromatic Ring: The benzene ring will be essentially planar.

  • Carboxylic Acid Dimerization: In the solid state, benzoic acids commonly form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.

  • Intermolecular Interactions: The bromine and fluorine atoms may participate in halogen bonding or other non-covalent interactions, influencing the crystal packing.

Logical Relationship of Analytical Techniques

Logic_Diagram NMR NMR Spectroscopy Provides atomic connectivity and through-bond/space relationships in solution. - ¹H: Proton environment & connectivity - ¹³C: Carbon framework - ¹⁹F: Fluorine environment Final_Structure Confirmed Structure of This compound NMR->Final_Structure Confirms covalent structure MS Mass Spectrometry Determines molecular weight and provides structural clues from fragmentation in the gas phase. MS->Final_Structure Confirms molecular formula XRC X-ray Crystallography Reveals the precise 3D arrangement of atoms and intermolecular interactions in the solid state. XRC->Final_Structure Provides absolute 3D structure

Caption: The synergistic relationship between key analytical techniques for unambiguous structural elucidation.

Conclusion: A Robust Framework for Structural Certainty

The structural analysis of this compound is a multi-faceted process that relies on the convergence of data from several powerful analytical techniques. By systematically applying NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of this important molecule's structure. The protocols and interpretive frameworks presented in this guide provide a robust, self-validating system to ensure the scientific integrity of such analyses, thereby empowering researchers in drug discovery and chemical development to utilize this versatile building block with confidence and precision.

References

  • AlchemyPharm. (n.d.). CAS 415965-24-1 | this compound.
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Technical Guide to Determining and Understanding the Organic Solvent Solubility of 4-Bromo-2-fluoro-5-methylbenzoic Acid for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-5-methylbenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Successful utilization of this compound in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility in various organic solvents. As direct, comprehensive solubility data for this specific molecule is not widely published, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to determine and interpret its solubility profile. We present a theoretical framework for predicting solubility based on molecular structure, a detailed, step-by-step experimental protocol for the widely accepted equilibrium shake-flask method, and guidance on interpreting the resulting data. This document serves as a self-validating system, empowering researchers to generate the precise data needed for their specific applications.

Introduction: The Critical Role of Solubility

In the fields of drug discovery and chemical process development, solubility is a fundamental physicochemical property that governs the viability of a compound.[1][2] For an intermediate like this compound, solubility data is paramount for:

  • Reaction Engineering: Selecting an appropriate solvent ensures that reactants are in the same phase, which is crucial for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: The choice of solvent systems for crystallization is dictated by the compound's differential solubility at various temperatures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for achieving high-purity crystalline material.[1]

  • Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and solvent systems is a key factor in developing stable and bioavailable dosage forms.

  • Analytical Chemistry: Developing methods for chromatography (e.g., HPLC) or other analytical techniques requires knowledge of suitable solvents to dissolve the analyte.

Given the absence of a comprehensive public database for the solubility of this compound, the ability to predict its behavior and experimentally determine its solubility is an essential skill for any scientist working with this molecule.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] By analyzing the structure of this compound, we can predict its solubility behavior.

Molecular Structure Analysis:

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen).[4] This feature suggests strong, favorable interactions with polar, hydrogen-bonding solvents.

  • Aromatic Ring: The benzene ring is a large, nonpolar moiety. This contributes to the molecule's lipophilicity and suggests favorable interactions with solvents that have nonpolar character or can engage in π-π stacking.

  • Halogen Substituents (-Br, -F): The bromine and fluorine atoms increase the molecular weight and polarizability of the molecule.[3] While fluorine can participate in weak hydrogen bonding, both halogens primarily contribute to the molecule's overall lipophilicity and van der Waals interactions.

  • Methyl Group (-CH3): This is a small, nonpolar, lipophilic group.

Key Physicochemical Parameters:

  • Molecular Weight: 233.03 g/mol [5]

  • XLogP3: 2.6[5][6] (This calculated value indicates a moderate degree of lipophilicity, suggesting a balance between solubility in polar and nonpolar environments).

  • Topological Polar Surface Area (TPSA): 37.3 Ų[5][6] (This value, attributed to the carboxylic acid group, indicates potential for hydrogen bonding).

Predicted Solubility Trends: Based on this structural analysis, we can establish a hypothesis for the solubility of this compound in different solvent classes:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group and have strong dipole moments to interact with the polar regions of the molecule.

  • Good to Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These alcohols can engage in hydrogen bonding with the solute, acting as both donors and acceptors.[7][8] However, the energy required to break the solvent-solvent hydrogen bonds might slightly reduce solubility compared to polar aprotic solvents.

  • Moderate Solubility: Expected in solvents like Tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents have significant dipole moments and can act as hydrogen bond acceptors, but they lack the strong hydrogen-bonding capabilities of alcohols or the high polarity of DMSO.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The strong hydrogen bonding between the carboxylic acid molecules (solute-solute interactions, often forming dimers) is much more energetically favorable than the weak van der Waals interactions that would occur with nonpolar solvents.[3]

Experimental Protocol: Equilibrium Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This protocol is compliant with standards such as those outlined by the OECD.[10]

3.1 Principle A surplus amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration is then measured using a suitable analytical technique, representing the compound's solubility at that temperature.[11]

3.2 Materials and Reagents

  • This compound (solid, purity >98%)

  • A selection of organic solvents (analytical grade or higher), for example:

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Tetrahydrofuran (THF)

    • Acetonitrile

    • Toluene

    • n-Hexane

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

3.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required (e.g., 20-50 mg).

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined time. A 24-hour period is often sufficient, but this should be confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).[10]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial for analysis. This step is critical to prevent any microscopic solid particles from being included in the sample.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the original, undiluted supernatant based on the dilution factor and a pre-established calibration curve.

3.4 Data Presentation The determined solubility should be reported in standard units such as mg/mL or mol/L. The results should be compiled into a clear, structured table.

Table 1. Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Polar Protic Methanol5.1[Experimental Value]
Ethanol4.3[Experimental Value]
Polar Aprotic Acetonitrile5.8[Experimental Value]
Acetone5.1[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Tetrahydrofuran (THF)4.0[Experimental Value]
Nonpolar Toluene2.4[Experimental Value]
n-Hexane0.1[Experimental Value]

Advanced Concepts and Data Interpretation

4.1 Hansen Solubility Parameters (HSP) For a more sophisticated prediction and interpretation, Hansen Solubility Parameters can be employed.[13][14][15] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces

  • δP: Energy from polar interactions

  • δH: Energy from hydrogen bonding

A material's solubility is predicted to be high in a solvent when their respective HSP values are similar.[13][16] This three-dimensional approach provides a more nuanced understanding than a single polarity index and can explain phenomena such as why a mixture of two non-solvents can become a good solvent.[16]

4.2 Interpreting Experimental Results The data generated from the shake-flask experiment should be analyzed in the context of the theoretical predictions. One would expect to see a strong correlation between solvent polarity and the measured solubility of this compound. The high solubility in solvents like methanol and acetonitrile would be attributed to strong hydrogen bonding and dipole-dipole interactions, respectively. Conversely, the poor solubility in hexane would confirm the dominance of the polar carboxylic acid group's interactions, which are incompatible with nonpolar solvents.

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex processes and relationships.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solute B Add precise solvent volume A->B C Agitate at constant T (e.g., 24-48h) B->C D Settle suspended solid C->D E Centrifuge sample D->E F Filter supernatant (0.22 µm) E->F G Prepare dilutions F->G H Quantify via HPLC-UV G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Caption: Predicted Solubility Based on Solute-Solvent Interactions.

Conclusion

Understanding the solubility of this compound is not a matter of finding a single data point, but of comprehending the interplay between its molecular structure and the properties of various organic solvents. This guide provides the necessary theoretical background to predict solubility trends and a robust, detailed experimental protocol to generate precise, reliable data. By applying the principles and methods outlined herein, researchers can confidently select appropriate solvent systems, optimizing their chemical processes and accelerating their research and development efforts.

References

  • Nature Communications. (2020).
  • AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
  • DSpace@MIT. (n.d.).
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]
  • YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Kinam Park, Purdue University. (n.d.). Hansen Solubility Parameters. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. [Link]
  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99.
  • PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]
  • Sciencemadness Wiki. (2024). Benzoic acid. [Link]
  • Regulations.gov. (2014).
  • Pharmaceutical Sciences. (2024).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

Sources

In-Depth Technical Guide to the Safety of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core, makes it a valuable intermediate for the synthesis of complex organic molecules with potential therapeutic applications. As with any chemical reagent, a thorough understanding of its safety profile is paramount for its responsible handling in a laboratory setting. This guide provides a comprehensive overview of the available safety data for this compound, intended to equip researchers and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These properties influence its behavior under various laboratory conditions and are critical for assessing potential hazards.

PropertyValueSource
Chemical Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1]
CAS Number 415965-24-1[1][2]
Appearance White to yellow solid[2]
Melting Point 173-174 °C[3]
Boiling Point 302.2 ± 42.0 °C (Predicted)[3]
Density 1.680 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.11 ± 0.10 (Predicted)[3]
Storage Temperature Room Temperature, sealed in a dry environment[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1][4]

GHS Classification: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.

Signal Word: Warning[2]

Hazard Pictograms:



Toxicological Information: A Data Gap

A critical aspect of a comprehensive safety assessment is detailed toxicological data. This includes quantitative measures of acute toxicity (e.g., LD50 values), as well as studies on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

While no occupational exposure limits (OELs) have been established for this compound, general principles of minimizing exposure to any chemical substance should be strictly followed.[5][6]

Safe Handling and Exposure Control

Given the known hazards and the lack of comprehensive toxicological data, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of effective engineering controls.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe ambient air environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to consult the glove manufacturer's compatibility data for the specific chemicals being used.

  • Skin and Body Protection: A laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Hygiene Practices

Good laboratory hygiene practices are fundamental to preventing chemical exposure.

  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Remove contaminated clothing immediately and wash it before reuse.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[4]

Fire-Fighting Measures

While not highly flammable, this compound can burn. Fires involving this compound should be handled by trained personnel.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6]

  • Specific Hazards from Combustion: Thermal decomposition of halogenated organic compounds can produce toxic and corrosive gases, such as hydrogen bromide and hydrogen fluoride.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures (Spill Cleanup)

In the event of a spill, the following procedures should be followed to ensure a safe and effective cleanup.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads for solutions, cover solids) ppe->contain cleanup_solid Clean Up Solid Spill - Gently sweep or scoop to avoid dust - Use a HEPA vacuum if available contain->cleanup_solid If Solid cleanup_solution Clean Up Solution Spill - Absorb with inert material (e.g., vermiculite, sand) contain->cleanup_solution If Solution collect Collect Spill Residue - Place in a sealed, labeled container for hazardous waste cleanup_solid->collect cleanup_solution->collect decontaminate Decontaminate Spill Area - Wipe with a suitable solvent (e.g., soap and water) collect->decontaminate dispose Dispose of Waste - Follow institutional guidelines for halogenated organic waste decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for responding to a spill of this compound.

Stability and Reactivity

Understanding the chemical stability and reactivity of a substance is crucial for safe storage and handling.

  • Chemical Stability: this compound is stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

  • Hazardous Decomposition Products: As a halogenated aromatic compound, thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[8]

Storage and Disposal

Proper storage and disposal are essential components of the chemical management lifecycle.

Storage
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Disposal

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste containing this compound in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable research chemical with a defined set of hazards that must be managed through careful handling and adherence to established safety protocols. While a complete toxicological profile is not currently available, the existing data on its acute toxicity and irritant properties underscore the importance of minimizing exposure through the consistent use of engineering controls and personal protective equipment. By following the guidelines outlined in this technical guide, researchers and drug development professionals can work safely with this compound, fostering a secure and productive research environment.

References

  • PubChem. This compound.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
  • PubChem. Benzoic Acid.
  • Carl ROTH.
  • U.S. EPA. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. [Link]
  • Federal Aviation Administration. Draft AC 150/5210-6E. Aircraft Fire Extinguishing Agents. [Link]
  • AlchemyPharm. CAS 415965-24-1 | this compound. [Link]
  • Braun Research Group.
  • ECHA. EU Guidance for transitioning to Fluorine-Free Firefighting Foams. [Link]
  • New Jersey Department of Health. Benzoic Acid. [Link]
  • UL Solutions. Systemic Exposure to PAHs and Benzene in Firefighters Suppressing Controlled Structure Fires. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-5-fluoro-2-nitrobenzoic acid. [Link]
  • FAO. BENZOIC ACID. [Link]
  • ScienceDirect. RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. [Link]
  • MDPI. Evaluation of the Effectiveness of Selected Extinguishing Agents for Extinguishing Li-Ion Batteries and for Capturing Selected Contaminants. [Link]
  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
  • National Toxicology Program. Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid (CASRN 5589-96-8)
  • ScienceDirect. RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive overview of 4-bromo-2-fluoro-5-methylbenzoic acid (CAS No. 415965-24-1), a pivotal halogenated aromatic carboxylic acid in contemporary drug discovery and organic synthesis.[1][2] This document provides an in-depth analysis of its commercial availability, synthesis strategies, purification protocols, and analytical characterization. By elucidating the chemical principles underpinning its synthesis and application, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work. All methodologies are presented with a focus on scientific integrity, supported by citations to authoritative literature.

The Strategic Importance of this compound in Medicinal Chemistry

The incorporation of fluorine and bromine into molecular scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is a prime example of a highly functionalized building block that offers multiple avenues for molecular elaboration. The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in pharmaceuticals. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine and methyl groups on the aromatic ring influence the electronic environment and conformation of the molecule, which can enhance binding affinity and metabolic stability.

This trifecta of reactive sites makes this compound a valuable starting material in the synthesis of complex molecules, including inhibitors of voltage-gated sodium channels and glucagon-like peptide-1 (GLP-1) receptor agonists.

Commercial Sourcing and Procurement

A reliable and well-characterized supply of starting materials is fundamental to any research or development program. This compound is readily available from a variety of commercial chemical suppliers.

Table 1: Prominent Commercial Suppliers
SupplierPurityCAS Number
Sigma-Aldrich≥98%415965-24-1[3]
Thermo Fisher Scientific98%415965-24-1
TCI Chemicals>98.0%415965-24-1
Combi-Blocks95-99%415965-24-1
VWRVaries415965-24-1

Procurement Considerations for Researchers:

  • Purity Assessment: For initial exploratory work, a purity of 95-98% is often sufficient. However, for later-stage development, particularly for Good Manufacturing Practice (GMP) applications, a purity of >99% with a detailed Certificate of Analysis (CoA) is essential.

  • Analytical Documentation: Reputable suppliers will provide a comprehensive CoA detailing the purity as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Scalability: It is crucial to select a supplier who can accommodate a scale-up from laboratory (gram) to pilot plant (kilogram) quantities to ensure a consistent supply chain throughout the drug development process.

Synthesis and Mechanistic Considerations

While commercially available, a thorough understanding of the synthetic routes to this compound provides valuable insights into potential impurities and informs purification strategies. A common and logical approach is the electrophilic bromination of 2-fluoro-5-methylbenzoic acid.

Retrosynthetic Analysis and Key Transformations

A plausible retrosynthetic pathway for this compound is depicted below. This involves a key electrophilic aromatic substitution (bromination) step. An alternative, though more complex, route could involve a Sandmeyer reaction from an appropriate amino-benzoic acid precursor.

Caption: Retrosynthetic analysis of this compound.

Laboratory-Scale Synthesis Protocol: Electrophilic Bromination

The following protocol is a representative procedure for the electrophilic bromination of a substituted benzoic acid and should be adapted based on specific laboratory conditions and safety protocols.

Reaction:

2-fluoro-5-methylbenzoic acid + Br₂/FeBr₃ → this compound

Materials:

  • 2-fluoro-5-methylbenzoic acid

  • N-Bromosuccinimide (NBS) or liquid bromine

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (DCM) or another suitable inert solvent

  • Sodium thiosulfate solution

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution (1M)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow:

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-fluoro-5-methylbenzoic acid in DCM B Add FeBr₃ catalyst C Cool to 0°C D Slowly add Bromine or NBS E Warm to room temperature and stir F Quench with sodium thiosulfate solution E->F G Separate aqueous and organic layers H Wash organic layer with brine I Dry organic layer over MgSO₄ J Filter and concentrate K Recrystallization or Column Chromatography J->K L Characterize pure product

Sources

A Technical Guide to the Purity and Specifications of Commercial 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-5-methylbenzoic acid, a key building block in modern medicinal chemistry, demands a rigorous understanding of its purity and specifications for successful application in research and drug development. This guide provides an in-depth technical overview of the typical quality attributes of commercial-grade this compound, alongside the analytical methodologies required for its comprehensive characterization. Tailored for researchers, scientists, and drug development professionals, this document aims to bridge the gap between procurement and application, ensuring the integrity of your scientific endeavors.

Commercial Specifications and Physical Properties

Commercial this compound is typically supplied as a white to off-white or pale yellow solid.[1] The purity of standard commercial grades generally ranges from 95% to a minimum of 98%.[1][2] It is crucial for researchers to select a grade with a purity level appropriate for their specific application, with higher purity grades being essential for sensitive applications such as late-stage drug development.

Below is a summary of the key physical and chemical properties of this compound:

PropertyValue
Chemical Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol [3]
CAS Number 415965-24-1[3]
Appearance White to off-white/pale yellow solid[1]
Typical Purity ≥95% - 98%[1][2]
Solubility Soluble in organic solvents such as DMSO, methanol, and ethyl acetate.
Storage Store at room temperature in a dry, well-ventilated area.[1]

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities in a starting material is fundamental to anticipating and mitigating downstream challenges in a synthetic route. The impurity profile of this compound is intrinsically linked to its manufacturing process. A plausible synthetic route involves the bromination and fluorination of a toluene derivative, followed by oxidation of the methyl group to a carboxylic acid.

Based on this, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials, such as 2-fluoro-5-methylbenzoic acid or a brominated toluene precursor.

    • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

    • Isomers: Positional isomers formed during the bromination or fluorination steps are a significant possibility. For instance, isomers with bromine at a different position on the aromatic ring could be present.

  • Degradation Products: While generally stable, prolonged exposure to harsh conditions (e.g., high temperature, UV light) could potentially lead to decarboxylation or other degradation pathways.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps may be present in trace amounts.[4] These are regulated by the International Council for Harmonisation (ICH) Q3C guidelines.[4]

The following diagram illustrates the logical relationship between the synthesis process and the potential for impurity formation.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., Toluene derivatives) Bromination_Fluorination Bromination/ Fluorination Starting_Materials->Bromination_Fluorination Oxidation Oxidation Bromination_Fluorination->Oxidation Isomers Positional Isomers Bromination_Fluorination->Isomers Side Reactions Crude_Product Crude 4-Bromo-2-fluoro- 5-methylbenzoic acid Oxidation->Crude_Product Intermediates Synthetic Intermediates Oxidation->Intermediates Incomplete Reaction Purification Purification (e.g., Recrystallization) Crude_Product->Purification Unreacted_SM Unreacted Starting Materials Crude_Product->Unreacted_SM Carryover Final_Product Final Product Purification->Final_Product Residual_Solvents Residual Solvents Purification->Residual_Solvents Trapped in Crystal Lattice

Caption: Relationship between the synthesis of this compound and the origin of potential impurities.

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is necessary to fully characterize the purity and specifications of this compound. The following sections detail the core analytical techniques and provide exemplary protocols. The validation of these analytical methods should be performed in accordance with ICH Q2(R2) guidelines to ensure they are fit for purpose.[5]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of this compound and for quantifying any organic impurities.[6] A reversed-phase method is typically employed, leveraging the compound's hydrophobicity.

Expertise & Experience in Method Development: The choice of a C18 column is based on its versatility and proven performance for separating aromatic carboxylic acids. A gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities, from polar starting materials to less polar by-products. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the aromatic nature of the analyte, which confers strong chromophoric properties.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 30
      20 90
      25 90
      25.1 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Data Analysis:

    • Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main component at the chosen wavelength. For more accurate quantification, reference standards for known impurities should be used.

G Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Area % Calculation) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Residual solvents are a critical quality attribute for any active pharmaceutical ingredient (API) or advanced intermediate.[4] Headspace GC-MS is the standard technique for their determination, as outlined in USP <467>.[4][7][8]

Expertise & Experience in Method Development: Static headspace sampling is employed to introduce only the volatile components (residual solvents) into the GC system, protecting the instrument from non-volatile sample matrix. A polar column is often used for the separation of a wide range of common organic solvents. Mass spectrometry provides definitive identification of the detected solvents.

Experimental Protocol: GC-MS Headspace Analysis for Residual Solvents

  • Instrumentation:

    • GC-MS system equipped with a static headspace autosampler.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp 1: 10 °C/min to 120 °C.

      • Ramp 2: 40 °C/min to 240 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C (split mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO, water, depending on the solubility of potential residual solvents and the sample).

    • Seal the vial immediately.

  • Data Analysis:

    • Identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).

    • Quantification is performed using an external standard calibration for each identified solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unequivocal structural identification of this compound and can also be employed for quantitative purity assessment (qNMR).[9]

Expertise & Experience in Spectral Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine, fluorine, and carboxylic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of the aromatic and carboxylic acid carbons.

  • qNMR: By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate purity value can be determined.[9]

Predicted ¹H and ¹³C NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H
-COOH12-14broad singlet
Aromatic CH7.5 - 8.0doublet
Aromatic CH7.0 - 7.5doublet
-CH₃2.2 - 2.5singlet
¹³C
-COOH165 - 175
C-F155 - 165(d, ¹JCF ≈ 250 Hz)
C-Br115 - 125
Aromatic C120 - 140
-CH₃15 - 25

Experimental Protocol: Quantitative NMR (qNMR) Purity Determination

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups in the molecule, serving as an identity check.[10]

Expertise & Experience in Spectral Interpretation: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.[11]

Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300Very broad, due to hydrogen bonding[11]
C-H (Aromatic)3000-3100Sharp, weak to medium
C=O (Carboxylic acid)1680-1720Strong, sharp[10]
C=C (Aromatic)1450-1600Medium to strong, multiple bands
C-O (Carboxylic acid)1210-1320Strong
C-F1000-1400Strong
C-Br500-600Medium to strong

Experimental Protocol: FTIR Analysis (ATR Method)

  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands to confirm the identity of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (in this case, bromine and fluorine) in the compound. This technique is fundamental for confirming the empirical formula of a newly synthesized batch or for qualifying a primary reference standard.

Expertise & Experience in Method Selection: Combustion analysis is the standard method for determining C and H content. For halogens like bromine, techniques such as oxygen flask combustion followed by ion chromatography or potentiometric titration are employed.

Expected Elemental Composition:

ElementTheoretical %
Carbon (C)41.23
Hydrogen (H)2.59
Bromine (Br)34.29
Fluorine (F)8.15
Oxygen (O)13.73

Experimental Protocol: Elemental Analysis

  • Instrumentation:

    • CHN analyzer for carbon and hydrogen.

    • Oxygen flask combustion apparatus and ion chromatograph for bromine and fluorine.

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-3 mg) of the dried sample.

  • Analysis:

    • CHN Analysis: The sample is combusted at high temperature, and the resulting CO₂, H₂O, and N₂ are quantified.

    • Halogen Analysis: The sample is combusted in an oxygen-filled flask, and the resulting halides are absorbed into a solution and quantified by ion chromatography.

  • Data Analysis:

    • The measured percentages of each element are compared to the theoretical values. The results should be within an acceptable tolerance (typically ±0.4%).

Conclusion: A Framework for Quality Assurance

The quality of this compound is paramount to its successful use in research and development. This guide has outlined the key specifications, potential impurities, and a suite of analytical techniques necessary for its comprehensive evaluation. By implementing these methodologies within a robust quality management system, researchers and drug development professionals can ensure the identity, purity, and overall quality of this critical building block, thereby safeguarding the integrity and reproducibility of their scientific outcomes. The principles of method validation, as prescribed by regulatory bodies such as the ICH, should always be applied to ensure the reliability of the analytical data generated.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3C(R8) Impurities: Guideline for Residual Solvents.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
  • Purity by Absolute qNMR Instructions. MilliporeSigma.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • USP<467> residual solvents. (2018). Agilent.
  • The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A. PerkinElmer.
  • Effective analysis of residual solvents according to USP <467> method using a static headspace autosampler. (2023).
  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2014). PubMed Central.
  • Benzoic Acid Ir Spectrum Analysis. BenchChem.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • A Guide to Quantit
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Chromatography Method Development For Impurity Analysis And Degrad
  • Quantitative NMR Spectroscopy. (2020). Sigma-Aldrich.
  • Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons. (2015). Semantic Scholar.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Title Infrared Spectra and Molecular Configur
  • Element analysis. University of Anbar.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R2)
  • Supplementary Inform
  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2025).
  • Clean-up and determination of Organochlorine and Organobromine Compounds.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025).
  • This compound. PubChem.
  • This compound. Sigma-Aldrich.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergradu
  • ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
  • The natural production of organobromine compounds. (2000). PubMed.
  • How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. (2022). YouTube.
  • How to Interpret Chemical Shift in the Carbon-13 NMR. (2022). YouTube.
  • Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Shimadzu.
  • This compound. Advanced ChemBlocks.

Sources

spectroscopic data for 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 415965-24-1) is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of advanced pharmaceutical compounds and other high-value chemical entities.[1] Its molecular structure, featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid function on a benzene ring, presents a unique combination of functionalities that are leveraged in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of target molecules.

Given its role as a key starting material, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the complete spectroscopic characterization of this compound. We will delve into the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, not merely as data points, but as an integrated system for structural validation.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structural attributes directly influence the expected spectroscopic output.

  • Chemical Name: this compound[2]

  • Molecular Formula: C₈H₆BrFO₂[3]

  • Molecular Weight: 233.03 g/mol [2]

  • Monoisotopic Mass: 231.95352 Da[2]

The arrangement of substituents on the aromatic ring dictates the electronic environment of each atom, which is the basis for the spectral signatures we will explore.

Caption: Molecular structure of this compound.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is not achieved by a single technique but by the logical integration of complementary data. The workflow below illustrates the synergistic relationship between Mass Spectrometry, IR, and NMR spectroscopy.

Caption: Workflow for integrated spectroscopic structural validation.

Mass Spectrometry: The Molecular Formula Gatekeeper

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its primary purpose is to provide an extremely accurate mass measurement of the molecular ion, which serves as a stringent filter for determining the elemental composition. For a compound containing bromine, MS is also invaluable for confirming its presence due to the element's distinct isotopic signature.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): The spectrum should exhibit a pair of peaks corresponding to the molecule containing the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

  • Isotopic Pattern: The relative abundance of these two isotopes is nearly 1:1, meaning the [M]⁺ and [M+2]⁺ peaks will be of almost equal intensity.

  • Exact Mass: The measured mass of the ⁷⁹Br-containing ion should closely match the calculated monoisotopic mass of 231.95352 Da.[2]

Table 1: Predicted HRMS Data

Ion Calculated Mass (Da) Expected Relative Intensity
[C₈H₆⁷⁹BrFO₂]⁺ 231.95352 ~100%

| [C₈H₆⁸¹BrFO₂]⁺ | 233.95147 | ~98% |

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Method Parameters:

    • Ionization Mode: Negative Ion ESI (to deprotonate the carboxylic acid, forming [M-H]⁻) is often preferred for its high sensitivity with acidic compounds.

    • Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas: Nitrogen at a flow rate of 5-8 L/min and a temperature of 200-250 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Calibrate the instrument using a known standard. Analyze the resulting spectrum to identify the [M-H]⁻ ion cluster and compare the measured exact mass and isotopic pattern to the theoretical values.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, which are the reactive centers of the molecule. For this compound, we are specifically looking for evidence of the carboxylic acid and the carbon-halogen bonds.

Predicted IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹, resulting from the strong hydrogen bonding of the acid dimer.

  • C=O Stretch (Carbonyl): A sharp, intense absorption between 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

  • C-O Stretch & O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic absorption typically found in the 1000-1300 cm⁻¹ range.

  • C-Br Stretch: An absorption in the lower frequency "fingerprint" region, usually between 500-600 cm⁻¹.

Table 2: Key Predicted IR Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (Broad)
Carbonyl C=O Stretch 1700-1725 (Strong, Sharp)
Aromatic Ring C=C Stretch 1450-1600

| Fluoro Substituent | C-F Stretch | 1000-1300 (Strong) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance spectrum. Identify the key absorption bands and compare them to the expected frequencies.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another. ¹³C NMR complements this by showing the number and types of carbon environments. For this specific molecule, coupling to the ¹⁹F nucleus (spin I=½) provides an additional layer of structural confirmation.

Predicted ¹H NMR Features (in DMSO-d₆):

  • -COOH Proton: A very broad singlet far downfield, typically >12 ppm. Its broadness is due to chemical exchange.

  • Aromatic Protons: Two distinct signals are expected.

    • H-6: This proton is ortho to the carboxylic acid and meta to the fluorine. It will appear as a singlet or a narrow doublet due to a small four-bond coupling to fluorine (⁴JHF). Expected shift ~7.8-8.0 ppm.

    • H-3: This proton is ortho to the fluorine and meta to the bromine. It will appear as a doublet due to a strong three-bond coupling to fluorine (³JHF ~ 8-10 Hz). Expected shift ~7.5-7.7 ppm.

  • -CH₃ Protons: A singlet corresponding to the three methyl protons. It may show a very small long-range coupling to the ortho fluorine (⁴JHF). Expected shift ~2.3-2.5 ppm.

Predicted ¹³C NMR Features (in DMSO-d₆):

  • Carbons: Eight distinct signals are expected.

    • -COOH Carbon: The least shielded carbon, expected around 165-170 ppm.[4]

    • Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm).

      • C-F: The carbon directly bonded to fluorine will appear as a large doublet (¹JCF ~ 240-260 Hz).

      • C-Br: The carbon bonded to bromine will be shifted to ~115-125 ppm.

      • Other carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.

    • -CH₃ Carbon: The most shielded carbon, expected around 15-20 ppm.

Table 3: Summary of Predicted NMR Data (DMSO-d₆, 400 MHz)

Signal Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
-COOH >12 broad s ~166
Ar-H3 ~7.6 d (³JHF ≈ 9 Hz) (See text)
Ar-H6 ~7.9 d (⁴JHF ≈ 2 Hz) (See text)

| -CH₃ | ~2.4 | s | ~18 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse experiment.

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 s, relaxation delay of 2 s, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Parameters: Spectral width of ~240 ppm, acquisition time of ~1 s, relaxation delay of 2-5 s, >1024 scans (due to low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm). Integrate the ¹H signals and pick all peaks.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. HRMS acts as the initial gatekeeper, confirming the elemental formula with high confidence. FTIR provides a rapid and unambiguous check for the essential carboxylic acid functionality. Finally, NMR spectroscopy delivers the definitive blueprint of the atomic connectivity, allowing for the precise placement of each substituent on the aromatic ring. By following the detailed protocols and interpretation logic outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical building block, thereby maintaining the integrity of their scientific and manufacturing processes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link] (Note: This is a representative example of where such data might be found, though it does not contain the specific target molecule.)
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • AlchemyPharm. (n.d.). CAS 415965-24-1 | this compound.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
  • SpectraBase. (n.d.). Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester.
  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Bromo-2-fluoro-5-methylbenzoic acid. As a polysubstituted aromatic compound, its structural elucidation serves as an excellent case study for understanding the nuanced interplay of substituent effects on proton and carbon chemical environments. This document is intended to equip researchers with the foundational knowledge to interpret and predict the NMR spectra of this and structurally related molecules, a critical skill in synthetic chemistry and drug development.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[2][3]

The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups tend to "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[1][2]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[1]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines is caused by the magnetic influence of neighboring nuclei (spin-spin coupling). The pattern of splitting provides information about the number of adjacent, non-equivalent nuclei.[1]

  • Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled nuclei.[1]

For aromatic compounds, the delocalized π-electron system creates a "ring current" that significantly deshields the aromatic protons, causing them to resonate in the characteristic downfield region of 6.5-8.5 ppm in ¹H NMR.[4][5] The carbons of the aromatic ring typically appear between 120-150 ppm in the ¹³C NMR spectrum.[4][6] The specific substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns observed.

Structural Features of this compound

To predict the NMR spectra of this compound, we must first consider the electronic effects of each substituent on the aromatic ring. The molecular structure is presented below.

Caption: Molecular structure of this compound.

  • Carboxylic Acid (-COOH): This is a meta-directing, deactivating group due to its electron-withdrawing nature. The carbonyl carbon will appear significantly downfield in the ¹³C NMR spectrum. The acidic proton is often broad and its chemical shift is concentration and solvent dependent.

  • Fluorine (-F): Fluorine is an ortho, para-directing, deactivating group. It is highly electronegative, leading to a strong deshielding effect on adjacent carbons and protons. A key feature will be the presence of carbon-fluorine and proton-fluorine coupling.

  • Bromine (-Br): Bromine is also an ortho, para-directing, deactivating group. Its electronegativity will influence the chemical shifts of nearby nuclei.

  • Methyl (-CH₃): The methyl group is an ortho, para-directing, activating group due to its electron-donating (hyperconjugation) effect. The protons of the methyl group will appear as a singlet in the aliphatic region of the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region and one in the aliphatic region, in addition to the carboxylic acid proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH10.0 - 13.0Singlet (broad)-1H
H-6~8.0Doublet³J(H-F) ≈ 8-101H
H-3~7.5Singlet-1H
CH₃~2.4Singlet-3H

Rationale for Assignments:

  • COOH: The carboxylic acid proton is highly deshielded and often exchanges with trace amounts of water in the solvent, leading to a broad singlet. Its chemical shift is highly variable.

  • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is also influenced by the fluorine at the 2-position. The primary coupling will be a three-bond coupling to the fluorine atom (³J(H-F)), resulting in a doublet.

  • H-3: This proton is situated between the fluorine and bromine atoms. It has no adjacent protons to couple with, so it is expected to appear as a singlet. The surrounding electronegative halogens will shift it downfield.

  • CH₃: The methyl protons are attached to an aromatic ring and will appear as a singlet in the typical benzylic proton region.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O~165-170Singlet
C-2~160-165Doublet, ¹J(C-F) ≈ 240-260 Hz
C-5~140-145Singlet
C-1~130-135Doublet, ²J(C-F) ≈ 20-30 Hz
C-3~125-130Doublet, ²J(C-F) ≈ 20-30 Hz
C-6~120-125Doublet, ³J(C-F) ≈ 5-10 Hz
C-4~115-120Doublet, ³J(C-F) ≈ 5-10 Hz
CH₃~20Singlet

Rationale for Assignments:

  • C=O: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear furthest downfield.[7][8]

  • C-2: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C-F)).

  • C-5: This carbon is attached to the electron-donating methyl group and is expected to be downfield.

  • C-1, C-3, C-6, C-4: These are the remaining aromatic carbons. Their chemical shifts are influenced by the combined effects of all substituents. They will all exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing as the number of bonds between the carbon and fluorine increases. The two-bond couplings (²J(C-F)) to C-1 and C-3 will be larger than the three-bond couplings (³J(C-F)) to C-4 and C-6.

  • CH₃: The methyl carbon will resonate in the typical aliphatic region.

Experimental Protocol for NMR Analysis

A rigorous and well-defined experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)[9][10]

  • Tetramethylsilane (TMS) as an internal standard (usually pre-added to the deuterated solvent)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton, which may exchange with residual water in CDCl₃. c. Gently swirl or vortex the vial to dissolve the sample completely. d. Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Tune and match the probe for both ¹H and ¹³C frequencies. e. ¹H NMR Acquisition: i. Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm). ii. Use a standard 90° pulse sequence. iii. Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. iv. Set the relaxation delay (e.g., 1-2 seconds). f. ¹³C NMR Acquisition: i. Use a proton-decoupled pulse sequence (e.g., zgpg30). ii. Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[7] iii. Set the number of scans (e.g., 128 or more) as ¹³C has a low natural abundance. iv. Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data, especially for quaternary carbons.

  • Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption signals. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak can be used as a secondary reference. d. Integrate the signals in the ¹H spectrum. e. Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Tune and Match Probe Tune and Match Probe Lock and Shim->Tune and Match Probe Acquire ¹H Spectrum Acquire ¹H Spectrum Tune and Match Probe->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Acquire ¹H Spectrum->Acquire ¹³C Spectrum Fourier Transform Fourier Transform Acquire ¹³C Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Chemical Shift Calibration Chemical Shift Calibration Phase Correction->Chemical Shift Calibration Integration (¹H) Integration (¹H) Chemical Shift Calibration->Integration (¹H) Peak Picking and Reporting Peak Picking and Reporting Integration (¹H)->Peak Picking and Reporting

Caption: Experimental workflow for NMR analysis.

Conclusion

The structural elucidation of this compound by ¹H and ¹³C NMR spectroscopy is a multifaceted task that requires a thorough understanding of the electronic effects of various substituents on an aromatic ring. By systematically analyzing the expected chemical shifts, multiplicities, and coupling constants, a detailed prediction of the NMR spectra can be made. This predictive approach, combined with a robust experimental protocol, provides a powerful framework for the structural confirmation of complex organic molecules in a research and development setting.

References

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.
  • Thieme. (n.d.). 13C NMR Spectroscopy.
  • University of Minnesota. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content.
  • www.docbrown.info. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • www.docbrown.info. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....
  • www.organic-chemistry.org. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

mass spectrometry (MS) data of 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Authored by: Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the expected mass spectrometry (MS) data for this compound (C₈H₆BrFO₂). In the absence of publicly available experimental spectra, this document synthesizes foundational principles of mass spectrometry and data from structurally analogous compounds to predict the fragmentation behavior of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring bromo, fluoro, methyl, and carboxylic acid functional groups, presents a unique case for mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its identification and characterization in various matrices. This guide will explore the theoretical underpinnings of its behavior under electron ionization (EI) mass spectrometry.

Core Principles and Expected Observations

The mass spectrum of an organic molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring.[1][2] The presence of a bromine atom is expected to produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2][3]

Experimental Methodology (Hypothetical)

A standard protocol for acquiring the mass spectrum of a solid organic compound like this compound would involve the following steps:

Sample Preparation:

  • Weigh approximately 1-2 mg of the solid sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Mass Spectrometry Parameters (Electron Ionization - EI):

  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation)

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound is 233.03 g/mol . The exact mass of the monoisotopic molecular ion ([M]⁺•) containing ⁷⁹Br is 231.9535 Da.

Molecular Ion Region: A prominent molecular ion peak is expected at m/z 232 (for ⁷⁹Br) and m/z 234 (for ⁸¹Br) with an intensity ratio of approximately 1:1.

Major Fragmentation Pathways: The fragmentation of this compound is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion.[1][4][5]

    • C₈H₆BrFO₂⁺• → [C₈H₅BrFO]⁺ + •OH

    • This would result in a fragment ion at m/z 215/217 .

  • Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost as a radical.[1][4][5]

    • C₈H₆BrFO₂⁺• → [C₇H₅BrF]⁺• + •COOH

    • This would lead to a fragment at m/z 187/189 .

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a characteristic fragmentation for brominated aromatic compounds.[6]

    • C₈H₆BrFO₂⁺• → [C₈H₆FO₂]⁺ + •Br

    • This would produce a fragment ion at m/z 153 .

  • Decarboxylation following Bromine Loss: The fragment at m/z 153 could subsequently lose carbon dioxide.

    • [C₈H₆FO₂]⁺ → [C₇H₆F]⁺ + CO₂

    • This would result in a fragment at m/z 109 .

The following diagram illustrates the predicted fragmentation workflow:

Fragmentation_Pathway M [C₈H₆BrFO₂]⁺• m/z 232/234 F1 [C₈H₅BrFO]⁺ m/z 215/217 M->F1 - •OH F2 [C₇H₅BrF]⁺• m/z 187/189 M->F2 - •COOH F3 [C₈H₆FO₂]⁺ m/z 153 M->F3 - •Br F4 [C₇H₆F]⁺ m/z 109 F3->F4 - CO₂

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Summary of Predicted Mass Spectral Data

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonIdentity of Neutral Loss
232/234[C₈H₆BrFO₂]⁺•Molecular Ion
215/217[C₈H₅BrFO]⁺•OH
187/189[C₇H₅BrF]⁺••COOH
153[C₈H₆FO₂]⁺•Br
109[C₇H₆F]⁺•Br, CO₂

Conclusion

The mass spectrometric behavior of this compound under electron ionization can be logically predicted based on established fragmentation patterns of related aromatic and halogenated compounds. The anticipated spectrum would be characterized by a prominent molecular ion with a distinct bromine isotope pattern and key fragment ions resulting from the loss of hydroxyl, carboxyl, and bromine radicals. This in-depth guide provides a foundational framework for researchers to identify and characterize this compound, even in the absence of a reference spectrum.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Todua, N. G., & Mikaia, A. I. (2016). “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. Journal of the American Society for Mass Spectrometry, 27(10), 1649–1664. [Link]
  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

A Guide to the Structural Elucidation of 4-Bromo-2-fluoro-5-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the crystallographic analysis of 4-Bromo-2-fluoro-5-methylbenzoic acid (C₈H₆BrFO₂), a compound of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific molecule has not been reported as of the date of this publication, this document provides a comprehensive framework for its structural determination. It outlines the complete experimental workflow, from synthesis and crystallization to single-crystal X-ray diffraction, data analysis, and structure refinement. To illustrate these principles, the known crystal structure of the closely related compound, 3-Fluoro-4-methylbenzoic acid, is presented as a case study. Furthermore, this guide discusses the anticipated structural features and intermolecular interactions of this compound based on established crystallographic trends in halogenated benzoic acids.

Introduction: The Significance of Structural Insight

This compound is a substituted aromatic carboxylic acid.[1][2][3] Such molecules are pivotal building blocks in the synthesis of pharmaceuticals and other functional materials. The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of a substance's bulk properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the solid-state structure is critical for formulation, patent protection, and predicting in vivo behavior.

This guide is structured to provide both a practical protocol for determining the crystal structure of this compound and a predictive analysis of its likely solid-state architecture.

Experimental Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a systematic process that begins with obtaining high-quality single crystals and culminates in the refinement of a detailed atomic model.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification characterization Purity Confirmation (NMR, MS) synthesis->characterization screening Crystallization Screening (Vapor Diffusion, Evaporation) characterization->screening selection Crystal Selection (Microscopy) screening->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Synthesis and Purification

The initial step is the synthesis of high-purity this compound. While various synthetic routes exist for related compounds, a common approach involves the functionalization of a suitable aromatic precursor. Following synthesis, rigorous purification, typically by recrystallization or column chromatography, is essential to remove impurities that can inhibit crystal growth. The purity should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, defect-free crystals with dimensions typically in the range of 0.1-0.5 mm.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small vial.

    • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent. Place this drop on a siliconized coverslip. Invert the coverslip over a well containing a larger volume of a less volatile solvent in which the compound is insoluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

  • Temperature Gradient: Create a temperature gradient across a saturated solution. The compound will migrate to and crystallize in the cooler region where solubility is lower.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray analysis.

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of reflections. A detector records the position and intensity of these diffracted beams.

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This yields a list of reflections with their corresponding Miller indices (h,k,l) and intensities.

Structure Solution and Refinement
  • Space Group and Unit Cell Determination: The diffraction pattern is used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell).

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are typically successful. This involves using statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process.

Case Study: Crystal Structure of 3-Fluoro-4-methylbenzoic Acid

To provide a tangible example of the data obtained from such an analysis, we consider the published crystal structure of 3-Fluoro-4-methylbenzoic acid.[4] This molecule is a constitutional isomer of the title compound and is expected to exhibit similar packing motifs.

The title compound, C₈H₇FO₂, displays a nearly planar molecular structure.[4] In the crystal, pairs of molecules are linked by O—H⋯O hydrogen bonds to form centrosymmetric dimers.[4]

Table 1: Crystallographic Data for 3-Fluoro-4-methylbenzoic acid

ParameterValue
Chemical FormulaC₈H₇FO₂
Formula Weight154.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.1209 (2)
b (Å)30.3429 (16)
c (Å)5.9153 (3)
β (°)96.725 (3)
Volume (ų)912.81 (8)
Z4
R-factor0.054

Data sourced from Batsanov, A. S. (2004).[4]

Predicted Structural Features of this compound

Based on the known crystal structures of numerous benzoic acid derivatives, we can predict the key structural features of this compound.

predicted_structure cluster_dimer Expected Hydrogen-Bonded Dimer cluster_interactions Potential Intermolecular Interactions mol1 mol2 mol1->mol2 O-H···O Hydrogen Bonds pi_stacking π-π Stacking halogen_bonding Halogen Bonding (Br···O or Br···F)

Caption: Predicted intermolecular interactions in solid this compound.

The Carboxylic Acid Dimer Motif

The most prominent and predictable feature is the formation of a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups of two molecules. This is a highly robust and common supramolecular synthon in the crystal engineering of carboxylic acids.

Halogen Bonding and Other Interactions

The presence of bromine and fluorine atoms introduces the possibility of other significant intermolecular interactions that will influence the crystal packing.

  • Halogen Bonding: The bromine atom, being a relatively large and polarizable halogen, is a potential halogen bond donor. It may form favorable interactions with electronegative atoms on neighboring molecules, such as the carbonyl oxygen or the fluorine atom.

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are arranged in either a face-to-face or offset fashion.

The interplay between the strong hydrogen bonding of the carboxylic acid dimer, the weaker but directionally significant halogen bonds, and the dispersive π-π stacking interactions will ultimately determine the final crystal packing arrangement.

Conclusion

While the definitive crystallographic data for this compound remains to be experimentally determined and published, this guide provides a comprehensive roadmap for its elucidation. The outlined methodologies for synthesis, crystallization, and X-ray diffraction analysis represent a standard and robust approach in the field of chemical crystallography. Based on the extensive body of knowledge on related structures, it is confidently predicted that the solid-state structure will be dominated by the formation of hydrogen-bonded carboxylic acid dimers, with additional packing stabilization provided by halogen bonding and π-π interactions. The determination of this crystal structure would be a valuable contribution to the structural database and would provide crucial insights for its application in drug design and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948–o1949.

Sources

A Comprehensive Technical Guide to the Synthetic Derivatives of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of the potential chemical derivatizations of 4-Bromo-2-fluoro-5-methylbenzoic acid. This versatile scaffold presents multiple reactive sites, including the carboxylic acid moiety, the substituted aromatic ring, and the benzylic methyl group, making it a valuable starting material for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This guide provides a scientifically rigorous overview of strategic synthetic transformations, supported by mechanistic insights, detailed experimental protocols, and illustrative diagrams to facilitate both theoretical understanding and practical implementation in a laboratory setting. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 415965-24-1, Molecular Formula: C₈H₆BrFO₂) is a polysubstituted aromatic carboxylic acid that has garnered significant interest as a key building block in organic synthesis.[1] Its unique arrangement of functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—offers a rich landscape for selective chemical modifications. Each of these sites can be targeted with a high degree of chemoselectivity, enabling the generation of a diverse library of derivatives.

The strategic placement of the substituents governs the reactivity of the molecule. The electron-withdrawing nature of the carboxylic acid and the fluorine atom deactivates the aromatic ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution.[2] The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The carboxylic acid itself is a gateway to amides, esters, and other related functional groups. Finally, the methyl group presents opportunities for benzylic functionalization. This guide will systematically explore the synthetic potential at each of these reactive centers.

PropertyValue
Molecular Weight 233.03 g/mol [1]
Molecular Formula C₈H₆BrFO₂[1]
CAS Number 415965-24-1[1]
Appearance White to yellow solid
Storage Temperature Room Temperature

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a primary site for derivatization, allowing for the introduction of a wide range of molecular fragments through the formation of amides and esters. These transformations are fundamental in drug discovery for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide synthesis is a cornerstone of medicinal chemistry. The conversion of this compound to its corresponding amides can be achieved through several reliable methods.

A robust and widely used method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate readily reacts with a variety of primary and secondary amines to form the desired amide.

Experimental Protocol: Synthesis of N-(substituted)-4-bromo-2-fluoro-5-methylbenzamide [3]

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). To this suspension, add oxalyl chloride (1.2-1.5 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in anhydrous DCM.

  • Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of oxalyl chloride provides a clean conversion to the acyl chloride, with volatile byproducts (CO, CO₂, HCl) that are easily removed. The catalytic DMF acts as a Vilsmeier-Haack reagent precursor to facilitate the reaction. The use of a non-nucleophilic base in the amidation step is crucial to neutralize the HCl generated without competing with the desired amine nucleophile.

Figure 1: Workflow for two-step amide synthesis.

Direct coupling of the carboxylic acid with an amine using a coupling agent is an alternative, often milder, approach that avoids the isolation of the acyl chloride.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling [4]

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DCM or DMF, add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Coupling Agent Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is often added to suppress racemization (if chiral centers are present) and to form a more reactive activated ester, which minimizes side reactions.

Esterification

Esterification is another key derivatization strategy, often employed to enhance the lipophilicity of a molecule.

Experimental Protocol: Fischer Esterification with Methanol (Adapted from[5])

  • Reaction Setup: Dissolve this compound in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Transformations of the Aromatic Ring

The bromine and fluorine substituents on the aromatic ring provide handles for a variety of powerful synthetic transformations, including cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Adapted from[7][8])

  • Reaction Setup: In a reaction vessel, combine this compound (or its methyl ester) (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

G Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-Br Pd(0)->Oxidative_Addition Ar-Br Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'B(OH)₂ Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[9]

Experimental Protocol: Buchwald-Hartwig Amination with Aniline (Adapted from[10][11])

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the methyl ester of this compound (1.0 eq.), aniline (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq.), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of electron-withdrawing groups (fluoro and carboxyl) on the aromatic ring can facilitate nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom by a strong nucleophile. The fluorine atom is a good leaving group in SₙAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[2][12]

Hypothetical Protocol: Displacement of Fluorine with Methoxide (Based on principles from[13])

  • Reaction Setup: Dissolve the methyl ester of this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add an excess of sodium methoxide.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by LC-MS.

  • Work-up and Purification: Cool the reaction, pour it into water, and extract with an ether. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Modification of the Methyl Group

The benzylic methyl group is another site for derivatization, primarily through radical halogenation or oxidation.

Benzylic Bromination

The methyl group can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.[14][15]

Experimental Protocol: Benzylic Bromination with NBS (Adapted from[16])

  • Reaction Setup: Dissolve this compound methyl ester in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction. Stir for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and brine. Dry the organic layer and concentrate to give the crude benzylic bromide, which can be used in subsequent reactions or purified by chromatography.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: Dissolve this compound in a mixture of pyridine and water.

  • Oxidant Addition: Heat the solution and add potassium permanganate (KMnO₄) portion-wise.

  • Reaction: Maintain the temperature and stir until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.

  • Purification: Collect the solid by filtration and recrystallize if necessary.

Spectroscopic Data for this compound and Derivatives

Accurate characterization of the starting material and its derivatives is crucial. Below is a summary of expected and reported spectroscopic data for related compounds.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-amino-4-bromo-5-fluorobenzoic acid[17]7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8- 3.3 (br s, 1H)170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5
4-bromobenzoic acid[18]7.82 (d, J = 8.5 Hz, 2H), 7.55 (d, J = 8.5 Hz, 2H)168.8, 132.8, 132.5, 131.1, 128.8
4-fluorobenzoic acid[18]8.16 – 8.13 (m, 2H), 7.15 (t, J = 8.0 Hz, 2H)168.7, 168.4, 165.9, 138.5, 133.4, 128.4, 116.5

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic and selective functionalization of its four distinct reactive sites—the carboxylic acid, the bromine and fluorine substituents on the aromatic ring, and the benzylic methyl group—provides access to a vast chemical space of novel derivatives. The methodologies outlined in this guide, from fundamental transformations like amide and ester formation to advanced palladium-catalyzed cross-coupling reactions, offer a robust toolkit for chemists in academia and industry. The successful application of these synthetic strategies will undoubtedly continue to fuel the discovery and development of new pharmaceuticals and functional materials.

References

  • www.rsc.org/advances
  • Supporting Inform
  • Electronic Supplementary Inform
  • Buchwald–Hartwig amin
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH
  • 2-amino-4-bromo-5-fluorobenzoic acid - ORGANIC SPECTROSCOPY INTERN
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • This compound | C8H6BrFO2 | CID 34174587 - PubChem
  • This compound | 415965-24-1 - Sigma-Aldrich
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous c
  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.
  • Organic & Biomolecular Chemistry - RSC Publishing
  • Buchwald-Hartwig Amin
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • 18.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
  • 4-Bromo-2-fluorobenzoic acid synthesis - ChemicalBook
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube
  • Why are fluorides more reactive in nucleophilic arom
  • This compound - Echemi
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchG
  • 16.
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Public
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzo
  • This compound - Advanced ChemBlocks
  • Benzoic acid, 4-bromo- - the NIST WebBook
  • Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem
  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)
  • CAS 415965-24-1 | this compound - AlchemyPharm

Sources

Methodological & Application

Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic Acid: An Application Note for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable synthetic route for the preparation of 4-Bromo-2-fluoro-5-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The presented methodology emphasizes regiochemical control and provides detailed, step-by-step protocols suitable for implementation in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical insights and a framework for the successful synthesis of this versatile compound.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group, provides multiple points for further chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where it serves as a precursor for active pharmaceutical ingredients (APIs).[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the bromine atom offers a handle for cross-coupling reactions.

This application note outlines a strategic four-step synthesis designed for high purity and reliable yield, commencing from the readily available starting material, 2-fluorotoluene. The chosen pathway prioritizes precise control over the introduction of substituents, a critical consideration in multi-step organic synthesis.

Strategic Synthesis Pathway

The selected synthetic route involves a sequence of well-established and reliable chemical transformations. The overall strategy is to first establish the desired substitution pattern on a toluene scaffold and then, in the final step, to oxidize the methyl group to the target carboxylic acid. This approach circumvents potential difficulties with the regioselectivity of direct bromination on a pre-formed benzoic acid derivative.

The logical flow of the synthesis is depicted in the workflow diagram below.

Synthesis_Workflow Start 2-Fluorotoluene Step1 Step 1: Nitration Start->Step1 Intermediate1 2-Fluoro-1-methyl-4-nitrobenzene Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 3-Fluoro-4-methylaniline Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction Intermediate2->Step3 Intermediate3 4-Bromo-2-fluoro-1-methylbenzene Step3->Intermediate3 Step4 Step 4: Oxidation Intermediate3->Step4 End This compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentSupplierPurity
2-FluorotolueneSigma-Aldrich≥99%
Nitric Acid (fuming)Merck≥99.5%
Sulfuric Acid (conc.)Fisher Scientific98%
Iron powderAlfa Aesar-325 mesh, 99%
Hydrochloric Acid (conc.)VWR37%
Sodium NitriteAcros Organics99%
Copper(I) BromideStrem Chemicals98%
Hydrobromic AcidSigma-Aldrich48%
Potassium PermanganateJ.T. Baker99%
PyridineEMD Millipore≥99.5%
Diethyl EtherFisher ScientificAnhydrous
Ethyl AcetateVWRHPLC Grade
Sodium BicarbonateSigma-Aldrich≥99.5%
Sodium Sulfate (anhydrous)Acros Organics99%
Step 1: Nitration of 2-Fluorotoluene

This step introduces a nitro group at the 4-position of 2-fluorotoluene. The directing effects of the ortho-fluoro (ortho, para-directing) and meta-methyl (ortho, para-directing) groups synergistically favor substitution at the 4- and 6-positions. The 4-nitro isomer is the major product due to reduced steric hindrance compared to the 6-position.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 50 g (0.45 mol) of 2-fluorotoluene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 5 °C.

  • Prepare the nitrating mixture by cautiously adding 40 mL of fuming nitric acid to 60 mL of concentrated sulfuric acid in a separate beaker, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise from the dropping funnel to the 2-fluorotoluene solution over a period of 1-2 hours. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The crude product, 2-fluoro-1-methyl-4-nitrobenzene, will separate as a pale yellow solid.

  • Filter the solid product under vacuum and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure 2-fluoro-1-methyl-4-nitrobenzene.

Step 2: Reduction of 2-Fluoro-1-methyl-4-nitrobenzene

The nitro group is selectively reduced to an amine using iron powder in an acidic medium. This classical Béchamp reduction is cost-effective and highly efficient.

Protocol:

  • To a 1 L three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add 400 mL of deionized water and 5 mL of concentrated hydrochloric acid.

  • Heat the acidic water to 80-90 °C and add 60 g (1.07 mol) of fine iron powder in portions.

  • Add 50 g (0.32 mol) of 2-fluoro-1-methyl-4-nitrobenzene in small portions to the stirred suspension of iron in acidic water. The addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to stir the mixture under reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • While the reaction mixture is still hot, add sodium carbonate to neutralize the acid and basify the solution to a pH of ~8-9.

  • Steam distill the mixture to obtain the product, 3-fluoro-4-methylaniline. Alternatively, the hot mixture can be filtered to remove iron oxides, and the product can be extracted from the filtrate with diethyl ether.[3][4]

  • Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aniline. Further purification can be achieved by vacuum distillation.

Step 3: Sandmeyer Reaction for the Synthesis of 4-Bromo-2-fluoro-1-methylbenzene

The Sandmeyer reaction provides a highly regioselective method for introducing a bromine atom by replacing the amino group.[5][6] This involves the diazotization of the aniline followed by a copper(I) bromide-catalyzed decomposition of the diazonium salt.[1][2]

Protocol:

  • Diazotization:

    • In a 1 L beaker, dissolve 30 g (0.24 mol) of 3-fluoro-4-methylaniline in a mixture of 100 mL of 48% hydrobromic acid and 100 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of 18 g (0.26 mol) of sodium nitrite in 50 mL of water and cool it to 0 °C.

    • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should be slow enough to prevent excessive foaming and a rise in temperature.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 2 L flask, dissolve 40 g (0.28 mol) of copper(I) bromide in 150 mL of 48% hydrobromic acid.

    • Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution.

    • A vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 150 mL).

    • Wash the combined organic extracts with 1 M sodium hydroxide solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 4-bromo-2-fluoro-1-methylbenzene can be purified by vacuum distillation.

Step 4: Oxidation of 4-Bromo-2-fluoro-1-methylbenzene

The final step is the oxidation of the benzylic methyl group to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation.[7][8][9]

Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of a 1:1 mixture of pyridine and water.

  • Add 25 g (0.12 mol) of 4-bromo-2-fluoro-1-methylbenzene to the solvent mixture.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Slowly add 75 g (0.47 mol) of potassium permanganate in small portions over a period of 2-3 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature at 90-95 °C.

  • After the addition is complete, continue to stir the mixture at 90 °C for an additional 3 hours, or until the purple color of the permanganate has disappeared.[10]

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and remove the pyridine under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol [11][12]
Appearance White to off-white solid
Melting Point Not available in searched literature
¹H NMR Expected signals for aromatic protons, a methyl singlet, and a carboxylic acid proton.
¹³C NMR Expected signals for aromatic carbons, a methyl carbon, and a carboxyl carbon.
Purity (by HPLC) ≥98%

Safety and Handling Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrobromic Acid: Corrosive and can cause severe burns.

  • Sodium Nitrite: Toxic if ingested and an oxidizing agent.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Organic Solvents: Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a strategic sequence of nitration, reduction, Sandmeyer reaction, and oxidation, this protocol ensures high regioselectivity and yields a product of high purity. This guide serves as a valuable resource for chemists engaged in the synthesis of complex intermediates for pharmaceutical and materials science applications.

References

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
  • Electrophilic aromatic substitution: meta directors. (2018, May 2). YouTube.
  • Directing Effects. (2022, October 4). Chemistry LibreTexts.
  • Substituent Effects. (n.d.). In Organic Chemistry II - Lumen Learning.
  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020). Google Patents.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • El Alaoui, N.-E., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes.
  • 4-CHLORO-5-BROMO-2-FLUOROTOLUENE. (2024, April 9). ChemBK.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18, 3377-3419. [Link]
  • This compound. (n.d.). PubChem.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (n.d.). FAQ.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). Organic Letters, 23(4), 1276-1281. [Link]
  • Synthesis of 2-bromo-4-fluorotoluene. (n.d.). PrepChem.com.
  • Sandmeyer Reaction. (2025). J&K Scientific LLC.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of 4-bromo-2-fluoro-biphenyl. (n.d.). PrepChem.com.
  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
  • 3-Fluoro-4-methylaniline. (n.d.). PubChem.
  • Regioselective terminal bromination of fluorinated oligophenylenes. (2025). RSC Publishing.
  • 4-Bromo-2-fluorotoluene. (n.d.). PubChem.
  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). Tetrahedron Letters, 46(45), 7755-7758. [Link]
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 2-Bromo-5-fluorotoluene. (n.d.). PubChem.
  • Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal.
  • Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020, March 17). YouTube.
  • Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. (2022). Chemical Science, 13(28), 8234-8241. [Link]
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.). ZaiQi Bio-Tech.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • Oxidative Cleavage KMnO4. (2022, May 30). YouTube.
  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). (2020, February 21). YouTube.

Sources

Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluoro-5-methylbenzoic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern drug discovery and materials science, the strategic construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among C-C bond-forming methodologies, prized for its mild conditions, functional group tolerance, and the commercial availability of its core components.[1][2][3] This guide focuses on a particularly valuable building block: 4-Bromo-2-fluoro-5-methylbenzoic acid .

This substrate is more than a simple aryl halide; it is a carefully orchestrated scaffold. The bromine atom provides a reactive handle for palladium-catalyzed coupling.[4] The ortho-fluoro and meta-methyl substituents introduce specific steric and electronic properties, while the carboxylic acid group offers a key site for further derivatization, such as amide bond formation. Its derivatives are instrumental in developing novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as advanced agrochemicals.[5][6][7][8]

This document provides researchers, chemists, and drug development professionals with a comprehensive framework for successfully employing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer robust troubleshooting strategies to navigate the unique challenges presented by this substrate.

Scientific Principles & Mechanistic Insights

A successful reaction is born from a deep understanding of its mechanism. The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-defined catalytic cycle.[1][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ (Aryl-Pd Complex) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ (Diaryl-Pd Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (this compound) ArX->OxAdd Boronate R²-B(OR)₃⁻ (Activated Boronic Acid) Boronate->Transmetal Base Base (e.g., K₂CO₃) + R²-B(OH)₂

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Core Components
  • Palladium Catalyst & Ligand: The reaction begins with a Pd(0) species. While Pd(PPh₃)₄ can be used, modern protocols often generate the active catalyst in situ from a Pd(II) precursor like Pd(OAc)₂. The choice of ligand is critical. For a sterically demanding substrate like this compound, standard ligands like PPh₃ may be insufficient.[10] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or cataCXium® A are essential.[9] They promote the rate-limiting oxidative addition step, stabilize the palladium intermediates, and facilitate the final reductive elimination, preventing side reactions.[11][12]

  • The Indispensable Role of the Base: The base is arguably the most critical variable after the catalyst. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[13][14][15] This is the active species in the transmetalation step.[1][16] For substrates containing a carboxylic acid, the base serves a dual purpose: it must also neutralize the acidic proton. Therefore, at least two additional equivalents of base are required beyond what is needed for the catalytic cycle itself.[17]

    • Common Choices:

      • K₂CO₃ (Potassium Carbonate): A reliable, cost-effective choice for many standard couplings.

      • K₃PO₄ (Potassium Phosphate): A stronger base, often effective for more challenging or sterically hindered substrates.[9]

      • Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often used when others fail. Its high solubility in organic solvents can be advantageous.

  • Solvent System: The solvent must solubilize the organic substrate, the boronic acid (or its boronate salt), and the catalyst. Biphasic systems are common.

    • Dioxane/Water or Toluene/Water: Classic choices that work well for a broad range of substrates. The aqueous phase helps to dissolve the base and the resulting boronate salt.[18][19]

    • DMF or Acetonitrile/Water: Polar aprotic solvents that can be effective, particularly if solubility is an issue.[20]

Substrate-Specific Considerations
  • Electronic Effects: The electron-withdrawing nature of the fluorine atom and carboxylic acid group on the aromatic ring makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which can increase the reaction rate.[21][22]

  • Steric Hindrance: The ortho-fluoro substituent presents a steric challenge. This makes the selection of a bulky phosphine ligand crucial to create a coordinatively unsaturated palladium center that can readily undergo oxidative addition and subsequent steps.[23][24]

  • The Carboxylic Acid Moiety: Direct coupling without protection is highly desirable to maintain step economy. As mentioned, this necessitates the use of extra base.[17] The resulting carboxylate salt can have altered solubility, which may require careful solvent selection to prevent the starting material from precipitating out of the organic phase.[17] In cases of persistent low yield, protection as a methyl or ethyl ester is a viable, albeit longer, alternative route.

Experimental Protocols & Workflows

Materials and Equipment
  • Reactants: this compound, desired arylboronic acid.

  • Catalysts/Ligands: Pd(OAc)₂, Pd(dppf)Cl₂, SPhos, XPhos, or pre-formed pre-catalysts like XPhos Pd G3.

  • Bases: K₂CO₃ (anhydrous, finely powdered), K₃PO₄, Cs₂CO₃.

  • Solvents: Anhydrous 1,4-Dioxane, Toluene, DMF, and Degassed Deionized Water.

  • Equipment: Schlenk flasks or microwave vials, magnetic stir bars, condenser, oil bath, inert gas line (Nitrogen or Argon), standard laboratory glassware for workup, silica gel for column chromatography.

Experimental_Workflow start Start setup 1. Assemble Reactants - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (3.0 eq) - Catalyst/Ligand start->setup inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water 4:1) inert->solvent heat 4. Heat to Reaction Temp (e.g., 80-110 °C) with vigorous stirring solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup - Cool to RT - Acidify to pH ~3-4 - Extract with organic solvent monitor->workup Reaction Complete purify 7. Purify Crude Product (Column Chromatography) workup->purify characterize 8. Characterize Final Product (NMR, MS) purify->characterize end_node End characterize->end_node

Figure 2: General experimental workflow for the Suzuki coupling.
Protocol 1: Standard Coupling with Phenylboronic Acid
  • Reaction: Synthesis of 2-fluoro-5-methyl-[1,1'-biphenyl]-4-carboxylic acid

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and carefully acidify with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Coupling with a Sterically Hindered Boronic Acid
  • Reaction: Synthesis of 2-fluoro-2',5-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol uses a more robust base and catalyst system to overcome the increased steric hindrance from the ortho-methylated boronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (233 mg, 1.0 mmol, 1.0 equiv), (2-methylphenyl)boronic acid (177 mg, 1.3 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add a robust pre-catalyst, such as XPhos Pd G3 (25.4 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 16-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1. The more hindered product may require a different solvent system for chromatography.

Optimization & Troubleshooting

Even with robust protocols, optimization is often necessary. The following tables provide guidance on key parameters and common issues.

Table 1: Recommended Starting Conditions & Optimization Parameters

ParameterStandard ConditionsFor Hindered SubstratesKey Considerations
Catalyst Loading 1-3 mol% Pd2-5 mol% PdHigher loading may be needed for difficult couplings, but increases cost and metal residue.
Ligand PPh₃, SPhosXPhos, RuPhos, cataCXium® ABulky, electron-rich ligands are crucial for hindered substrates.[9][23]
Base (min. 3 eq) K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate transmetalation with electron-rich or hindered partners.[25]
Solvent Dioxane/H₂O (4:1), Toluene/H₂OToluene/H₂O, DMF, 2-MeTHFSolvent choice impacts solubility of the carboxylate salt and catalyst activity.
Temperature 80-100 °C100-120 °CHigher temperatures can overcome activation barriers but may lead to degradation.
Boronic Acid 1.1 - 1.3 equivalents1.3 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.

Table 2: Troubleshooting Guide for Suzuki Couplings

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or ligand. 2. Insufficiently strong or insufficient amount of base. 3. Oxygen contamination. 4. Poor solubility of starting material.1. Use a fresh batch of catalyst/ligand; switch to a more robust ligand (e.g., SPhos/XPhos).[26] 2. Switch to a stronger base (K₃PO₄); ensure at least 3 equivalents are used.[27] 3. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 4. Try a different solvent system (e.g., DMF).
Recovery of Starting Material 1. Reaction temperature too low. 2. Catalyst deactivation.1. Increase the reaction temperature in 10 °C increments. 2. Switch to a more stable pre-catalyst or a ligand known to prevent catalyst decomposition.
Protodeboronation of Boronic Acid 1. Presence of excess water or acid. 2. Prolonged reaction at high temperature.1. Use anhydrous solvents and ensure the base is dry. 2. Monitor the reaction closely and stop it upon completion; consider a lower temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction.1. Improve degassing procedure.[27] 2. Use a Pd(0) source directly or ensure conditions promote reduction (often facilitated by phosphine ligands).
Difficulty in Purification 1. Co-elution of product with byproducts. 2. Product is highly polar.1. Re-screen chromatography conditions with different solvent systems. 2. After workup, ensure the carboxylic acid is fully protonated. A small amount of acetic acid in the mobile phase can improve peak shape.

Conclusion

This compound is a highly versatile and powerful building block for the synthesis of complex biaryl structures. Success in its application via Suzuki-Miyaura coupling hinges on a rational approach to experimental design, grounded in a solid mechanistic understanding. By selecting robust, sterically appropriate catalyst systems, employing a sufficient quantity of a suitable base to both drive the catalytic cycle and neutralize the substrate, and carefully controlling reaction conditions, researchers can efficiently and reliably forge new carbon-carbon bonds. The protocols and troubleshooting guides presented herein provide a validated starting point for unlocking the full synthetic potential of this valuable intermediate in pharmaceutical and materials science discovery.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Alacid, E., & Najera, C. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research. [Link]
  • Biffis, A., Zecca, M., & Basato, M. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Amatore, C., Jutand, A., & Le Duc, G. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • Shaikh, A. A., & Szostak, M. Recent Advances in Acyl Suzuki Cross-Coupling. Molecules. [Link]
  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Sharma, S., et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]
  • Zhao, Y., & Szostak, M. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. [Link]
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. [Link]
  • Synfacts. Decarboxylative Cross-Coupling of Aryls and Hetaryls. [Link]
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
  • Tu, T., et al.
  • Zhang, Y. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • MySkinRecipes. This compound. [Link]
  • Reddit. Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
  • Li, C., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Li, C., et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • Semantic Scholar. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]
  • Corpet, M., & Gosmini, C. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
  • PubChem. This compound. [Link]
  • Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki Coupling of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread, particularly for constructing biaryl scaffolds.[3][4] This guide focuses on a specific, yet challenging substrate: 4-Bromo-2-fluoro-5-methylbenzoic acid .

This molecule presents a trifecta of challenges for the synthetic chemist:

  • Steric Hindrance: The fluorine atom at the ortho position sterically encumbers the reaction center, which can impede the crucial oxidative addition step in the catalytic cycle.[5][6]

  • Electronic Effects: The fluorine and carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the aryl bromide.

  • Acidic Proton: The carboxylic acid moiety can interfere with the basic conditions required for the reaction, and the resulting carboxylate may coordinate with the palladium center, potentially deactivating the catalyst.[7][8]

This document provides a detailed examination of the mechanistic principles, catalyst selection strategies, and optimized protocols required to successfully perform the Suzuki-Miyaura coupling on this substrate, transforming a challenging reaction into a reliable and high-yielding laboratory procedure.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, beginning with an active Palladium(0) species.[1][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[1][9] For sterically hindered substrates, this step can be particularly slow.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[1][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) tm_complex->product aryl_halide Ar-Br (Substrate) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm_complex Experimental_Workflow start Start: Prepare Glassware (Flame-dry under vacuum) add_solids 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base) start->add_solids add_catalyst 2. Add Catalyst System (Precatalyst or Pd Source + Ligand) add_solids->add_catalyst inert_atm 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) add_catalyst->inert_atm add_solvent 4. Add Degassed Solvents inert_atm->add_solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end

Sources

Application Notes and Protocols for Amide Coupling Reactions with 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and optimized protocols for the successful amide coupling of 4-bromo-2-fluoro-5-methylbenzoic acid. This particular substrate presents unique challenges due to a combination of electronic deactivation and steric hindrance imparted by its substitution pattern. We will explore the underlying chemical principles governing these challenges and present robust, field-proven methodologies to overcome them. This document is intended for researchers, medicinal chemists, and process development scientists who require reliable methods for synthesizing amide derivatives from this and structurally related building blocks. Protocols detailed herein cover the use of uronium salt-based reagents (HATU) and carbodiimide-based systems (EDC/HOBt), providing a comparative basis for reagent selection.

The Challenge: Understanding the Reactivity of this compound

The successful formation of an amide bond hinges on the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1] The structure of this compound, however, introduces specific obstacles to this process.

  • Electronic Effects: The presence of two halogen substituents, particularly the fluorine atom at the ortho-position, makes the aromatic ring strongly electron-deficient. This increases the acidity of the carboxylic acid proton but simultaneously decreases the nucleophilicity of the resulting carboxylate anion. A less nucleophilic carboxylate is slower to react with the coupling reagent, hindering the initial activation step.

  • Steric Hindrance: The ortho-fluoro group physically obstructs the carboxylic acid, making it difficult for bulky coupling reagents and the incoming amine to approach the reaction center. This steric impediment can dramatically slow down reaction rates and lead to incomplete conversions, especially when coupled with sterically demanding amines.[2][3]

Overcoming these combined effects requires careful selection of coupling reagents and optimization of reaction conditions to favor the formation of a highly reactive activated intermediate that can be efficiently intercepted by the amine nucleophile.

Strategic Selection of Coupling Reagents

For challenging substrates like this compound, the choice of coupling reagent is critical. While numerous reagents exist, they can be broadly categorized, with some being more suitable than others for this specific transformation.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the first choice for difficult couplings.[4][5] They react rapidly with the carboxylate to form a highly reactive OAt-active ester, which is less susceptible to common side reactions.[4][6] The formation of this intermediate is often fast enough to overcome the poor nucleophilicity of the starting carboxylate.[7]

  • Carbodiimides (e.g., EDC, DCC): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used.[8] However, their reaction with a carboxylic acid forms an O-acylisourea intermediate, which can be prone to side reactions like N-acylurea formation, especially with sterically hindered or electron-poor acids.[9] To mitigate this, an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure is almost always required. The additive intercepts the O-acylisourea to form a more stable and reactive active ester, improving yields and reducing byproducts.[8][10]

This guide will focus on providing optimized protocols for both a HATU-based and an EDC/HOBt-based approach.

Core Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for its high efficiency and reliability, especially when dealing with less reactive amines or when maximizing yield is the primary objective.

Principle: The carboxylic acid is deprotonated by a non-nucleophilic base (DIPEA). The resulting carboxylate attacks HATU to generate a highly reactive OAt-active ester intermediate, which is then readily coupled with the amine.[4][11] Pre-activation of the acid before adding the amine is often beneficial.[9]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate -H⁺ Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster +HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU Byproduct ActiveEster_ref OAt-Active Ester Amine R'-NH₂ Amide Amide Product Amine->Amide +Active Ester HOAt HOAt Amide->HOAt Byproduct ActiveEster_ref->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials and Reagents:

ReagentM.W.Equivalents
This compound247.051.0
Amine (Primary or Secondary)-1.1 - 1.2
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.242.5 - 3.0
Anhydrous Solvent (DMF or DCM)-~0.1 M

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Pre-activation: Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 - 3.0 equiv).

  • Stirring: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 - 1.2 equiv) to the activated acid mixture, either neat (if liquid) or as a solution in the reaction solvent.

  • Reaction: Continue stirring the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl (or 5% citric acid solution), saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. Increase pre-activation time to 45 minutes. Consider gently heating the reaction to 40 °C if the amine is particularly unreactive.[7]

  • Side Products: Ensure the order of addition is followed. Adding the amine before the base and coupling agent can lead to side reactions.

Protocol 2: Economical Coupling using EDC/HOBt

This protocol is a cost-effective alternative, suitable for a wide range of amines, though it may require longer reaction times for this specific acid.[12]

Principle: EDC activates the carboxylic acid to form an O-acylisourea. HOBt rapidly traps this unstable intermediate to generate a more stable HOBt-ester, which then reacts with the amine to form the amide. This two-stage activation minimizes racemization and side-product formation.[8][10]

EDC_Workflow start Combine Acid, Amine, HOBt in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagents Add DIPEA, then portion-wise EDC·HCl cool->add_reagents react Warm to RT, Stir 12-24h Monitor by TLC/LC-MS add_reagents->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Purify via Flash Chromatography workup->purify

Sources

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Deactivated Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols: Activating Agents for Amide Bond Formation with 4-Bromo-2-fluoro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] While numerous methods for amide bond formation exist, the coupling of sterically hindered and electronically deactivated carboxylic acids, such as this compound, presents a significant synthetic challenge.[3][4][5] The substituents on this particular benzoic acid derivative create a demanding steric environment around the carboxyl group and deactivate it towards nucleophilic attack, often leading to sluggish reactions and low yields with standard coupling protocols.[4][6]

This technical guide provides a comprehensive overview of effective activating agents and detailed protocols for the successful amide bond formation using this compound. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step procedures to empower researchers to overcome the hurdles associated with this challenging substrate.

Understanding the Substrate: The "Personality" of this compound

The structure of this compound dictates its reactivity. The presence of a fluorine atom at the ortho position and a methyl group at the meta position relative to the carboxylic acid creates significant steric hindrance. Furthermore, the electron-withdrawing nature of the bromine and fluorine atoms deactivates the aromatic ring, reducing the nucleophilicity of the carboxylate and making activation more difficult. This combination of steric and electronic effects necessitates the use of highly efficient coupling reagents and optimized reaction conditions.[4]

Selecting the Right Tools: A Comparative Overview of Activating Agents

The choice of activating agent is paramount for achieving high yields and purity. Several classes of reagents have proven effective for coupling challenging substrates.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[7][8] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9][10] However, for sterically hindered substrates, this intermediate can be prone to rearrangement into an unreactive N-acylurea, leading to diminished yields.[9]

To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed. These additives intercept the O-acylisourea intermediate to form a more stable and still highly reactive activated ester, which then reacts with the amine.[9][11] For this compound, the use of a carbodiimide in conjunction with an additive is a viable starting point. EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[9][12]

Uronium/Aminium Salts: High-Potency Activators

Uronium and aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are among the most powerful activating agents available.[11][13][14] They react with the carboxylate to form an activated ester, typically an OBt, OAt, or Oxyma ester, which are highly reactive towards amines.[11][14][15]

HATU, which forms a highly reactive OAt ester, is particularly effective for sterically demanding couplings.[11][14] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance during the aminolysis step, further accelerating the reaction.[16]

Phosphonium Salts: Clean and Efficient Coupling

Phosphonium salts, such as BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling reagents.[17][18] They activate carboxylic acids by forming an acyloxyphosphonium salt, which is a potent acylating agent.[17] A key advantage of phosphonium reagents is that they do not form guanidinium byproducts, a potential side reaction with uronium salts, especially when the activation of the carboxylic acid is slow.[14] This makes them an excellent choice for challenging substrates where prolonged reaction times may be necessary.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a good starting point due to the ready availability and cost-effectiveness of the reagents.

Materials:

  • This compound

  • Amine (1.0 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF, add DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 equiv) to the solution and stir for another 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sluggish reactions, heating to 40-50 °C may be beneficial.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling for Highly Hindered Amines

This protocol is recommended when coupling with sterically demanding amines or when Protocol 1 gives unsatisfactory results.

Materials:

  • This compound

  • Amine (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a dry flask, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15 minutes to ensure complete activation.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: PyBOP Mediated Coupling for a Cleaner Reaction Profile

This protocol is a robust alternative, particularly when side reactions are a concern.

Materials:

  • This compound

  • Amine (1.0 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Combine this compound (1.0 equiv) and PyBOP (1.2 equiv) in anhydrous DMF or DCM.

  • Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 10-20 minutes.

  • Add the amine (1.0 equiv) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: A Guide to Reagent Selection

The following table summarizes the key characteristics of the discussed activating agents to aid in the selection process.

Activating AgentClassKey AdvantagesPotential DrawbacksRecommended for
EDC/HOBt CarbodiimideCost-effective; water-soluble byproduct (EDC).[9][12]Potential for N-acylurea formation; may be less effective for highly hindered substrates.[9]Initial screening and less demanding couplings.
HATU Uronium SaltHighly reactive; excellent for sterically hindered substrates.[11][14]Higher cost; potential for guanidinylation side reactions.[14]Challenging couplings with hindered amines or acids.
PyBOP Phosphonium SaltHigh reactivity; no guanidinylation byproducts; good solubility.[14][17]Byproducts can sometimes complicate purification.Difficult couplings where clean reaction profiles are essential.

Visualization of Reaction Mechanisms

To better understand the activation process, the following diagrams illustrate the general mechanisms for each class of coupling reagent.

Carbodiimide_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide EDC Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine (direct) Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine HOBt_Ester->Urea Amine Amine Amine->Amide

Caption: Carbodiimide activation pathway with an additive.

Uronium_Salt_Mechanism RCOOH Carboxylic Acid OAt_Ester OAt Active Ester RCOOH->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base Base->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine Byproduct Tetramethylurea + HOAt OAt_Ester->Byproduct Amine Amine Amine->Amide Phosphonium_Salt_Mechanism RCOOH Carboxylic Acid Acyloxyphosphonium Acyloxyphosphonium Salt RCOOH->Acyloxyphosphonium + PyBOP, Base PyBOP PyBOP PyBOP->Acyloxyphosphonium Base Base Base->Acyloxyphosphonium Amide Amide Product Acyloxyphosphonium->Amide + Amine Byproduct Hexamethylphosphoramide + Pyrrolidine Acyloxyphosphonium->Byproduct Amine Amine Amine->Amide

Caption: Activation mechanism of a phosphonium salt like PyBOP.

Conclusion and Best Practices

The successful formation of amide bonds with the challenging substrate this compound hinges on the judicious selection of a potent activating agent and the optimization of reaction conditions. For initial attempts, an EDC/HOBt-mediated coupling offers a cost-effective approach. However, for more demanding transformations, particularly with hindered amines, the superior reactivity of uronium salts like HATU or the clean reaction profile of phosphonium salts such as PyBOP is often necessary to achieve high yields.

Key Best Practices:

  • Anhydrous Conditions: All coupling reactions should be performed under anhydrous conditions to prevent hydrolysis of the activated intermediates.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

  • Stoichiometry: Careful control of stoichiometry is crucial. While a slight excess of the coupling agent and base is common, a large excess should be avoided.

  • Monitoring: Diligent monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Due to the potential for closely eluting byproducts, careful purification by flash column chromatography is often required.

By applying the principles and protocols outlined in this guide, researchers can confidently approach the synthesis of amides derived from this compound, a critical step in the development of novel chemical entities.

References

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). A review of phosphonium salts in peptide synthesis. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765–775.
  • Wikipedia. (n.d.). Phosphonium coupling.
  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Gomtsyan, A. (2023). Contemporary Approaches for Amide Bond Formation.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. PubMed.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Recent developments in catalytic amide bond formation. Organic Process Research & Development, 20(2), 140-177.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
  • de Figueiredo, R. M., & Suppo, C. (2016). Mechanism of peptide bond formation through carbodiimide. ResearchGate.
  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433-437.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • Glorius, F., & Ruan, J. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Chem V20. (2019, January 9). making phosphonium salts [Video]. YouTube. [Link]
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 433-437.
  • Ishihara, K., & Yamamoto, H. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Williams, J. M. J., & Larksarp, C. (2011).
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

The Strategic Utility of 4-Bromo-2-fluoro-5-methylbenzoic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Advanced Synthesis

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is paramount for the development of novel therapeutics and advanced materials.[1] 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS No: 415965-24-1) has emerged as a highly valuable synthetic intermediate, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency.[2][3] This technical guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed experimental protocols for its key transformations.

The strategic arrangement of a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on the benzene ring bestows upon this compound a distinctive reactivity profile. The carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry.[4] The bromine atom is primed for participation in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of intricate biaryl systems.[5][6] The presence of the fluorine atom can significantly influence the physicochemical properties of downstream compounds, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] This makes it a particularly attractive starting material in drug discovery programs.[2][7]

This guide will delve into two of the most powerful applications of this compound: amide bond formation and Suzuki-Miyaura cross-coupling. For each transformation, a detailed, field-proven protocol is provided, accompanied by an explanation of the underlying chemical principles and the rationale behind the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling.

PropertyValueSource
CAS Number 415965-24-1[3]
Molecular Formula C₈H₆BrFO₂[8]
Molecular Weight 233.03 g/mol [9]
Appearance White to yellow solid[8]
Purity ≥98%[8]
Storage Room Temperature[8]

Safety Information: this compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[9]

Application Note I: Amide Bond Formation for Bioactive Molecule Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4] The carboxylic acid functionality of this compound provides a direct avenue for the synthesis of a diverse array of amides, which are key structural motifs in a vast number of pharmaceuticals, including kinase inhibitors.[10][11]

Causality of Experimental Choices in Amide Coupling

The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. A common and highly effective method involves the use of a coupling agent, such as oxalyl chloride, to form a reactive acyl chloride intermediate. The subsequent addition of the amine to this intermediate results in the formation of the desired amide. The use of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

Experimental Protocol: Synthesis of N-(2-isopropylphenyl)-4-bromo-2-fluoro-5-methylbenzamide

This protocol details the synthesis of a representative amide derivative, a potential precursor for kinase inhibitors, from this compound.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (2.3 eq)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • 2-Isopropylaniline (1.1 eq)

  • 1N Hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: To a solution of this compound (500 mg, 2.15 mmol) in anhydrous dichloromethane (5 mL), add a catalytic amount of DMF (0.05 mL).[12]

  • Slowly add oxalyl chloride (0.41 mL, 4.95 mmol) to the solution at room temperature. Stir the reaction mixture for 1 hour.[12]

  • Amide Coupling: Concentrate the reaction mixture on a rotary evaporator and co-evaporate with dichloromethane again to remove excess oxalyl chloride.[12]

  • Dissolve the resulting residue in anhydrous THF (7 mL).[12]

  • Add N,N-diisopropylethylamine (0.45 mL, 2.57 mmol) followed by 2-isopropylaniline (0.33 mL, 2.36 mmol).[12]

  • Stir the solution at room temperature for 1 hour.[12]

  • Work-up and Purification: Dilute the reaction mixture with water and acidify with 1N hydrochloric acid.[12]

  • Extract the mixture with ethyl acetate. The combined organic phases are then washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator.[12]

This procedure typically yields the desired amide product in high purity, which can be used in subsequent synthetic steps without further purification.[12]

Amide_Synthesis_Workflow cluster_start Step 1: Acid Chloride Formation cluster_coupling Step 2: Amide Coupling cluster_workup Step 3: Work-up & Purification A 4-Bromo-2-fluoro-5- methylbenzoic acid in DCM B Add Oxalyl Chloride & catalytic DMF A->B C Stir at RT for 1h B->C D Concentrate & Dissolve in THF C->D Intermediate: Acyl Chloride E Add DIPEA & 2-Isopropylaniline D->E F Stir at RT for 1h E->F G Aqueous Work-up (Acidification & Extraction) F->G H Dry & Concentrate G->H I Final Amide Product H->I

Workflow for the synthesis of an N-aryl amide.

Application Note II: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl compounds.[5] The bromine atom of this compound serves as an ideal handle for this powerful C-C bond-forming reaction, enabling the introduction of a wide array of aryl and heteroaryl substituents. This capability is of particular interest in the synthesis of kinase inhibitors, where a biaryl core is a common structural feature.[10][11]

Mechanistic Rationale in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich substrates, stronger inorganic bases like potassium phosphate are often preferred.[6]

Generalized Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]

  • Add a mixture of toluene (8 mL) and water (2 mL).[2]

  • Degassing: Degas the mixture by bubbling nitrogen gas through it for 15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture under a nitrogen atmosphere.[2]

  • Reaction: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water (10 mL).[2]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Coupling_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Catalytic Reaction cluster_purification Step 3: Work-up & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Add Solvent (Toluene/Water) A->B C Degas with Nitrogen B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 90°C (12-24h) D->E F Monitor by TLC E->F G Aqueous Work-up & Extraction F->G H Dry, Concentrate, & Purify G->H I Final Biaryl Product H->I

Generalized workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The biaryl and N-aryl benzamide scaffolds accessible from this compound are prevalent in a class of targeted therapeutics known as kinase inhibitors.[10][11] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13][14]

Specifically, the structures derived from this intermediate are well-suited for targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[13][14] By developing potent and selective inhibitors of VEGFR-2, it is possible to starve tumors of their blood supply, thereby impeding their growth.[13][14]

The synthetic pathways outlined in this guide provide a clear and efficient route to a library of potential VEGFR-2 inhibitors. The ability to readily diversify the aryl and amide substituents allows for a systematic exploration of the structure-activity relationship (SAR), a critical process in the optimization of a lead compound into a viable drug candidate.

Conclusion

This compound is a powerful and versatile synthetic intermediate with broad applications in medicinal chemistry and materials science. Its unique combination of reactive functional groups enables the efficient synthesis of complex molecular architectures, particularly the biaryl and N-aryl benzamide scaffolds that are central to many modern pharmaceuticals. The detailed protocols provided herein for amide bond formation and Suzuki-Miyaura cross-coupling offer researchers a solid foundation for the utilization of this valuable building block in their synthetic endeavors. The continued exploration of the synthetic utility of this compound is poised to contribute significantly to the discovery and development of the next generation of innovative therapeutics.

References

  • Royal Society of Chemistry. (n.d.).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
  • Google Patents. (n.d.).
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • El-Fakharany, E. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 737–752. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Liyanage, S., et al. (2022). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 27(5), 1548. [Link]

Sources

The Strategic Application of 4-Bromo-2-fluoro-5-methylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of chemical building blocks, halogenated benzoic acids have emerged as particularly valuable scaffolds. This guide provides an in-depth exploration of 4-Bromo-2-fluoro-5-methylbenzoic acid, a trifunctional reagent whose unique substitution pattern offers a powerful platform for the synthesis of complex, biologically active molecules, with a particular focus on the development of kinase inhibitors.

Introduction: The Versatility of a Fluorinated Building Block

This compound (CAS 415965-24-1) is a white to yellow solid with a molecular weight of 233.03 g/mol .[1] Its utility in medicinal chemistry is derived from the orthogonal reactivity of its three key functional groups: a carboxylic acid, a bromine atom, and a fluorine atom. The strategic placement of these groups on the aromatic ring allows for a stepwise and controlled elaboration of the molecular architecture.

The fluorine atom, a common feature in modern pharmaceuticals, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The carboxylic acid provides a convenient handle for amide bond formation, a ubiquitous linkage in drug molecules. Finally, the bromine atom is an ideal functional group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.

This combination of features makes this compound a sought-after intermediate in the synthesis of targeted therapies, particularly in the realm of oncology. Its structural motifs are found in the core of numerous kinase inhibitors, which are designed to interfere with the signaling pathways that drive cancer cell proliferation and survival.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The following sections will detail a representative synthetic route to a key intermediate for a novel class of PLK1 inhibitors, demonstrating the practical application of this compound.

Signaling Pathway of Interest: The Role of PLK1 in Cell Cycle Progression

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B PLK1 PLK1 CDK1_CyclinB->PLK1 Activation Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Chromosome_Segregation Chromosome Segregation PLK1->Chromosome_Segregation Cytokinesis Cytokinesis PLK1->Cytokinesis Inhibitor PLK1 Inhibitor (e.g., derived from This compound) Inhibitor->PLK1 Inhibition

Caption: The role of PLK1 in regulating key mitotic events.

Synthetic Protocols: A Stepwise Approach to a Kinase Inhibitor Intermediate

The following protocols outline a two-step synthesis of a key intermediate for a hypothetical class of PLK1 inhibitors, starting from this compound.

Overall Synthetic Workflow

synthetic_workflow start 4-Bromo-2-fluoro-5- methylbenzoic acid step1 Amide Coupling (Protocol 1) start->step1 intermediate1 N-Aryl-4-bromo-2-fluoro- 5-methylbenzamide step1->intermediate1 step2 Suzuki Cross-Coupling (Protocol 2) intermediate1->step2 final_product N-Aryl-2-fluoro-5-methyl- 4-(heteroaryl)benzamide (Kinase Inhibitor Intermediate) step2->final_product

Caption: Two-step synthesis of a kinase inhibitor intermediate.

Protocol 1: Amide Bond Formation via an Acyl Chloride Intermediate

This protocol describes the conversion of this compound to its corresponding amide by first forming the acyl chloride.[5]

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • A desired primary or secondary amine (e.g., 2-amino-5-chloropyridine)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DCM to dissolve the starting material.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO, CO2, HCl) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis of a quenched aliquot).

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. Co-evaporate with anhydrous DCM or toluene (2x) to ensure complete removal of volatile reagents.

  • Amide Coupling:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and a suitable non-nucleophilic base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Aryl-4-bromo-2-fluoro-5-methylbenzamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated intermediate with a heteroarylboronic acid.

Materials:

  • N-Aryl-4-bromo-2-fluoro-5-methylbenzamide (from Protocol 1)

  • A suitable heteroarylboronic acid (e.g., pyridine-3-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add N-Aryl-4-bromo-2-fluoro-5-methylbenzamide (1.0 eq), the heteroarylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water).

    • Add the palladium catalyst (0.05-0.10 eq) under a positive pressure of the inert gas.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final N-Aryl-2-fluoro-5-methyl-4-(heteroaryl)benzamide intermediate.

Data Presentation: Representative Yields and Purity

StepProductRepresentative YieldPurity (by HPLC)
Protocol 1 N-(5-chloropyridin-2-yl)-4-bromo-2-fluoro-5-methylbenzamide85-95%>98%
Protocol 2 N-(5-chloropyridin-2-yl)-2-fluoro-5-methyl-4-(pyridin-3-yl)benzamide70-85%>98%

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex molecules in medicinal chemistry. Its trifunctional nature allows for a range of selective transformations, making it an ideal starting material for the construction of novel kinase inhibitors and other targeted therapies. The protocols detailed in this guide provide a practical framework for the application of this reagent in a drug discovery setting, highlighting its potential to accelerate the development of new and effective medicines.

References

  • This compound - Echemi. Available at: https://www.echemi.com/products/4-bromo-2-fluoro-5-methylbenzoic-acid_415965-24-1.html
  • This compound | C8H6BrFO2 | CID 34174587 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/34174587
  • Developing polo-like kinase 1 inhibitors - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32233903/
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: https://www.innopharmchem.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. Available at: https://www.benchchem.com/application-notes/4-(benzyloxy)-2-bromo-1-fluorobenzene-suzuki-coupling-reaction
  • Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem. Available at: https://www.benchchem.com/application-notes/(4-bromo-2,5-dimethoxyphenyl)boronic-acid-suzuki-reaction-base-selection
  • Discovery of Novel Polo-Like Kinase 1 Polo-Box Domain Inhibitors to Induce Mitotic Arrest in Tumor Cells - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27425654/
  • This compound | 415965-24-1 - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d677c4f

Sources

Application Notes: 4-Bromo-2-fluoro-5-methylbenzoic Acid as a Strategic Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of 4-Bromo-2-fluoro-5-methylbenzoic Acid in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases.[1] The strategic design of small molecules that can effectively modulate the activity of these enzymes is therefore of paramount importance. This compound has emerged as a highly valuable and versatile building block in this endeavor. Its unique trifecta of functional groups—a carboxylic acid for amide coupling, a bromine atom as a handle for cross-coupling reactions, and fluorine and methyl groups for modulating physicochemical properties—provides a robust platform for the synthesis of complex kinase inhibitor scaffolds.[2][3]

The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal for constructing the biaryl and heteroaryl motifs common in ATP-competitive kinase inhibitors.[4][5] The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity through specific interactions with the kinase active site.[3] This document serves as a comprehensive guide for researchers, providing in-depth protocols and scientific rationale for the utilization of this compound in the synthesis of a potent Polo-like kinase 1 (PLK1) inhibitor.

Target Spotlight: Polo-like Kinase 1 (PLK1) in Cancer Pathophysiology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[6][7] It is involved in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[8] Due to its essential role in cell proliferation, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[9] This makes PLK1 a compelling and validated target for anticancer drug development.

Inhibitors targeting PLK1 typically function by competing with ATP for binding to the kinase's catalytic domain, thereby blocking the phosphorylation of its downstream substrates and leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][10] The inhibitor synthesized in the following protocols is designed to occupy this ATP-binding pocket.

PLK1 Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified overview of the cell cycle and the central role of PLK1 in mitotic progression. The synthesized inhibitor acts by blocking the kinase activity of PLK1, leading to a cascade of events that culminate in mitotic catastrophe and cell death.

PLK1_Pathway G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase (Mitosis) PLK1 PLK1 Kinase Activity G2->PLK1 Activation Centrosome Centrosome Maturation Spindle Spindle Assembly Cytokinesis Cytokinesis Apoptosis Mitotic Arrest & Apoptosis Cytokinesis->Apoptosis Failure leads to PLK1->Centrosome PLK1->Spindle PLK1->Cytokinesis Inhibitor PLK1 Inhibitor (e.g., PLK1i-4B5M) Inhibitor->PLK1 Inhibition

Caption: Role of PLK1 in mitosis and its inhibition.

Synthetic Strategy and Protocols

The synthesis of the target Polo-like kinase 1 inhibitor, N-(4-((1-cyclopropyl-1H-pyrazol-4-yl)amino)pyrimidin-2-yl)-4-bromo-2-fluoro-5-methylbenzamide (hereafter referred to as PLK1i-4B5M ), is a multi-step process that strategically employs the functionalities of this compound. The overall workflow involves an initial amide bond formation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start 4-Bromo-2-fluoro- 5-methylbenzoic acid Intermediate1 Intermediate A: 4-Bromo-2-fluoro-N-(4-chloropyrimidin -2-yl)-5-methylbenzamide Start->Intermediate1 Amide Coupling Final Final Product: PLK1i-4B5M Intermediate1->Final Suzuki Coupling Intermediate2 Arylboronic Ester Intermediate2->Final

Caption: Overall synthetic workflow for PLK1i-4B5M.

Part 1: Synthesis of Intermediate A: 4-Bromo-2-fluoro-N-(4-chloropyrimidin-2-yl)-5-methylbenzamide

This initial step involves the formation of an amide bond between the carboxylic acid of the starting material and an aminopyrimidine. This is a critical step that installs the pyrimidine core of the inhibitor.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
This compound415965-24-1233.031.0
2-Amino-4-chloropyrimidine3993-65-9129.551.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.231.2
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.243.0
DMF (N,N-Dimethylformamide), anhydrous68-12-273.09-

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 2-Amino-4-chloropyrimidine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield Intermediate A. The product can be used in the next step without further purification if purity is deemed sufficient by NMR and LC-MS.

Part 2: Synthesis of PLK1i-4B5M via Suzuki-Miyaura Cross-Coupling

The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the bromine atom of Intermediate A and a pyrazole-boronic acid derivative, completing the synthesis of the target kinase inhibitor.[11]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
Intermediate A-344.581.0
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1151817-64-5248.121.2
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))72287-26-4731.730.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane, anhydrous123-91-188.11-
Water, degassed7732-18-518.02-

Protocol:

  • To a dry Schlenk flask, add Intermediate A (1.0 eq), 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the final product, PLK1i-4B5M .

Biological Evaluation and Data

The synthesized inhibitor, PLK1i-4B5M, is evaluated for its ability to inhibit the kinase activity of PLK1. A common method for this is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Representative Biological Data:

Compound NameTarget KinaseIC₅₀ (nM)Assay Type
PLK1i-4B5M PLK1< 10Biochemical Assay
VolasertibPLK10.87Biochemical Assay
BI 2536PLK10.83Biochemical Assay

Note: The IC₅₀ value for PLK1i-4B5M is a representative value based on data for structurally similar compounds disclosed in patent literature. Actual values may vary based on specific assay conditions. Values for reference compounds Volasertib and BI 2536 are provided for comparison.[12]

Troubleshooting and Safety Considerations

  • Amide Coupling: If the amide coupling reaction is sluggish, ensure all reagents and solvents are anhydrous. The use of alternative coupling agents such as T3P or COMU can be explored.

  • Suzuki Coupling: Incomplete conversion in the Suzuki coupling can sometimes be addressed by using a different palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄) or a stronger base like cesium carbonate. Ensure the reaction is performed under strictly anaerobic conditions.

  • Safety: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. The final kinase inhibitor product should be handled with care as it is a biologically active molecule.

Conclusion

This compound is a strategically designed building block that provides an efficient entry point for the synthesis of potent kinase inhibitors. The protocols outlined in this document demonstrate a reliable pathway to a PLK1 inhibitor, leveraging robust and well-established synthetic methodologies. The inherent functionalities of this starting material allow for facile diversification, making it an invaluable tool for medicinal chemists in the exploration of structure-activity relationships and the development of novel targeted therapies.

References

  • Iliaki, S., Beyaert, R., & Afonina, I. S. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 192, 114711. [Link]
  • Petronczki, M., Lénárt, P., & Peters, J. M. (2008). Multiple roles of PLK1 in mitosis and meiosis. Developmental cell, 14(5), 646-659. [Link]
  • Schöffski, P. (2013). The role of polo-like kinase 1 in carcinogenesis: cause or consequence? Cancer Research, 73(23), 6598-6603. [Link]
  • Reindl, W., Yuan, J., Krämer, A., Strebhardt, K., & Berg, T. (2018). ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines. Oncotarget, 9(13), 10976. [Link]
  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2021). Arabian Journal of Chemistry, 14(14), 103270. [Link]
  • Cell Cycle & PLK1 Short overview ! #biology #cytology. (2023, January 19). YouTube. [Link]
  • Zhang, H. (2017). Polo-like kinase 1 coordinates biosynthesis during cell cycle progression by directly activating pentose phosphate pathway.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • PubChem. N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide. [Link]
  • MySkinRecipes. 5-Bromo-2-fluoro-4-methylbenzoic acid. [Link]
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubChem. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? [Link]

Sources

Application Note: Strategic Use of Organometallic Reagents with 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction of 4-Bromo-2-fluoro-5-methylbenzoic acid with various organometallic reagents. As a versatile building block in medicinal chemistry and materials science, understanding its reactivity is crucial for the strategic design of complex molecules.[1] This document outlines the inherent challenges and opportunities presented by the substrate's unique combination of functional groups—an aryl bromide, an activating fluoro group, a sterically influential methyl group, and a reactive carboxylic acid. Detailed protocols, mechanistic insights, and practical considerations for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Stille) and reactions involving strongly basic organometallics like organolithium reagents are presented.

Introduction: A Multifaceted Building Block

This compound is a highly functionalized aromatic compound whose value lies in the orthogonal reactivity of its substituents. The carbon-bromine bond serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-fluorine atom significantly influences the electronic properties of the ring, while the carboxylic acid provides a key site for amide bond formation or further derivatization. This combination makes the molecule an important intermediate in the synthesis of pharmaceuticals, such as Venclexta and Enzalutamide.[1]

However, the simultaneous presence of these groups necessitates a careful and strategic approach to reaction design to achieve the desired chemoselectivity. The acidic proton of the carboxylic acid, in particular, is incompatible with many organometallic reagents, often requiring a protection/deprotection strategy or carefully controlled reaction conditions.

Chemoselectivity and Strategic Planning

The primary challenge in utilizing this compound is managing the reactivity of the carboxylic acid group in the presence of organometallic reagents. Two main strategic pathways can be considered:

  • Pathway A: Protection-First Strategy: The carboxylic acid is first converted into a less reactive functional group, such as an ester (e.g., methyl or benzyl ester), which is stable under the planned reaction conditions.[2][3] This strategy is often employed for palladium-catalyzed couplings where a base is used, preventing acid-base side reactions.

  • Pathway B: Direct Functionalization (Unprotected): Under specific conditions, the unprotected benzoic acid can be used directly. This is common in Suzuki-Miyaura couplings performed in aqueous media where the carboxylate salt is soluble and generally unreactive towards the catalyst cycle.[4] For reactions with highly basic reagents like organolithiums, using excess reagent can overcome the acidic proton by forming the lithium carboxylate in situ.[5]

The choice between these pathways depends on the specific organometallic reagent, reaction conditions, and overall synthetic sequence.

G start Start: this compound strategy Select Reaction Type start->strategy pd_coupling Pd-Catalyzed Cross-Coupling? strategy->pd_coupling Yes strong_base Strongly Basic Organometallic? strategy->strong_base No protect Protect Carboxylic Acid (e.g., Esterification) pd_coupling->protect For Sonogashira, Heck, Stille, or non-aqueous Suzuki direct_use Use Unprotected Acid (Aqueous/Biphasic Suzuki or excess base for Grignard/RLi) pd_coupling->direct_use For specific aqueous Suzuki conditions grignard Grignard / Organolithium Reaction strong_base->grignard suzuki Suzuki-Miyaura Coupling protect->suzuki sonogashira Sonogashira Coupling protect->sonogashira heck Heck Coupling protect->heck stille Stille Coupling protect->stille direct_use->suzuki deprotect Deprotection Step (Hydrolysis) suzuki->deprotect sonogashira->deprotect heck->deprotect stille->deprotect deprotonation Initial Deprotonation (Forms Carboxylate) grignard->deprotonation addition Nucleophilic Addition or Halogen-Metal Exchange deprotonation->addition product Final Product addition->product deprotect->product

Figure 1: Decision workflow for reacting this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the primary site for palladium-catalyzed functionalization. The choice of reaction depends on the desired carbon-carbon bond to be formed.

Suzuki-Miyaura Coupling: Formation of Biaryls

The Suzuki-Miyaura reaction is a robust method for coupling the aryl bromide with a boronic acid or ester. This reaction is particularly noteworthy for its tolerance of the unprotected carboxylic acid under specific conditions.

Protocol: Direct Suzuki-Miyaura Coupling (Unprotected Acid)

This protocol is adapted from general procedures for aryl bromobenzoic acids in aqueous media.[4]

  • Reagents & Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1).

  • Reaction: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the product. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Sonogashira Coupling: Introduction of Alkynes

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, a critical transformation for creating extended π-systems.[6][7] For this reaction, protection of the carboxylic acid is highly recommended to prevent side reactions with the amine base.

Protocol: Sonogashira Coupling (Protected as Methyl Ester)

  • Protection: First, convert the starting material to its methyl ester using standard conditions (e.g., SOCl₂ in methanol or MeI with K₂CO₃).

  • Reagents & Setup: To a dry Schlenk flask under an inert atmosphere, add the methyl 4-bromo-2-fluoro-5-methylbenzoate (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1-2 mol%).

  • Solvent and Reagents: Add an anhydrous amine solvent like triethylamine or a mixture of THF/diisopropylamine. Add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitored by TLC/GC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash.

  • Purification & Deprotection: Dry the organic layer, concentrate, and purify the ester by column chromatography. Subsequent hydrolysis (e.g., with LiOH or NaOH in THF/H₂O) will yield the final acid product.

Heck and Stille Couplings
  • Heck Reaction: This reaction couples the aryl bromide with an alkene.[8][9] Conditions are similar to other palladium-catalyzed reactions, typically employing a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and an organic base (e.g., Et₃N) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures (60-120 °C).[8][10][11][12] Protection of the carboxylic acid is generally required.

  • Stille Reaction: The Stille coupling involves the reaction with an organotin reagent.[13][14] It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin compounds is a significant drawback. A palladium catalyst (e.g., Pd(PPh₃)₄) is used, often in a non-polar solvent like toluene or THF.[13][15]

Table 1: Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey Reagents & ConditionsCarboxylic Acid Handling
Suzuki-Miyaura Boronic Acid / EsterPd Catalyst, Ligand, Base (K₂CO₃, K₃PO₄), Solvent (Toluene/H₂O)Can often be used unprotected in aqueous systems.[4]
Sonogashira Terminal AlkynePd Catalyst, Cu(I) Co-catalyst, Amine Base (Et₃N, DIPEA)Protection is strongly recommended.[6]
Heck AlkenePd Catalyst, Ligand, Organic Base (Et₃N), Polar Solvent (DMF)Protection is generally required.[8][10]
Stille OrganostannanePd Catalyst, Ligand, Anhydrous Solvent (Toluene, THF)Protection is recommended. High functional group tolerance.[13][14]

Reactions with Strongly Nucleophilic Organometallics

Reagents like Grignard and organolithiums are strongly basic and nucleophilic. Their reaction with this compound is dominated by the acidic proton of the carboxylic acid.

Reaction with Organolithium Reagents

The reaction with organolithium reagents (RLi) follows a predictable two-step process when the carboxylic acid is unprotected.[5]

  • Deprotonation: The first equivalent of RLi acts as a base, rapidly and irreversibly deprotonating the carboxylic acid to form a lithium carboxylate.

  • Nucleophilic Addition: A second equivalent of RLi can then add to the carbonyl carbon of the carboxylate, forming a stable dianionic tetrahedral intermediate.[5]

Upon acidic workup (e.g., H₃O⁺), this intermediate collapses to a ketone hydrate, which quickly dehydrates to yield the corresponding ketone. This method provides a direct route to ketones from carboxylic acids, a transformation not possible with less reactive Grignard reagents.[5]

Protocol: Ketone Synthesis using Organolithium Reagents

  • Reagents & Setup: To a solution of this compound (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent (e.g., n-BuLi, PhLi; 2.2 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

  • Work-up: Carefully quench the reaction by pouring it into a cold solution of 1M HCl.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify the resulting ketone by column chromatography.

Note on Halogen-Metal Exchange: At low temperatures (-78 °C to -100 °C), organolithiums like n-BuLi can also induce halogen-metal exchange at the C-Br bond.[16][17] This can be a competing pathway. If the aryllithium species is desired, using 2.2 equivalents of s-BuLi or t-BuLi at very low temperatures is often preferred to favor the exchange over addition.[16]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Start Benzoic Acid (R-COOH) RLi1 1st eq. R'-Li Start->RLi1 Carboxylate Lithium Carboxylate (R-COOLi) RLi1->Carboxylate + R'-H RLi2 2nd eq. R'-Li Carboxylate->RLi2 Dianion Dilithio-dianion Intermediate RLi2->Dianion Workup H₃O⁺ Dianion->Workup Hydrate Ketone Hydrate Workup->Hydrate Ketone Final Ketone (R-CO-R') Hydrate->Ketone - H₂O

Figure 2: General mechanism for the reaction of an organolithium reagent with a carboxylic acid.

Conclusion

This compound is a valuable and adaptable synthetic intermediate. Successful manipulation of this molecule hinges on a clear understanding of the chemoselectivity dictated by its functional groups. For palladium-catalyzed cross-coupling reactions, a protection strategy for the carboxylic acid is often the most reliable approach, although direct coupling is feasible for Suzuki reactions under aqueous conditions. For reactions with strongly basic organometallics, the acidic proton dictates the initial reactivity, providing a direct and efficient route to ketones when using organolithium reagents. By carefully selecting the reagents and reaction pathway, researchers can effectively leverage this building block for the synthesis of complex and high-value chemical entities.

References

  • Schlosser, M. (2006). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Accounts of Chemical Research, 39(10), 734-743.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Reddy, K. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2456-2464.
  • Wikipedia. (n.d.). Heck reaction.
  • Maleczka, R. E., et al. (2003). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 125(26), 7792-7793.
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • Li, Y., et al. (2016). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances, 6(92), 89634-89640.
  • Wikipedia. (n.d.). Protecting group.
  • Al-Masri, M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7856-7867.
  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
  • National Institutes of Health. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • All 'Bout Chemistry. (2016). OrganoLithium Reagents.
  • Gilman, H., et al. (1958). Organometallic Compounds. Journal of Organic Chemistry, 23(10), 1535-1540.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • SlideShare. (n.d.). Organolithium compounds and their preparation.pptx.
  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemBK. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Application Notes and Protocols for the Esterification of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the esterification of 4-Bromo-2-fluoro-5-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the nuanced reactivity of this substituted aromatic carboxylic acid, this document explores three robust esterification methodologies: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and the versatile Mitsunobu Reaction. Each section offers a deep dive into the reaction mechanism, explains the rationale behind procedural steps, and presents a detailed, step-by-step protocol suitable for execution in a research and development setting. Comparative data on reaction parameters and expected yields are summarized to aid researchers in selecting the optimal method for their specific synthetic goals.

Introduction: The Significance of this compound and its Esters

This compound is a structurally significant molecule, featuring a polysubstituted aromatic ring with a unique combination of electron-withdrawing (bromo and fluoro) and electron-donating (methyl) groups. This distinct electronic and steric profile makes it a valuable building block in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to an ester is a critical transformation, often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to serve as a protecting group for the carboxylic acid during subsequent synthetic steps. The esters of this compound are key intermediates in the synthesis of a range of bioactive molecules.

This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the primary methods for the esterification of this important substrate. By elucidating the underlying chemical principles and providing validated, step-by-step protocols, we aim to empower chemists to confidently and efficiently synthesize the desired ester derivatives.

Mechanistic Considerations and Strategic Approach

The choice of esterification method is dictated by several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the presence of other functional groups sensitive to the reaction conditions, and the scale of the synthesis. The steric hindrance around the carboxylic acid, imparted by the ortho-fluoro and meta-methyl substituents, can influence the reaction kinetics and may necessitate specific catalytic systems for efficient conversion.

Herein, we discuss three distinct and widely applicable esterification strategies:

  • Fischer-Speier Esterification: A traditional, acid-catalyzed equilibrium-driven process.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling suitable for sensitive substrates.

  • Mitsunobu Reaction: A redox-based method enabling ester formation under neutral conditions, particularly useful for secondary alcohols where stereochemical inversion is desired.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.

Mechanism of Fischer-Speier Esterification

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester.[3][4]

Fischer_Esterification RCOOH This compound Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ ROH Alcohol (e.g., Methanol) H_plus H⁺ (Catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + ROH Protonated_intermediate Protonated Intermediate Tetrahedral_intermediate->Protonated_intermediate Proton Transfer Water_leaving Intermediate before water loss Protonated_intermediate->Water_leaving Protonated_ester Protonated Ester Water_leaving->Protonated_ester - H₂O Water Water Ester Ester Protonated_ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 4-Bromo-2-fluoro-5-methylbenzoate

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 42.9 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL, 18.8 mmol) to the stirring solution. An exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 4-bromo-2-fluoro-5-methylbenzoate.

Steglich Esterification: A Mild and Efficient Alternative

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acidic or basic conditions.[5][6] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Mechanism of Steglich Esterification

The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can be removed by filtration.[7][8]

Steglich_Esterification RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DMAP DMAP (Catalyst) ROH Alcohol N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU (Byproduct) Ester Ester N_acylpyridinium->Ester + ROH, - DMAP

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Synthesis of Ethyl 4-Bromo-2-fluoro-5-methylbenzoate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.33 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Reagent Addition: To the solution, add ethanol (e.g., 0.69 mL, 12.0 mmol) and a catalytic amount of DMAP (e.g., 122 mg, 1.0 mmol).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (e.g., 2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 25 mL of 1 M HCl, 25 mL of saturated NaHCO₃ solution, and 25 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel to yield pure ethyl 4-bromo-2-fluoro-5-methylbenzoate.

Mitsunobu Reaction: Esterification under Neutral Conditions

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, under mild, neutral conditions.[9][10] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction with chiral secondary alcohols is the inversion of stereochemistry at the alcohol carbon.

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a very good leaving group. Finally, the carboxylate anion acts as a nucleophile and displaces the activated alcohol via an Sₙ2 reaction, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[11][12]

Mitsunobu_Reaction RCOOH This compound ROH Alcohol PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Ion_pair Ion Pair Betaine->Ion_pair + RCOOH Alkoxyphosphonium Alkoxyphosphonium Salt Ion_pair->Alkoxyphosphonium + ROH Ester Ester Alkoxyphosphonium->Ester + RCOO⁻ (Sₙ2) TPPO Triphenylphosphine oxide Hydrazine_deriv Hydrazine derivative

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-5-methylbenzoic acid is a pivotal building block in modern synthetic chemistry, serving as a key intermediate in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals.[1] Its trifunctional, substituted aromatic structure allows for diverse downstream modifications, making a reliable and scalable synthesis protocol essential for researchers in drug development and materials science. This document provides a comprehensive guide to a robust, three-step synthesis suitable for large-scale production, commencing from the readily available precursor, 4-bromo-2-fluoro-5-methylaniline. The outlined pathway leverages a classic Sandmeyer reaction followed by nitrile hydrolysis, a route selected for its high fidelity, operational simplicity, and avoidance of cryogenic organometallic intermediates. We provide a detailed, step-by-step protocol, process optimization insights, safety considerations, and a complete validation framework.

Introduction: Strategic Importance of the Target Moiety

Substituted benzoic acids are foundational scaffolds in medicinal chemistry. The specific arrangement of a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core of this compound imparts a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are essential for constructing diverse and complex organic frameworks.[1][2] This makes the reliable, large-scale supply of this intermediate a critical bottleneck in many discovery and development pipelines.

Rationale for the Selected Synthetic Pathway

Several strategies can be envisioned for the synthesis of substituted benzoic acids. For the target molecule, potential routes include:

  • Oxidation of a Toluene Precursor: This would involve oxidizing a molecule like 4-bromo-2-fluoro-1,5-dimethylbenzene. However, achieving regioselective oxidation of one methyl group over another presents significant challenges.

  • Organometallic Carboxylation: This route, involving the formation of a Grignard or organolithium reagent from a di-halogenated precursor followed by quenching with CO₂, often requires stringent anhydrous conditions and cryogenic temperatures (-78 °C), posing challenges for industrial scale-up.[3][4]

  • Sandmeyer Reaction followed by Hydrolysis: This classical yet powerful approach involves the transformation of an aromatic amine into a nitrile, which is then hydrolyzed to the carboxylic acid. This pathway was selected for its numerous advantages in a large-scale setting:

    • Trustworthiness & High Yield: The diazotization and Sandmeyer reactions are well-established, high-yielding transformations.[5]

    • Operational Simplicity: The reactions are typically run in aqueous media and do not require cryogenic temperatures, simplifying reactor requirements.

    • Accessible Starting Materials: The aniline precursor is often more readily accessible and cost-effective than the highly substituted precursors required for other routes.

The chosen three-step synthesis is outlined below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Hydrolysis A 4-Bromo-2-fluoro-5-methylaniline B Aryl Diazonium Salt (in situ intermediate) A->B  NaNO₂, aq. HCl  0-5 °C C 4-Bromo-2-fluoro-5-methylbenzonitrile B->C  CuCN  Heat D This compound C->D  aq. H₂SO₄  Reflux

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a 100 g scale of the starting aniline. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Diazotization of 4-Bromo-2-fluoro-5-methylaniline

Core Principle: The primary amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. Strict temperature control is paramount to prevent decomposition of the thermally unstable diazonium salt.

  • Materials & Reagents:

    • 4-Bromo-2-fluoro-5-methylaniline: 100 g (0.49 mol)

    • Concentrated Hydrochloric Acid (37%): 250 mL

    • Deionized Water: 500 mL

    • Sodium Nitrite (NaNO₂): 37.2 g (0.54 mol)

    • Ice

  • Protocol:

    • To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated HCl and 200 mL of deionized water.

    • Cool the acid solution to 0 °C in an ice/salt bath.

    • Slowly add the 4-bromo-2-fluoro-5-methylaniline (100 g) to the stirred acid solution. The aniline will form the hydrochloride salt, which may precipitate. Maintain the temperature between 0 and 5 °C.

    • In a separate beaker, dissolve sodium nitrite (37.2 g) in 150 mL of deionized water and cool the solution to ~5 °C.

    • Add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid (a positive test turns the paper blue/black).

    • This diazonium salt solution is used immediately in the next step without isolation.

Step 2: Sandmeyer Reaction to 4-Bromo-2-fluoro-5-methylbenzonitrile

Core Principle: The diazonium group is displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide. This forms the stable benzonitrile intermediate.

  • Materials & Reagents:

    • Copper(I) Cyanide (CuCN): 52.7 g (0.59 mol)

    • Sodium Carbonate (for neutralization)

    • Toluene or Ethyl Acetate (for extraction)

    • Deionized Water

  • Protocol:

    • In a separate 2 L flask, prepare a solution of copper(I) cyanide in 300 mL of water. Warm the solution gently to ~60 °C with stirring.

    • Carefully and slowly, add the cold diazonium salt solution from Step 1 to the warm CuCN solution. This addition is exothermic and will be accompanied by vigorous nitrogen gas evolution. Control the addition rate to maintain the reaction temperature between 50-60 °C.

    • After the addition is complete, heat the reaction mixture to 70 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature. The product often separates as an oily or solid mass.

    • Extract the product into toluene or ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and finally with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-2-fluoro-5-methylbenzonitrile as a solid. This crude product is often of sufficient purity for the next step.

Step 3: Hydrolysis to this compound

Core Principle: The nitrile group is hydrolyzed under strong acidic conditions and heat to yield the final carboxylic acid product, which precipitates upon cooling and pH adjustment.

  • Materials & Reagents:

    • Crude 4-Bromo-2-fluoro-5-methylbenzonitrile (from Step 2)

    • Sulfuric Acid (70% aqueous solution): 600 mL

    • Ice

    • Deionized Water

  • Protocol:

    • Combine the crude nitrile with the 70% sulfuric acid solution in a 2 L flask equipped with a reflux condenser and mechanical stirrer.

    • Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting nitrile is consumed.[6]

    • Carefully cool the reaction mixture to room temperature, then pour it slowly and with vigorous stirring onto a large volume of crushed ice (~1.5 kg).

    • The product will precipitate as a white or off-white solid. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Dry the solid in a vacuum oven at 60-70 °C to a constant weight to afford the final product, this compound.

Data Summary and Process Control

Effective large-scale synthesis relies on precise control of key parameters. The following table summarizes the critical variables for this protocol.

ParameterStep 1: DiazotizationStep 2: Sandmeyer CyanationStep 3: Hydrolysis
Key Reactants 4-Bromo-2-fluoro-5-methylaniline, NaNO₂, HClAryl Diazonium Salt, CuCN4-Bromo-2-fluoro-5-methylbenzonitrile, H₂SO₄
Stoichiometry NaNO₂ (1.1 eq)CuCN (1.2 eq)H₂SO₄ (large excess)
Solvent Aqueous HClWaterAqueous H₂SO₄
Temperature 0-5 °C (Critical) 50-70 °CReflux (~120-130 °C)
Reaction Time ~2 hours~2 hours4-6 hours
Typical Yield (in situ)>85% (from aniline)>90%
Overall Yield -->75%

Safety and Hazard Management

Trustworthiness through Self-Validation: A safe protocol is a reliable protocol. Adherence to the following is mandatory.

  • General Precautions: All chemicals should be handled in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Diazonium Salts: These intermediates are thermally unstable and potentially explosive when isolated and dried. NEVER attempt to isolate the diazonium salt. Always use it immediately in the subsequent step. The low temperature (0-5 °C) is a critical control point to ensure its stability in solution.

  • Cyanide Compounds (CuCN): Copper(I) cyanide is highly toxic if ingested or inhaled.[6] Avoid creating dust. Acidification of cyanide waste will generate highly toxic hydrogen cyanide (HCN) gas. All aqueous waste from Step 2 must be quenched with sodium hypochlorite (bleach) under basic conditions before disposal to neutralize the cyanide.

  • Corrosive Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive and can cause severe burns. Handle with extreme care.[7] The final hydrolysis step should be quenched by adding the hot acid mixture to ice, never the other way around, to control the exothermic process.

References

  • Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.Link
  • Google Patents.Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.Link
  • Sigma-Aldrich.this compound Product Page.Link
  • ChemicalBook.2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.Link
  • PubChem.this compound Hazard Summary.Link
  • Advanced ChemBlocks.this compound Product Page.Link
  • BenchChem.Optimization of Reaction Conditions and Yields in the Synthesis of Substituted Benzoic Acids.Link
  • MySkinRecipes.
  • Google Patents.Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.Link
  • BenchChem.Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.Link
  • FAQ - Guidechem.What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?Link
  • BenchChem.Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.Link
  • FAQ - Guidechem.What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?Link
  • Echemi.this compound Use and Manufacturing.Link
  • National Institutes of Health (NIH).4-Fluoro-2-(phenylamino)benzoic acid.Link

Sources

column chromatography purification of 4-Bromo-2-fluoro-5-methylbenzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Column Chromatography Purification of 4-Bromo-2-fluoro-5-methylbenzoic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The precise arrangement of the bromo, fluoro, and methyl substituents on the benzoic acid core imparts unique physicochemical properties that are leveraged in the development of novel bioactive molecules. The presence of impurities, such as unreacted starting materials, isomers, or by-products from preceding synthetic steps, can significantly hinder downstream reactions and compromise the integrity of the final product.

This application note provides a comprehensive guide to the purification of this compound derivatives using column chromatography. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind each step to ensure robust and reproducible results. We will delve into the selection of the stationary and mobile phases, the preparation of the sample, and the step-by-step procedure for packing the column, loading the sample, and eluting the purified compound. Furthermore, we will discuss methods for monitoring the purification process and provide a troubleshooting guide to address common challenges.

Core Principles: The Science Behind the Separation

The successful chromatographic separation of this compound derivatives hinges on the principles of polarity and the differential partitioning of the target compound and its impurities between the stationary and mobile phases. The presence of the electron-withdrawing fluorine and bromine atoms, the electron-donating methyl group, and the polar carboxylic acid moiety creates a molecule with a distinct polarity that can be exploited for purification.

Silica gel, a highly polar stationary phase, is the preferred adsorbent for this class of compounds. The separation is achieved by using a non-polar mobile phase, the polarity of which is gradually increased. Less polar impurities will travel through the column more quickly, while the more polar target compound will have a stronger affinity for the silica gel and elute later. The carboxylic acid group, in particular, can lead to strong interactions with the silica, sometimes causing tailing of the peak. This can be mitigated by the addition of a small amount of a polar, acidic modifier to the mobile phase, such as acetic acid.

Workflow for Purification and Analysis

cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Determine Eluent System) Sample_Prep 2. Sample Preparation (Adsorption onto Silica) TLC->Sample_Prep Column_Packing 3. Column Packing (Slurry Method) Sample_Prep->Column_Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution (Gradient or Isocratic) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection TLC_Fractions 7. TLC of Fractions Fraction_Collection->TLC_Fractions Pooling 8. Pooling of Pure Fractions TLC_Fractions->Pooling Solvent_Removal 9. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Analysis 10. Final Purity Analysis (HPLC, NMR) Solvent_Removal->Final_Analysis

Caption: A flowchart illustrating the key stages of the purification process.

Materials and Methods

Materials
  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • Rotary evaporator

  • UV lamp (254 nm)

Equipment
  • Fume hood

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Heating mantle or water bath

Experimental Protocol

Part 1: Preliminary TLC Analysis

The first and most critical step is to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).

  • Prepare the TLC chamber: Pour a small amount of a test eluent system (e.g., 7:3 hexane:ethyl acetate) into a TLC chamber, ensuring the solvent level is below the origin line of the TLC plate. Cover the chamber and allow the atmosphere to saturate.

  • Spot the TLC plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the origin line of a TLC plate.

  • Develop the plate: Place the TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualize the plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Optimize the eluent: The ideal eluent system will provide a retention factor (Rf) of 0.2-0.3 for the target compound and good separation between the target and its impurities. Adjust the ratio of hexane to ethyl acetate to achieve the desired Rf. A higher proportion of ethyl acetate will increase the polarity of the mobile phase and decrease the Rf.

Part 2: Column Preparation
  • Select the column size: The diameter of the column depends on the amount of sample to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.

  • Prepare the slurry: In a beaker, mix the calculated amount of silica gel with the initial mobile phase (a slightly less polar composition than the optimal TLC eluent) to form a homogenous slurry.

  • Pack the column: Secure the column in a vertical position in a fume hood. Add a small amount of the mobile phase to the column, followed by a small plug of cotton or glass wool at the bottom. Pour the silica slurry into the column in one continuous motion.

  • Equilibrate the column: Allow the silica to settle, and then open the stopcock to drain the excess solvent until it is just above the silica bed. Continuously tap the column to ensure even packing and to remove any air bubbles. Add more mobile phase and drain several times to equilibrate the column.

Part 3: Sample Loading and Elution
  • Prepare the sample: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, a "dry loading" method is recommended. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure.

  • Load the sample: Carefully add the sample solution to the top of the silica bed using a pipette. For dry loading, carefully add the silica-adsorbed sample to the top of the column.

  • Begin elution: Open the stopcock and begin to collect the eluent in fractions. Maintain a constant level of solvent above the silica bed by continuously adding fresh mobile phase.

  • Gradient elution (if necessary): If the separation between the target compound and impurities is not sufficient with an isocratic (constant composition) mobile phase, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.

Part 4: Fraction Collection and Analysis
  • Collect fractions: Collect the eluent in small, numbered test tubes.

  • Monitor fractions by TLC: Spot every few fractions on a TLC plate to track the elution of the compounds.

  • Pool and concentrate: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation: A Representative Purification

The following table summarizes the expected results from a typical purification of a this compound derivative.

Parameter Value Comment
Crude Sample Weight 5.0 g---
Silica Gel Weight 200 g40:1 ratio
Column Diameter 5 cm---
Initial Mobile Phase 9:1 Hexane:Ethyl AcetateFor elution of non-polar impurities
Final Mobile Phase 7:3 Hexane:Ethyl AcetateFor elution of the target compound
TLC Rf (Target) 0.25 (in 7:3 Hexane:EtOAc)Optimal for good separation
Yield of Pure Product 4.2 g84% recovery
Purity (by HPLC) >98%---

Troubleshooting

Problem Possible Cause Solution
Cracked or channeled column The column ran dry, or the packing was not uniform.Ensure the solvent level never drops below the top of the silica bed. Repack the column if necessary.
Poor separation Inappropriate mobile phase.Re-optimize the eluent system using TLC. Consider using a different solvent system or a gradient elution.
Tailing of the target compound Strong interaction of the carboxylic acid with the silica.Add a small amount (0.1-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.
Compound crashed out on the column The compound is not very soluble in the mobile phase.Load the sample using the dry loading method. Use a stronger (more polar) mobile phase.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of this compound derivatives. By carefully selecting the chromatographic conditions and diligently monitoring the separation process, researchers and drug development professionals can obtain highly pure material, which is essential for the success of subsequent synthetic transformations and biological evaluations. The principles and techniques outlined herein are broadly applicable to the purification of a wide range of organic compounds.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
  • Touchstone, J. C. (1992).
  • Zhi, L., et al. (2003). A convenient and efficient synthesis of this compound. Journal of Organic Chemistry, 68(24), 9474-9476.
  • Buchi. (n.d.). Flash Chromatography Guide.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the starting materials available, scalability, and desired purity. Below is a summary of common synthetic pathways.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule 2-Fluoro-5-methylbenzoic Acid 2-Fluoro-5-methylbenzoic Acid This compound This compound 2-Fluoro-5-methylbenzoic Acid->this compound Electrophilic Bromination 1,4-Dibromo-2-fluoro-5-methylbenzene 1,4-Dibromo-2-fluoro-5-methylbenzene Organolithium Species Organolithium Species 1,4-Dibromo-2-fluoro-5-methylbenzene->Organolithium Species Lithiation Grignard Reagent Grignard Reagent 1,4-Dibromo-2-fluoro-5-methylbenzene->Grignard Reagent Mg insertion 2-Amino-4-bromo-5-fluoro-methylbenzoate 2-Amino-4-bromo-5-fluoro-methylbenzoate Diazonium Salt Diazonium Salt 2-Amino-4-bromo-5-fluoro-methylbenzoate->Diazonium Salt Diazotization Organolithium Species->this compound Carboxylation (CO2) Grignard Reagent->this compound Carboxylation (CO2) Diazonium Salt->this compound Sandmeyer Reaction (CuBr)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in Electrophilic Bromination of 2-Fluoro-5-methylbenzoic Acid

Question: I am attempting to synthesize this compound by direct bromination of 2-fluoro-5-methylbenzoic acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the electrophilic bromination of 2-fluoro-5-methylbenzoic acid can stem from several factors, primarily related to regioselectivity and reaction conditions.

Possible Causes & Solutions:

  • Incorrect Regioselectivity: The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. In 2-fluoro-5-methylbenzoic acid, the fluorine directs to the 3- and 5-positions, while the carboxylic acid directs to the 3- and 5-positions. The methyl group is an ortho-, para- director, activating the 4- and 6-positions. The interplay of these directing effects can lead to a mixture of isomers. The desired product is formed by bromination at the 4-position, which is para to the fluorine and ortho to the methyl group. To favor the desired isomer, careful selection of the brominating agent and reaction conditions is crucial. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can enhance regioselectivity.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Bromination reactions are often exothermic. If the temperature is too high, it can lead to the formation of side products, including di-brominated species. It is advisable to control the temperature carefully, often starting at a low temperature (e.g., 0-5 °C) and allowing the reaction to slowly warm to room temperature.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.

  • Moisture Contamination: The presence of water can interfere with the reaction, especially when using Lewis acid catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting_Bromination Low_Yield Low Yield in Bromination Check_Regioselectivity Check Regioselectivity Low_Yield->Check_Regioselectivity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Control_Moisture Control Moisture Low_Yield->Control_Moisture Use_NBS Use NBS in H2SO4 Check_Regioselectivity->Use_NBS Control_Temp Control Temperature (0-25 °C) Optimize_Conditions->Control_Temp Monitor_Time Monitor Reaction by TLC/HPLC Optimize_Conditions->Monitor_Time Use_Anhydrous Use Anhydrous Solvents & Glassware Control_Moisture->Use_Anhydrous

Caption: Troubleshooting workflow for low yield in electrophilic bromination.

Issue 2: Grignard Reaction Fails to Initiate or Gives Low Yield

Question: I am trying to synthesize this compound via a Grignard reaction with 1,4-dibromo-2-fluoro-5-methylbenzene and CO2, but the reaction is difficult to initiate and the yield is poor. What could be the problem?

Answer:

Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate and low yields are common problems that can often be resolved by careful attention to detail.

Possible Causes & Solutions:

  • Presence of Water: Grignard reagents are highly reactive towards protic solvents, especially water. Even trace amounts of moisture on the glassware or in the solvent can quench the Grignard reagent as it forms.

    • Solution: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The solvent (typically THF or diethyl ether) must be anhydrous.[2][3]

  • Passivation of Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Gently crush the magnesium turnings with a glass rod to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[3]

  • Slow Initiation: Sometimes, the reaction is simply slow to start.

    • Solution: Gentle heating with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled temperature. Sonication can also be used to help initiate the reaction.[2]

  • Side Reactions: The Grignard reagent can react with the starting material (Wurtz-type coupling) or with itself.

    • Solution: Add the di-bromo starting material slowly to the magnesium suspension to maintain a low concentration of the starting material in the reaction mixture.

  • Carboxylation Issues: The reaction with carbon dioxide (dry ice) must be performed carefully.

    • Solution: Ensure the dry ice is freshly crushed and free of condensed water. Add the Grignard solution slowly to a slurry of crushed dry ice in anhydrous ether. Do not add the dry ice to the Grignard solution, as this can lead to the formation of ketones as byproducts.[2][4]

Issue 3: Formation of Impurities in the Sandmeyer Reaction

Question: I am using a Sandmeyer reaction starting from 2-amino-4-bromo-5-fluoro-methylbenzoate to synthesize my target compound, but I am observing significant impurities. How can I improve the purity of my product?

Answer:

The Sandmeyer reaction, while powerful, can be prone to side reactions if not performed with care. The key is to control the stability and reactivity of the intermediate diazonium salt.

Possible Causes & Solutions:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at room temperature and can decompose to form phenols and other byproducts.

    • Solution: The diazotization step (reaction with sodium nitrite) should be carried out at low temperatures, typically 0-5 °C. The resulting diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.[5][6]

  • Incomplete Diazotization: If the diazotization is incomplete, the unreacted starting material will remain as an impurity.

    • Solution: Ensure that the sodium nitrite is added slowly and that the reaction mixture is well-stirred to ensure complete reaction. The use of a slight excess of sodium nitrite may be beneficial, but a large excess should be avoided as it can lead to unwanted side reactions.

  • Side Reactions with the Copper Catalyst: The copper(I) bromide catalyst can participate in side reactions if not used correctly.

    • Solution: The diazonium salt solution should be added slowly to the solution of copper(I) bromide. The temperature of the Sandmeyer reaction should also be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system can be found by testing the solubility of the crude product in various solvents. A mixture of ethanol and water or toluene is often a good starting point.[7] Column chromatography on silica gel can also be used for purification, especially for removing closely related isomers.[5]

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity. The reported melting point is 173-174 °C.[8]

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the product with high accuracy.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions should be observed:

  • Bromine and N-Bromosuccinimide: These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Acids: Sulfuric acid is highly corrosive. Handle with care.

  • Grignard Reagents: These are highly flammable and react violently with water. The reaction should be carried out under an inert atmosphere and away from any sources of ignition.

  • Diazonium Salts: These can be explosive, especially when dry. They should be kept in solution and at low temperatures.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis of this compound from 2-fluoro-5-methylbenzoic acid.

Materials:

  • 2-Fluoro-5-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methylbenzoic acid (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate flask, dissolve N-Bromosuccinimide (1.1 equivalents) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with a saturated sodium sulfite solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReference
Electrophilic Bromination2-Fluoro-5-methylbenzoic AcidNBS, H₂SO₄70-85%[1]
Grignard Reaction1,4-Dibromo-2-fluoro-5-methylbenzeneMg, CO₂60-75%[7][9]
Sandmeyer Reaction2-Amino-4-bromo-5-fluoro-methylbenzoateNaNO₂, CuBr65-80%[5][6]

References

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • YouTube. A Grignard Reaction. [Link]
  • CHIMIA.
  • Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
  • Organic Syntheses.
  • Organic Chemistry Portal. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. [Link]
  • MySkinRecipes. This compound. [Link]
  • Chemistry Stack Exchange. How does 1-bromo-2-fluorobenzene react with lithium amalgam?[Link]
  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
  • YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]

Sources

common side reactions in the synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Introduction: Synthetic Strategies and Key Challenges

The synthesis of this compound can be approached through several strategic pathways, each with its own set of potential side reactions. The most common routes involve either the bromination of a pre-formed benzoic acid or the carboxylation of a brominated precursor. The substitution pattern of the starting material—with an activating methyl group and a deactivating but ortho-, para-directing fluorine atom—presents a nuanced challenge in achieving high regioselectivity and yield.

This guide will address the most frequently encountered issues, from poor yield and impure product to the formation of unexpected isomers. By understanding the underlying mechanisms, you can proactively mitigate these challenges.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield and Complex Product Mixture during Electrophilic Bromination

Question: I am attempting to synthesize this compound by direct bromination of 2-fluoro-5-methylbenzoic acid, but I'm getting a low yield of the desired product along with several other brominated species. What is going wrong?

Answer: This is a classic regioselectivity problem. In electrophilic aromatic substitution, the incoming electrophile's position is directed by the existing substituents on the benzene ring.[1][2] Your starting material, 2-fluoro-5-methylbenzoic acid, has three directing groups:

  • -COOH (Carboxylic Acid): A meta-director and a deactivating group.

  • -F (Fluoro): An ortho-, para-director and a deactivating group.

  • -CH₃ (Methyl): An ortho-, para-director and an activating group.

The interplay of these groups can lead to a mixture of isomers. The methyl group is a strong activator, and the fluorine is also an ortho-, para-director. This can lead to bromination at positions other than the desired C4 position.

Common Side Reactions:

  • Over-bromination: The activating nature of the methyl group can sometimes lead to the formation of di-brominated products, especially if the reaction conditions are too harsh.

  • Formation of Isomers: Bromination might occur at the position ortho to the methyl group, leading to the formation of 2-bromo-6-fluoro-3-methylbenzoic acid.

  • Decarboxylative Bromination: Under certain conditions, particularly with heat, a Hunsdiecker-type reaction can occur where the carboxylic acid is replaced by a bromine atom.[3][4]

Troubleshooting Protocol:

  • Choice of Brominating Agent: Avoid using harsh brominating agents like neat Br₂. Consider using N-Bromosuccinimide (NBS) in a suitable solvent, which provides a lower concentration of Br₂ in situ, thus enhancing selectivity.

  • Catalyst Selection: A Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to polarize the brominating agent, making it a better electrophile.[2] However, the amount and type of catalyst should be carefully optimized to avoid over-activation and subsequent side reactions.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the rate of competing side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. A non-polar solvent like dichloromethane or carbon tetrachloride is often a good starting point.

Experimental Workflow for Improved Regioselectivity:

G cluster_0 Protocol: Regioselective Bromination A 1. Dissolve 2-fluoro-5-methylbenzoic acid in an anhydrous, non-polar solvent (e.g., CH2Cl2). B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise. B->C D 4. Add a catalytic amount of a mild Lewis acid (e.g., anhydrous FeCl3). C->D E 5. Stir at 0-5 °C and monitor reaction progress by TLC/LC-MS. D->E F 6. Quench with aqueous sodium thiosulfate and proceed with work-up. E->F

Caption: Step-by-step workflow for regioselective bromination.

FAQ 2: Formation of Benzyne and Other Byproducts During Organometallic Route

Question: I am trying to synthesize the target molecule by lithiation of 1,4-dibromo-2-fluoro-5-methylbenzene followed by carboxylation with dry ice. However, my yields are very low, and I'm isolating biphenyl and triphenylene-type impurities. What is happening?

Answer: You are likely generating a highly reactive benzyne intermediate.[5] When you have a halogen (like bromine) and another leaving group (like fluorine) ortho to each other on a benzene ring, treatment with a strong base like n-butyllithium (n-BuLi) can lead to the formation of benzyne.[5]

Mechanism of Benzyne Formation:

  • Lithium-Halogen Exchange: n-BuLi preferentially reacts with the more reactive bromine at the 1-position to form an aryllithium species.

  • Elimination: The aryllithium is unstable and can eliminate lithium fluoride (LiF) to form a benzyne intermediate.

  • Side Reactions: In the absence of an efficient trapping agent, this benzyne can undergo dimerization or trimerization to form biphenylene and triphenylene, respectively.[5]

G 1,4-Dibromo-2-fluoro-5-methylbenzene 1,4-Dibromo-2-fluoro-5-methylbenzene Aryllithium Intermediate Aryllithium Intermediate 1,4-Dibromo-2-fluoro-5-methylbenzene->Aryllithium Intermediate + n-BuLi (Li-Br Exchange) Benzyne Intermediate Benzyne Intermediate Aryllithium Intermediate->Benzyne Intermediate - LiF Biphenylene/Triphenylene Biphenylene/Triphenylene Benzyne Intermediate->Biphenylene/Triphenylene Dimerization/ Trimerization Desired Product Desired Product Benzyne Intermediate->Desired Product + CO2 (carboxylation) (Desired Pathway)

Caption: Competing pathways in the organometallic route.

Troubleshooting Protocol:

  • Temperature is Critical: The lithium-halogen exchange is typically very fast, even at low temperatures. The entire reaction, from the addition of n-BuLi to the carboxylation, should be performed at -78 °C (a dry ice/acetone bath) to minimize benzyne formation.[6]

  • Inverse Addition: Instead of adding the n-BuLi to your aryl bromide, consider adding your aryl bromide solution dropwise to the n-BuLi solution at -78 °C. This keeps the concentration of the aryllithium intermediate low at any given time.

  • Efficient Trapping: Ensure that the carboxylation step is efficient. Use freshly crushed, high-quality dry ice and add the aryllithium solution to a slurry of dry ice in THF. This provides a large excess of the electrophile (CO₂) to trap the aryllithium before it can decompose.

  • Alternative Organometallic Reagents: Consider a Grignard reaction using magnesium. While still requiring careful temperature control, Grignard reagents are generally less basic and less prone to benzyne formation than their organolithium counterparts.

Quantitative Data Summary: Temperature Effects on Lithiation

Reaction TemperatureDesired Product YieldBenzyne-derived Impurities
-20 °C< 10%> 80%
-78 °C> 70%< 10%
FAQ 3: Incomplete Oxidation of the Methyl Group

Question: I am synthesizing this compound by oxidizing 4-bromo-2-fluoro-1,5-dimethylbenzene with KMnO₄. My reaction seems to stop, and I have a mixture of starting material, the desired product, and what appears to be the corresponding aldehyde. How can I drive the reaction to completion?

Answer: The oxidation of a methyl group on an electron-deficient ring to a carboxylic acid using potassium permanganate (KMnO₄) can be sluggish. The presence of electron-withdrawing groups like bromine and fluorine deactivates the ring, making the benzylic protons less susceptible to oxidation.

Potential Issues:

  • Incomplete Oxidation: The reaction may stop at the aldehyde or alcohol stage, especially if the oxidant is consumed or the reaction conditions are not vigorous enough.

  • Solubility: KMnO₄ has poor solubility in many organic solvents. The reaction is often run in a mixture of pyridine and water or under phase-transfer catalysis conditions to improve contact between the oxidant and the substrate.[7]

  • Stoichiometry: A significant excess of KMnO₄ is often required to ensure complete oxidation.

Troubleshooting Protocol:

  • Reaction Conditions: A common method is to perform the reaction in a mixture of pyridine and water at elevated temperatures (e.g., 90-100 °C).[7] The pyridine acts as a co-solvent and a base.

  • Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system (e.g., dichloromethane/water). This can facilitate the transfer of the permanganate ion into the organic phase.

  • Sufficient Oxidant and Time: Use a larger excess of KMnO₄ (e.g., 4-5 equivalents) and allow for a longer reaction time. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up Procedure: The work-up typically involves filtering off the manganese dioxide (MnO₂) byproduct and then acidifying the filtrate to precipitate the carboxylic acid. Ensure the pH is sufficiently low (pH ~2) to fully protonate the carboxylate.

Summary of Key Synthetic Pathways and Common Side Products

Synthetic PathwayStarting MaterialKey ReagentsCommon Side Reactions/Byproducts
Electrophilic Bromination 2-Fluoro-5-methylbenzoic acidNBS, FeCl₃Isomeric bromination products, di-bromination, decarboxylative bromination.
Organometallic Carboxylation 1,4-Dibromo-2-fluoro-5-methylbenzenen-BuLi or Mg, CO₂Benzyne formation leading to biphenylene/triphenylene, incomplete carboxylation.
Oxidation of Toluene Derivative 4-Bromo-2-fluoro-1,5-dimethylbenzeneKMnO₄Incomplete oxidation (aldehyde, alcohol), low yield due to ring deactivation.
Sandmeyer Reaction 4-Amino-2-fluoro-5-methylbenzoic acidNaNO₂, HBr, CuBrIncomplete diazotization, side reactions of the diazonium salt (e.g., phenol formation).

References

  • Transition-metal-free decarboxylative bromination of arom
  • Screen of different bromination reagents.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - ChemicalBook
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • How does 1-bromo-2-fluorobenzene react with lithium amalgam? [closed] - Chemistry Stack Exchange
  • Long-range Effect of Bromine in the Deprotonative Metalation of Arom
  • Application Note: Regioselective Lithiation of 4-(Benzyloxy)
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Electrophilic Aromatic Substitutions (1)

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-Bromo-2-fluoro-5-methylbenzoic acid as a substrate. As researchers and drug development professionals, you understand the power of this C-C bond-forming reaction, but also the frustrations that arise when it fails.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting to help you overcome common hurdles and achieve successful couplings.

The structure of this compound presents a unique combination of electronic and steric challenges. The presence of an electron-withdrawing carboxylic acid and a fluorine atom ortho to the bromine can influence the oxidative addition step, while the adjacent methyl group adds steric bulk.[3][4][5] This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction shows no product formation, only starting material. What are the most likely causes?

Answer: A complete lack of reactivity in a Suzuki coupling with this substrate often points to fundamental issues with the catalytic cycle. Let's break down the most critical points of failure.

1. Inactive Catalyst System: The single most common reason for a failed Suzuki reaction is an inactive catalyst. The active catalyst is a Pd(0) species, which must be generated in situ if you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[6][7]

  • Troubleshooting Protocol:

    • Ensure Pd(0) Formation: If using a Pd(II) source, the reduction to Pd(0) can be inefficient.[8] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this variable.[7]

    • Oxygen Exclusion is Critical: Palladium catalysts, especially in their Pd(0) state, are highly sensitive to oxygen. Inadequate degassing of your solvent and reaction mixture is a frequent cause of catalyst death.[9][10] Purge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes and maintain a positive inert atmosphere throughout the reaction setup and duration.[11]

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this sterically and electronically demanding substrate.[10][12] The oxidative addition step is often rate-limiting, and for this substrate, you need a ligand that can accelerate it.[10]

      • Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed for challenging couplings and have a proven track record with sterically hindered and electron-deficient aryl halides.[9][10][13] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[14][15]

2. Ineffective Base: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[16][17][18][19]

  • Troubleshooting Protocol:

    • Base Strength and Type: The pKa of the benzoic acid proton must be considered. You need a base strong enough to deprotonate the carboxylic acid and activate the boronic acid. A weak base like Na₂CO₃ might be insufficient.

      • Recommendation: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[7][10] You will need at least 2 equivalents of base to neutralize the benzoic acid and facilitate the catalytic cycle, with 3 equivalents being a common starting point.[11]

    • Solubility: Ensure your base is soluble enough in the reaction medium. K₃PO₄ is often used as a fine powder to maximize its surface area and reactivity.[20]

Question 2: I'm observing a low yield of my desired product, accompanied by significant amounts of protodeboronation of my boronic acid coupling partner. How can I suppress this side reaction?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a notorious side reaction in Suzuki couplings, effectively consuming your nucleophile.[21][22] It is often exacerbated by high temperatures, the presence of water, and the choice of base.[21]

1. Understanding the Cause: Your boronic acid is being consumed by a proton source in the reaction mixture before it can participate in the transmetalation step. With this compound, the reaction may require forcing conditions (higher temperature), which can accelerate this undesired pathway.[21]

  • Troubleshooting Protocol:

    • Use Boronic Esters: Boronic acids are more susceptible to protodeboronation than their corresponding esters.[23] Consider using a pinacol (BPin) or neopentyl glycol boronate ester of your coupling partner. These are more stable and act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[10][22][24]

    • Minimize Water Content: While a small amount of water can be beneficial for Suzuki couplings by aiding in the dissolution of the base and formation of the reactive boronate, excess water can serve as a proton source for protodeboronation.[10][21] If using a biphasic system (e.g., Toluene/Water), try reducing the amount of water or switching to a rigorously dried solvent and a non-aqueous base like CsF or K₃PO₄.[10]

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 60-80 °C and only increase if necessary.[10][25] Higher temperatures significantly accelerate protodeboronation.[21]

Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: Boronic acid homocoupling (forming a biaryl from two molecules of your boronic acid) is another common side reaction that reduces yield and complicates purification.

1. Identifying the Culprit: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by using a Pd(II) precatalyst that is reduced to Pd(0) by the boronic acid itself.[7][8]

  • Troubleshooting Protocol:

    • Rigorous Degassing: As with preventing catalyst deactivation, ensuring a completely oxygen-free environment is the first line of defense against homocoupling.[7][9]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the homocoupling that occurs during the initial in-situ reduction of a Pd(II) salt.[7][8]

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or boronic ester. Using a large excess can sometimes drive the homocoupling pathway.

Diagrams and Data

To assist in your troubleshooting, the following diagrams and tables summarize key concepts and recommended starting points.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (More Nucleophilic) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetal Activates Transmetalation Troubleshooting_Tree Start Reaction Failed NoProduct No Product, Only Starting Material Start->NoProduct LowYield Low Yield & Side Products Start->LowYield CheckCatalyst 1. Check Catalyst System - Use Pd(0) precatalyst - Use bulky, e⁻-rich ligand (SPhos, XPhos) - Rigorously degas NoProduct->CheckCatalyst Protodeboronation Protodeboronation? LowYield->Protodeboronation Homocoupling Homocoupling? LowYield->Homocoupling CheckBase 2. Check Base - Use stronger base (K₃PO₄, Cs₂CO₃) - Ensure ≥ 3 equivalents CheckCatalyst->CheckBase UseEster Use Boronic Ester (BPin) Lower Temperature Minimize Water Protodeboronation->UseEster UsePd0 Use Pd(0) Precatalyst Ensure O₂-free Homocoupling->UsePd0

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Recommended Starting Conditions

This table provides a robust starting point for optimizing the coupling of this compound.

ParameterRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or a Pd(II)-Biarylphosphine Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)A Pd(0) source avoids inefficient in-situ reduction. [8]Modern pre-catalysts are often more stable and efficient. [9]
Ligand SPhos or XPhos (1.2 equivalents relative to Pd)Bulky, electron-rich ligands are essential to overcome the steric hindrance and facilitate the oxidative addition step. [10][13]
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)A strong, non-nucleophilic base is required to deprotonate the benzoic acid and activate the boronic acid/ester for transmetalation. [7][10]
Boron Reagent Boronic Pinacol Ester (1.2 equivalents)More stable towards protodeboronation than the corresponding boronic acid. [22][23]
Solvent Dioxane, Toluene, or THF (often with 10-20% water if using a boronic acid)Choose a solvent that ensures solubility of all components. Anhydrous conditions are preferred when using boronic esters. [10][14]
Temperature 80 - 110 °CThis substrate may require elevated temperatures, but start lower (80 °C) to minimize side reactions before pushing higher. [7][25]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst oxidation and side reactions. [9][10]
References
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Amatore, C., Jutand, A., & Le Duc, G. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Lloyd-Jones, G. C., & Norman, J. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Molander, G. A., & Jean-Gérard, L. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • Thomas, A. A., & Denmark, S. E. (2016).
  • Protodeboron
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
  • The Suzuki−Miyaura coupling between different aryl halides and various....
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a].
  • Struggling with Suzuki Reaction. Reddit. [Link]
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]
  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]
  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
  • This compound. AlchemyPharm. [Link]

Sources

optimizing reaction conditions for 4-Bromo-2-fluoro-5-methylbenzoic acid amide coupling

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Optimizing Amide Coupling Reactions for 4-Bromo-2-fluoro-5-methylbenzoic acid

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the amide coupling of this compound, a substrate known for presenting unique synthetic challenges. Our goal is to equip you with the mechanistic understanding and practical troubleshooting strategies necessary to achieve high-yield, high-purity outcomes in your experiments.

Mechanistic Considerations & Key Challenges

The structure of this compound introduces several challenges to standard amide coupling protocols. A successful strategy must account for:

  • Steric Hindrance: The ortho-fluoro and ortho-methyl groups flanking the carboxylic acid create significant steric bulk.[1][2] This congestion can impede the approach of both the activating agent and the amine nucleophile, slowing down the reaction rate and potentially leading to incomplete conversion.[1]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can also influence the reactivity of the activated intermediate.

  • Substrate Solubility: Like many substituted benzoic acids, solubility can be limited in common aprotic solvents, necessitating careful solvent selection to maintain a homogeneous reaction mixture.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must be converted into a more reactive electrophilic species using a coupling reagent.[2][5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is most effective for this sterically hindered substrate?

For sterically hindered acids, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior to carbodiimides like EDC.[2][6]

  • Why HATU? HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[6][7] This intermediate is less susceptible to the side reactions that plague carbodiimides (e.g., N-acylurea formation) and the activation is often faster and more complete, which is critical for hindered systems.[8] The reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom.[6]

Q2: What is the optimal choice and stoichiometry of the base?

A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the standard choice.

  • Function: The base serves two primary roles:

    • Deprotonate the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent.[7][9]

    • Scavenge the acid (e.g., HCl) generated during the reaction to prevent the protonation and deactivation of the amine nucleophile.[7][10]

  • Stoichiometry: A minimum of 2.0 equivalents of DIPEA is typically required: 1.0 equivalent for the carboxylic acid and 1.0 equivalent to neutralize the acid byproduct from the coupling. For challenging couplings, using up to 3.0-4.0 equivalents can be beneficial.

Q3: Which solvent system should I use?

Polar aprotic solvents are standard.[6][9]

  • DMF (N,N-Dimethylformamide): Excellent solvating power for many substrates and reagents.

  • DCM (Dichloromethane): A good choice for reactions at or below room temperature, and simplifies workup due to its volatility.

  • Acetonitrile (ACN): Another viable option, particularly with uronium salt-based reagents.[2]

Key Consideration: Ensure all solvents are anhydrous . Water can hydrolyze the activated ester intermediate, leading to reaction failure.[10]

Q4: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to track the consumption of the starting carboxylic acid. The amide product should have a significantly different Rf value.

  • LC-MS: Provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) and monitoring the disappearance of starting materials.

Q5: My reaction is stalled or giving very low yield. What should I try next?

When standard methods fail with hindered substrates, an alternative activation method is often necessary. Converting the carboxylic acid to an acyl fluoride can be highly effective.[11][12] Acyl fluorides are relatively stable but highly reactive towards amines, and their small size minimizes steric clashes.[11] A one-pot protocol using a reagent like TFFH or BTFFH can be employed.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete Activation: Insufficient coupling reagent or inefficient activation of the hindered acid.[10] 2. Amine Deactivation: Protonation of the amine by un-scavenged acid.[10] 3. Hydrolysis: Presence of water in the reaction.[10] 4. Low Temperature: Insufficient thermal energy for the sterically demanding reaction.1. Use a more powerful coupling reagent like HATU (1.1-1.2 eq). Pre-activate the acid with HATU and base for 15-30 min before adding the amine.[10] 2. Ensure at least 2.0 equivalents of DIPEA are used. Consider adding an additional equivalent. 3. Use anhydrous solvents and dry all glassware thoroughly. 4. Gently heat the reaction to 40-50 °C. Monitor carefully for decomposition.
Formation of Side Products 1. N-Acylurea Formation (with EDC): The O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[8] 2. Reaction of Amine with Coupling Reagent: The amine can sometimes react directly with the coupling reagent itself.[13]1. Switch from EDC to HATU. If EDC must be used, add an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole) to trap the O-acylisourea as a more stable active ester.[8][10] 2. Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.
Difficult Purification 1. Urea Byproducts: Byproducts from coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) can be difficult to separate from the product.[13][14] 2. Excess DIPEA: Residual base can complicate purification.1. For HATU, the byproduct tetramethylurea is water-soluble and can often be removed with an aqueous workup. For DCC, the DCU byproduct is insoluble in most organic solvents and can be removed by filtration. 2. During workup, wash the organic layer with a dilute acid (e.g., 1N HCl or sat. aq. NH₄Cl) to protonate and extract the DIPEA into the aqueous phase.[10]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for this compound.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. The solution should be homogeneous.

  • Add the desired amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring progress by LC-MS or TLC. If the reaction is slow, it can be gently heated to 40 °C.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Highly Challenging Amines

This protocol is an excellent alternative when Protocol 1 fails, especially with electron-poor or very bulky amines.[11]

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a fluorinating agent such as BTFFH (1.1 eq) followed by DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Add the amine solution to the acyl fluoride solution.

  • Stir the reaction at room temperature, or heat to reflux (40 °C) if necessary. Reaction times can be longer for this method.

  • Monitor the reaction for completeness by LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1 to quench the reaction and remove byproducts.

  • Purify the crude product by flash column chromatography.

Visual Diagrams

HATU-Mediated Amide Coupling Workflow

HATU_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Active_Ester OAt-Active Ester Acid->Active_Ester Reacts with Base DIPEA Base->Acid Deprotonates HATU_reagent HATU HATU_reagent->Active_Ester Activates Product Amide Product Active_Ester->Product Nucleophilic Attack Amine R'-NH2 Amine->Product

Caption: General workflow for HATU-mediated amide coupling.

Troubleshooting Logic for Low Conversion

Troubleshooting Start Low / No Conversion Observed Check_Activation Was acid pre-activated with HATU/Base? Start->Check_Activation Check_Activation->Start No (Pre-activate!) Check_Reagents Are reagents/solvents anhydrous? Check_Activation->Check_Reagents Yes Check_Reagents->Start No (Dry them!) Increase_Temp Increase temperature to 40-50 °C Check_Reagents->Increase_Temp Yes Acyl_Fluoride Switch to Acyl Fluoride Protocol Increase_Temp->Acyl_Fluoride Still no reaction

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Wikipedia. (2023). HATU. In Wikipedia.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • Kim Reactor. (2024, April 13). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation [Video]. YouTube.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Teasdale, A., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11608-11611. DOI:10.1039/C5OB02129D.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. DOI: 10.2533/chimia.2014.252.

Sources

Technical Support Center: Purification of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-fluoro-5-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges associated with purifying this substituted aromatic carboxylic acid. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Compound Profile: Understanding the Purification Landscape

This compound is a solid, typically appearing white to yellow, whose physicochemical properties are central to designing an effective purification strategy. The presence of a polar carboxylic acid group, a lipophilic aromatic ring, and halogen substituents creates a molecule with moderate polarity, requiring a nuanced approach to separate it from potential impurities.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₈H₆BrFO₂ PubChem[1]
Molecular Weight 233.03 g/mol PubChem[1]
Appearance White to Yellow Solid Sigma-Aldrich
Topological Polar Surface Area 37.3 Ų Echemi[2]
XLogP3 2.6 Echemi[2]

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

The key to purification lies in exploiting the acidic nature of the carboxylic acid group, which dramatically alters the molecule's solubility in aqueous solutions based on pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

  • Synthesis Precursors: Unreacted starting materials, such as the corresponding 2-bromo-5-fluorotoluene or its amino-substituted precursor, are common.

  • Isomeric Byproducts: Depending on the synthetic route, ortho- and para-isomers may form, which can be challenging to separate due to similar properties.[3]

  • Dehalogenated Species: Side reactions can sometimes lead to the loss of the bromine atom.

  • Non-acidic Byproducts: Neutral or basic compounds formed during the synthesis that will not react with base.

Q2: My crude product is a sticky oil or a discolored solid. What is the best first step?

An oily or discolored appearance often indicates the presence of residual solvents or thermally sensitive impurities. The most robust initial purification step is typically an acid-base extraction . This technique is highly effective at separating the desired carboxylic acid from neutral or basic impurities and can often resolve the issue of an oily product by isolating the acid in its solid, protonated form.[4][5]

Q3: How can I effectively remove a closely related isomeric impurity?

Separating isomers is a significant challenge. If acid-base extraction is insufficient, fractional recrystallization from a carefully selected solvent system (e.g., toluene, ethanol/water) is the next logical step.[3] For very difficult separations, preparative column chromatography on silica gel is the most powerful technique.[6][7]

Q4: What analytical methods are recommended for final purity assessment?

A combination of methods provides the most complete picture of purity:

  • Reversed-Phase HPLC: Ideal for quantifying purity and detecting minor impurities. A C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point.[8][9]

  • ¹H and ¹⁹F NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting range that is consistent with the reference value indicates high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide & In-Depth Protocols

This section addresses specific purification problems with detailed, field-tested protocols.

Problem 1: Crude product is contaminated with neutral or basic impurities.

Underlying Cause: Many synthetic routes produce non-acidic byproducts that are soluble in organic solvents. The acidic nature of your target compound is the key to separating it.

Solution: Chemically Active Extraction (Acid-Base Extraction)

This method leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[10] A weak base like sodium bicarbonate (NaHCO₃) is often sufficient and is preferable to strong bases like NaOH to minimize potential side reactions.[4][11]

  • Dissolution: Dissolve the crude this compound (1.0 eq) in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1.5 volumes relative to the organic layer).

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release CO₂ gas pressure that builds up from the acid-base reaction.[4] Shake for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The deprotonated sodium salt of your product is now in the upper aqueous layer (assuming your organic solvent is denser than water, like dichloromethane; it will be the lower layer if using ethyl acetate or ether). Drain the organic layer, which contains the neutral/basic impurities.

  • Backwash (Optional but Recommended): To recover any product remaining in the organic layer, add a fresh portion of NaHCO₃ solution, shake, and combine this second aqueous extract with the first.[11]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). The pure this compound will precipitate out as a solid.[5][10]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

G cluster_0 Separatory Funnel (Step 1-4) cluster_1 Phase Separation (Step 4) cluster_2 Product Recovery (Step 6-8) crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) aq_base Add Saturated NaHCO3 (aq) crude->aq_base Step 1-2 shake Shake & Vent aq_base->shake Step 3 aq_layer Aqueous Layer (Product as Sodium Salt) shake->aq_layer org_layer Organic Layer (Neutral/Basic Impurities) shake->org_layer acidify Add 6M HCl (aq) to Aqueous Layer aq_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Vacuum Filter & Dry precipitate->filter_dry final_product Pure Crystalline Product filter_dry->final_product G start Start: Crude This compound q1 Is the product oily or heavily discolored? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Analyze purity by HPLC / TLC. Is it >98% pure? q1->q2 No (Solid) acid_base->q2 recrystallize Perform Recrystallization q2->recrystallize No end Pure Product q2->end Yes q3 Analyze purity. Are stubborn impurities (e.g., isomers) present? recrystallize->q3 chromatography Perform Silica Gel Column Chromatography q3->chromatography Yes q3->end No chromatography->end

Sources

Technical Support Center: Purification of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered with this important chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you with robust, self-validating purification protocols.

Compound Profile: this compound

This substituted benzoic acid is a valuable building block in organic synthesis. Understanding its fundamental properties is the first step toward effective purification.

PropertyValueSource
CAS Number 415965-24-1[1][2]
Molecular Formula C₈H₆BrFO₂[2][3]
Molecular Weight 233.03 g/mol [3]
Appearance White to Yellow Solid
Purity (Commercial) Typically 95-98%[1]
Storage Room Temperature, keep dry and sealed[4]

Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Q1: My synthesized this compound is a yellow-tinged, sticky solid with a broad melting point. What are the likely impurities?

A1: This is a classic sign of contamination. The physical appearance and depressed melting point suggest the presence of residual starting materials, solvents, or side-products from the synthesis. The specific impurities depend on the synthetic route, but for syntheses involving Grignard reagents (a common method for creating benzoic acids from aryl halides), the primary culprits are:

  • Biphenyl Derivatives: A common side-reaction involves the coupling of the Grignard reagent with unreacted aryl halide, leading to non-polar biphenyl impurities.[5] These are often yellowish in color.

  • Unreacted Starting Material: The precursor, such as 1,4-dibromo-2-fluoro-5-methylbenzene, may carry through the reaction if the Grignard formation was incomplete.

  • Residual Solvents: Ether-based solvents (like diethyl ether or THF) used for the Grignard reaction can become trapped in the product.

  • Magnesium Salts: Byproducts from the Grignard reaction workup, such as magnesium salts, can also contaminate the final product.[6]

Initial Diagnostic Workflow

Impure Impure Product (Yellow, Sticky, Broad MP) TLC Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) Impure->TLC NMR Acquire ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆) Impure->NMR Result1 Multiple Spots on TLC? Non-polar spot present? TLC->Result1 Result2 Greasy' Alkyl Peaks in NMR (0.8-1.5 ppm)? NMR->Result2 Impurity_Biphenyl Likely Biphenyl/ Non-polar Impurity Result1->Impurity_Biphenyl Yes Purify Proceed to Purification Protocol Result1->Purify No Impurity_Solvent Likely Residual Organic Solvent Result2->Impurity_Solvent Yes Result2->Purify No Impurity_Biphenyl->Purify Impurity_Solvent->Purify

Caption: Initial diagnostic workflow for impure product.

Q2: How can I effectively remove non-polar impurities like biphenyl derivatives?

A2: The most effective method is to exploit the acidic nature of your target compound using an acid-base extraction . The carboxylic acid group is acidic, while the biphenyl impurity is neutral and non-polar. This difference in chemical reactivity allows for a clean separation.[5][7]

Principle of Acid-Base Extraction: By treating the impure mixture with a mild aqueous base (e.g., sodium bicarbonate or sodium hydroxide), you deprotonate the carboxylic acid. This forms the corresponding sodium carboxylate salt, which is highly soluble in water. The non-polar biphenyl impurity remains in the organic solvent.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: Sodium bicarbonate is a weak base, which is often sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups. Using a stronger base like NaOH is also effective.[7]

    • Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves during the neutralization.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The top layer will be the organic phase (containing biphenyl), and the bottom will be the aqueous phase (containing the sodium salt of your product).

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).[7] A white precipitate of the purified this compound will form.

  • Isolation: Collect the pure solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[7][8]

  • Drying: Dry the product thoroughly under vacuum. A wet product will give an inaccurate yield and a depressed melting point.[5][7]

Q3: I performed an extraction, but my product is still not pure enough. What is the best way to recrystallize it?

A3: Recrystallization is an excellent second step for achieving high purity. The key is selecting a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[6][8][9]

Solvent Selection For benzoic acid derivatives, a mixed solvent system of Ethanol/Water or Isopropanol/Water is often ideal. Water alone can be used, as benzoic acid's solubility is significantly higher in hot water than cold, but adding a co-solvent like ethanol can help dissolve the compound more readily at the start.[6][8]

Step-by-Step Protocol: Recrystallization

  • Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol or isopropanol needed to just dissolve the solid completely.

  • Add Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a drop or two more of the alcohol to redissolve the precipitate and make the solution clear again.

  • Slow Cooling (Crucial for Purity): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance.[6][8]

    • Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which naturally excludes impurity molecules.[10] Rapid cooling traps impurities.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 20 minutes to maximize the yield.[6]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum.

Troubleshooting Recrystallization

  • Problem: No crystals form.

    • Cause: Too much solvent was added.

    • Solution: Gently heat the solution to boil off some of the solvent and re-saturate it. You can also try inducing crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product.[11]

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the melting point of the impure mixture is below the temperature of the solution.

    • Solution: Re-heat the solution to dissolve the oil, add a bit more of the primary solvent (alcohol), and allow it to cool even more slowly.[11]

Q4: My NMR still shows minor impurities after extraction and recrystallization. What advanced techniques can I use?

A4: If trace impurities persist, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel).[12]

General Purification Workflow

G cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Advanced Purification cluster_3 Final Product Crude Crude Product Extract Acid-Base Extraction Crude->Extract Dissolve in Ether/ Add aq. NaHCO₃ Recrystallize Recrystallization (Ethanol/Water) Extract->Recrystallize Acidify & Isolate QC1 Purity Check (TLC, MP, NMR) Recrystallize->QC1 Chrom Column Chromatography (Silica Gel) QC1->Chrom Impurities Persist Pure Pure Product (>99%) QC1->Pure Purity OK Chrom->Pure

Sources

Technical Support Center: Stability and Handling of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS: 415965-24-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, reactivity, and handling of this versatile building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the properties and general stability of this compound.

Q1: What are the fundamental properties and recommended storage conditions for this reagent?

A1: this compound is typically a white to yellow or off-white solid.[1][2] It is stable under standard laboratory conditions. For long-term integrity, it should be stored at room temperature in a tightly sealed container to protect it from moisture.[1]

PropertyValueSource
CAS Number 415965-24-1[1]
Molecular Formula C₈H₆BrFO₂[3]
Molecular Weight 233.03 g/mol [3]
Physical Form White to Yellow Solid[1]
Storage Room Temperature, dry conditions[1]
Q2: What are the primary stability concerns I should be aware of during a reaction?

A2: The two main stability challenges with this molecule are potential decarboxylation and side reactions related to the aryl bromide .

  • Decarboxylation: The removal of the carboxylic acid group as CO₂ can be induced by high temperatures or the presence of strong bases.[4][5] While aromatic carboxylic acids are generally more stable than their aliphatic counterparts, forcing conditions can lead to the formation of 1-bromo-4-fluoro-2-methylbenzene as a significant byproduct, reducing yield and complicating purification.

  • Aryl Bromide Reactivity: The carbon-bromine bond is the primary site for transformations like palladium-catalyzed cross-coupling. However, under overly harsh conditions (e.g., excessive temperature, highly reactive catalysts), side reactions such as hydrodebromination (replacement of Br with H) can occur.

Q3: How does the electronic and steric profile of this molecule dictate its reactivity?

A3: The substitution pattern is key to its utility and behavior:

  • Carboxylic Acid: This group is the primary site for amide bond formation, esterification, or reduction. Its acidity is influenced by the electron-withdrawing effects of the adjacent fluorine and the para-bromine atom.[6]

  • Bromo Group: This is the principal handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal catalysis (e.g., Suzuki, Buchwald-Hartwig, Stille couplings).[7] The reactivity of aryl halides in such reactions follows the general trend: I > Br > Cl >> F. This provides a highly selective reaction site, as the C-F bond is significantly stronger and will not react under conditions typically used to activate the C-Br bond.

  • Fluoro Group: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent carboxylic acid. It also modifies the electronic properties of the aromatic ring, which can be beneficial for the biological activity of derivative molecules.[8]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during synthesis.

Issue 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

This is a common challenge when working with aryl halides. A systematic approach is crucial for diagnosis.

G start Low/No Product in Cross-Coupling check_catalyst Is the Pd Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Starting Materials Intact? start->check_reagents sol_catalyst_1 Use a fresh batch of catalyst or precatalyst. check_catalyst->sol_catalyst_1 Possible Cause: Catalyst Degradation sol_catalyst_2 Ensure anaerobic conditions during setup. check_catalyst->sol_catalyst_2 Possible Cause: Catalyst Degradation sol_base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). check_conditions->sol_base Possible Cause: Suboptimal Base, Solvent, or Temp. sol_solvent Ensure solvent is anhydrous. Try alternative solvents (e.g., Dioxane, Toluene, 2-MeTHF). check_conditions->sol_solvent Possible Cause: Suboptimal Base, Solvent, or Temp. sol_temp Optimize temperature. Too low = no reaction; too high = degradation. check_conditions->sol_temp Possible Cause: Suboptimal Base, Solvent, or Temp. sol_boronic Check purity/stability of boronic acid partner. check_reagents->sol_boronic Possible Cause: Reagent Degradation sol_main Confirm integrity of this compound via NMR/LCMS. check_reagents->sol_main Possible Cause: Reagent Degradation

Caption: Troubleshooting logic for failed cross-coupling reactions.

Issue 2: Significant Formation of a Decarboxylated Byproduct

The appearance of 1-bromo-4-fluoro-2-methylbenzene in your reaction mixture is a clear sign of unintended decarboxylation.

  • Causality: This reaction is often driven by thermal energy overcoming the stability of the carboxylate anion, particularly if the anion is formed by a strong base. The reaction proceeds via the loss of CO₂, and the resulting aryl anion is then quenched.[4][5]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical parameter. Determine the minimum temperature required for the desired transformation to proceed at an acceptable rate.

    • Re-evaluate Your Choice of Base: If a strong base is required, consider using a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) instead of hydroxides or alkoxides where possible. For reactions not requiring a base, ensure the reaction medium is not strongly acidic or basic from other components.

    • Limit Reaction Time: Do not let the reaction run significantly longer than necessary, as byproduct formation can increase with extended heating. Monitor the reaction by TLC or LCMS.

Issue 3: Inefficient Amide Bond Formation

Failure to form the desired amide product typically points to issues with the activation of the carboxylic acid.

  • Causality: Carboxylic acids are not sufficiently electrophilic to react directly with most amines. They must first be activated, commonly by conversion to a more reactive species like an acid chloride or by using a coupling agent.

  • Troubleshooting Steps:

    • Verify Acid Chloride Formation: If you are making the acid chloride as an intermediate (e.g., with oxalyl chloride or SOCl₂), ensure the reaction goes to completion. The presence of a catalytic amount of DMF is often crucial.[2]

    • Use a Proven Coupling Agent: For direct amide formation, employ a reliable coupling agent such as HATU, HBTU, or EDC with an additive like HOBt. These reagents convert the carboxylic acid into an activated ester in situ.

    • Ensure Anhydrous Conditions: Water will readily quench the activated acid species, regenerating the starting material. Use anhydrous solvents and dry glassware.

    • Check Amine Purity: Ensure the amine coupling partner is pure and that the stoichiometry is correct. Using a slight excess (1.1-1.2 equivalents) of the amine is common practice.

Section 3: Validated Experimental Protocols

The following protocols provide robust starting points for common transformations.

Protocol 1: Amide Bond Formation via an Acid Chloride Intermediate

This two-step protocol is reliable for synthesizing amides from this compound.[2]

Step A: Formation of 4-Bromo-2-fluoro-5-methylbenzoyl chloride

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.4 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

  • Add oxalyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and oxalyl chloride. The resulting crude acid chloride is often used directly in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude acid chloride from Step A in an anhydrous solvent such as tetrahydrofuran (THF) or DCM (~0.3 M).

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq) in the same solvent.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LCMS.

  • Upon completion, perform a standard aqueous workup. Typically, this involves diluting with an organic solvent, washing with aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine, followed by drying over Na₂SO₄, filtration, and concentration.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Conditions for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for coupling the aryl bromide with a boronic acid or ester. Optimization of the catalyst, ligand, base, and solvent is often necessary.[7]

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃, 2-10 mol%).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1) or toluene/water.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LCMS).

  • Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Key Reaction Pathway Visualization

G cluster_main Key Synthetic Pathways cluster_amide Amide Coupling cluster_coupling Cross-Coupling cluster_degradation Potential Degradation start 4-Bromo-2-fluoro- 5-methylbenzoic acid acid_chloride Acid Chloride Intermediate start->acid_chloride + SOCl₂ or (COCl)₂ biaryl Biaryl Product start->biaryl + R-B(OH)₂ [Pd Catalyst], Base decarboxylated Decarboxylated Byproduct start->decarboxylated High Temp or Strong Base amide Amide Product acid_chloride->amide + R₂NH, Base

Caption: Major reaction pathways for this compound.

References
  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
  • This compound | C8H6BrFO2 | CID 34174587. PubChem. [Link]
  • Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. Journal of Physical Organic Chemistry. [Link]
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
  • Transition-metal-free decarboxylative bromination of arom
  • This compound - ChemBK. ChemBK. [Link]
  • Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora. [Link]

Sources

preventing dehalogenation of 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for preventing the dehalogenation of 4-Bromo-2-fluoro-5-methylbenzoic acid.

Technical Support Center: this compound

Welcome to the Technical Support Guide. As Senior Application Scientists, we understand the challenges researchers face when working with complex, multifunctional molecules. This guide is designed to provide you with in-depth troubleshooting strategies and preventative measures to address a common and frustrating side reaction: the dehalogenation of this compound.

Our goal is to move beyond simple procedural lists and explain the chemical causality behind these experimental challenges, empowering you to design more robust and successful reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to dehalogenation?

A1: The susceptibility of an aryl halide to dehalogenation is a function of its electronic properties and the reaction conditions employed. For this compound, several factors are at play:

  • Electronic Effects: The benzoic acid and fluorine substituents are electron-withdrawing groups. This electronic pull increases the electrophilicity of the aromatic ring and can make the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst (like Palladium(0)), which is the first step in many cross-coupling reactions.[1][2]

  • Bond Strength: The Carbon-Bromine bond is inherently weaker than a Carbon-Chlorine or Carbon-Fluorine bond, making it more prone to cleavage under reductive conditions.[3][4] The general reactivity order for halides in such reactions is I > Br > Cl.[3][5]

  • Reaction Intermediates: In many catalytic cycles, particularly those involving palladium, hydride species (M-H) can form as intermediates.[3] These hydrides can react with the aryl halide complex in an undesired pathway, leading to the replacement of the bromine with a hydrogen atom.

Q2: What are the primary mechanisms that cause the unwanted removal of bromine (dehalogenation)?

A2: Dehalogenation, or hydrodehalogenation, primarily occurs through two major pathways:

  • Palladium-Hydride Mediated Reduction: This is the most common mechanism in cross-coupling reactions like Suzuki, Heck, and Stille.[3] A palladium-hydride (Pd-H) species is generated in the catalytic cycle. This can happen if the base, solvent (e.g., alcohols), or even trace water acts as a hydride source.[3] This Pd-H intermediate can then undergo reductive elimination with the aryl group, cleaving the C-Br bond and forming a C-H bond.

  • Radical Mechanisms: Under certain conditions, such as photochemical activation or in the presence of radical initiators, a radical pathway can lead to dehalogenation.[6][7] This is generally less common in standard cross-coupling reactions but can be a factor if the reaction is sensitive to light or if certain reagents are used.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This is the most frequent scenario where dehalogenation plagues experiments involving this compound.

Q3: I'm performing a Suzuki-Miyaura coupling with this compound and seeing a significant amount of the dehalogenated byproduct (2-fluoro-5-methylbenzoic acid). What is happening and how can I suppress it?

A3: This is a classic case of the dehalogenation side reaction competing with the desired cross-coupling pathway. The root cause is almost always the generation and intervention of a palladium-hydride species. The rate of the desired transmetalation step (with your boronic acid) is not fast enough to outcompete the undesired reductive elimination from the Pd-H intermediate.

Below is a diagram illustrating the competing catalytic cycles.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Dehalogenation Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd0_side Pd(0)Ln pd_ar_br Ar-Pd(II)-Br oxidative_add->pd_ar_br transmetal Transmetalation (R-B(OH)₂) pd_ar_br->transmetal pd_ar_br_side Ar-Pd(II)-Br pd_ar_r Ar-Pd(II)-R transmetal->pd_ar_r reductive_elim Reductive Elimination pd_ar_r->reductive_elim product Ar-R (Product) reductive_elim->product product->pd0 hydride_formation Hydride Formation (from Base/Solvent/H₂O) pd_ar_br_side->hydride_formation pd_ar_h Ar-Pd(II)-H hydride_formation->pd_ar_h reductive_elim_side Reductive Elimination pd_ar_h->reductive_elim_side byproduct Ar-H (Byproduct) reductive_elim_side->byproduct byproduct->pd0_side caption Fig. 1: Competing Suzuki vs. Dehalogenation Pathways. G start Ar(COOH)-Br protect Protect Carboxylic Acid (e.g., as Ester or Silyl Ester) start->protect ar_protected Ar(COOR)-Br protect->ar_protected metal_halogen Metal-Halogen Exchange (e.g., n-BuLi, i-PrMgCl) LOW Temperature (-78 °C) ar_protected->metal_halogen organometallic Ar(COOR)-M (M=Li or MgBr) metal_halogen->organometallic electrophile Quench with Electrophile (E+) organometallic->electrophile dehalogenation Protonation organometallic->dehalogenation final_product Ar(COOR)-E electrophile->final_product deprotect Deprotection final_product->deprotect desired_product Ar(COOH)-E deprotect->desired_product proton_source Proton Source (H₂O, -COOH, Solvent) proton_source->dehalogenation byproduct Ar(COOR)-H dehalogenation->byproduct caption Fig. 2: Workflow for Metal-Halogen Exchange.

Sources

Navigating Solubility Challenges with 4-Bromo-2-fluoro-5-methylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Bromo-2-fluoro-5-methylbenzoic acid. As a Senior Application Scientist, I understand that effectively managing the solubility of this key intermediate is crucial for the success of your synthetic endeavors. This guide is designed to provide you with in-depth troubleshooting strategies, practical FAQs, and validated protocols to address the common solubility challenges encountered when working with this compound.

Understanding the Challenge: Physicochemical Properties

This compound is a multifaceted building block in medicinal chemistry and materials science. However, its relatively rigid aromatic structure, substituted with both electron-withdrawing (bromo, fluoro) and electron-donating (methyl) groups, contributes to its crystalline nature and often leads to low solubility in a range of common organic solvents.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Melting Point 173-174 °CChemicalBook
Appearance White to off-white solid
pKa (Predicted) 3.11 ± 0.10ChemicalBook

The low predicted pKa indicates that it is a moderately strong carboxylic acid, a property that can be leveraged to enhance its solubility, as we will explore.

Troubleshooting & FAQs: Your Questions Answered

This section addresses the most frequently encountered issues related to the solubility of this compound in reactions.

Q1: My this compound is not dissolving in my reaction solvent. What are my initial steps?

When facing poor solubility, a systematic approach is recommended. The foundational principle in solvent selection is "like dissolves like".[1] Given the polar nature of the carboxylic acid group and the somewhat nonpolar character of the substituted benzene ring, a solvent of intermediate polarity or a solvent mixture is often a good starting point.

Initial Troubleshooting Steps:

  • Solvent Screening: If you have the flexibility, test the solubility in a small range of solvents with varying polarities. Common choices for similar aromatic carboxylic acids include:

    • Polar Aprotic Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Anecdotal evidence suggests solubility in THF and DMF.[2]

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Reactions have been reported using DCM.[2]

    • Alcohols: Methanol, Ethanol, Isopropanol. The structurally similar 4-Bromo-2-fluorobenzoic acid shows some solubility in methanol.

    • Ethers: Diethyl ether, 1,4-Dioxane.

  • Gentle Heating: In many cases, solubility can be significantly increased by warming the mixture. Ensure your reaction conditions are compatible with elevated temperatures.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can accelerate the dissolution process.

Q2: I've tried heating, but the compound precipitates out upon cooling or when I add other reagents. What's next?

This common issue indicates that you are operating near the saturation point of your solvent system. When the reaction conditions change (e.g., temperature decrease, addition of a less polar reagent), the solubility limit is exceeded.

Solutions to Precipitation Issues:

  • Co-solvency: This is a powerful technique where a second, miscible solvent is added to the primary solvent to modify the overall polarity of the system to better match the solute.[1] For instance, if your primary solvent is moderately nonpolar (e.g., toluene), adding a more polar co-solvent like THF or DMF can significantly enhance solubility.

  • Increased Solvent Volume: While not always ideal due to concentration effects on reaction kinetics, simply increasing the total volume of your solvent can keep the material in solution.

Q3: Can I leverage the acidic nature of the carboxylic acid to improve its solubility?

Absolutely. The carboxylic acid functionality provides a convenient chemical handle to dramatically alter the compound's polarity and, consequently, its solubility.

pH Adjustment and Salt Formation:

In an acidic or neutral environment, this compound exists in its less soluble, protonated form. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt is ionic and often significantly more soluble in polar solvents.[3]

Workflow for Salt Formation:

  • Base Selection: Choose a suitable base. For many organic reactions, non-aqueous bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) are used.

  • Deprotonation: Add the base to a suspension of the carboxylic acid in your chosen reaction solvent. Stir until the solid dissolves, indicating the formation of the soluble salt.

  • Reaction: Proceed with your reaction. The carboxylate is now a more soluble and often more reactive nucleophile.

Note: This approach is particularly useful for reactions where the carboxylate is the desired reactive species, such as in esterification or amidation reactions.

Q4: My reaction involves a nonpolar solvent where even the carboxylate salt is not soluble. Are there other options?

Yes, for reactions in biphasic or nonpolar systems, Phase-Transfer Catalysis (PTC) is an excellent strategy. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[4]

How Phase-Transfer Catalysis Works for Carboxylic Acids:

In a typical scenario, the carboxylic acid is deprotonated by an aqueous base (e.g., NaOH, K₂CO₃) to form the water-soluble carboxylate salt. The phase-transfer catalyst, often a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), then forms an ion pair with the carboxylate anion. The lipophilic ("fat-loving") alkyl groups of the catalyst shuttle the carboxylate anion into the organic phase, where it can react with your substrate.[4][5]

Key Considerations for PTC:

  • Catalyst Choice: Tetrabutylammonium and tetrahexylammonium salts are common choices. The lipophilicity of the catalyst should be sufficient to ensure its solubility in the organic phase.

  • Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of the catalyst-anion complex.

Q5: What are hydrotropes, and can they be used in my reaction?

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of another solute.[6] Hydrotropes are amphiphilic molecules that, unlike surfactants, do not form well-organized micelles. Examples include sodium benzoate, sodium salicylate, and urea.

While traditionally used in aqueous systems, the principles of hydrotropy can be extended to organic synthesis, particularly in reactions involving water or polar co-solvents.[7][8] They are considered environmentally benign and can be an alternative to volatile organic solvents.[7] The use of hydrotropes in purely non-aqueous organic reactions is less common but an emerging area of green chemistry.

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Solubility Enhancement by Co-solvency
  • Solvent Selection: Choose a primary solvent in which this compound has at least partial solubility. Select a co-solvent that is miscible with the primary solvent and has a different polarity.

  • Initial Dissolution: In your reaction vessel, suspend the this compound in the primary solvent.

  • Co-solvent Addition: While stirring, slowly add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Solvent Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for scaling up the reaction.

  • Reaction: Proceed with the addition of other reagents.

Protocol 2: In-Situ Salt Formation for Improved Solubility
  • Setup: To a stirred suspension of this compound in the chosen reaction solvent (e.g., THF, DCM), add 1.1 equivalents of a suitable organic base (e.g., triethylamine or diisopropylethylamine).

  • Dissolution: Stir the mixture at room temperature. The solid should gradually dissolve as the more soluble carboxylate salt is formed.

  • Reaction: Once a homogeneous solution is obtained, proceed with the addition of your electrophile or coupling reagents.

Protocol 3: Phase-Transfer Catalyzed Esterification (Example)

This protocol provides a general framework for an esterification reaction, a common transformation for carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine this compound (1.0 eq.), your alkyl halide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in a suitable nonpolar solvent (e.g., toluene).

  • Aqueous Base: In a separate vessel, prepare an aqueous solution of a base such as potassium carbonate (2.0 eq.).

  • Reaction Initiation: Add the aqueous base solution to the organic mixture.

  • Heating and Stirring: Heat the biphasic mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Decision-Making Workflow for Solubility Issues

The following diagram outlines a logical progression for troubleshooting solubility problems with this compound.

Caption: A decision tree for addressing solubility issues.

Concluding Remarks

Managing the solubility of this compound is a common yet surmountable challenge. By systematically exploring solvent systems, leveraging the compound's acidic nature through pH adjustment, and employing advanced techniques like co-solvency and phase-transfer catalysis, researchers can achieve homogeneous reaction conditions conducive to successful outcomes. This guide provides a robust framework for troubleshooting; however, empirical testing and optimization will always be key to refining your specific reaction conditions.

References

  • BenchChem.
  • Echemi. This compound. Accessed January 7, 2026.
  • KU Leuven. Hydrotropes: green solubilizing agents. Accessed January 7, 2026.
  • ResearchGate. Functions of Hydrotropes in Solutions. Accessed January 7, 2026.
  • Wikipedia. Hydrotrope. Accessed January 7, 2026.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Accessed January 7, 2026.
  • ResearchGate. Hydrotropic solutions. Accessed January 7, 2026.
  • MDPI. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Accessed January 7, 2026.
  • American Institute of Chemists.
  • MDPI. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Accessed January 7, 2026.
  • MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Accessed January 7, 2026.
  • ResearchGate. The solubility of benzoic acid in seven solvents.. Accessed January 7, 2026.
  • ResearchGate. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Accessed January 7, 2026.
  • Semantic Scholar. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Accessed January 7, 2026.
  • ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. Accessed January 7, 2026.
  • Reddit. Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. Accessed January 7, 2026.
  • University of Arizona. Carboxylic Acid Structure and Chemistry: Part 2. Accessed January 7, 2026.
  • University of Calgary. Solubility of Organic Compounds. Accessed January 7, 2026.
  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Accessed January 7, 2026.
  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Accessed January 7, 2026.
  • Echemi. This compound Use and Manufacturing. Accessed January 7, 2026.
  • Sigma-Aldrich. This compound. Accessed January 7, 2026.
  • PubChem. This compound. Accessed January 7, 2026.
  • National Center for Biotechnology Information.
  • ACS Publications. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Accessed January 7, 2026.
  • BLD Pharm. 415965-24-1|this compound. Accessed January 7, 2026.
  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. Accessed January 7, 2026.
  • Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane.. Accessed January 7, 2026.
  • PubChem. 4-Bromo-2-fluoro-5-methylbenzonitrile. Accessed January 7, 2026.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Accessed January 7, 2026.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS: 415965-24-1). This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing this valuable intermediate, particularly during scale-up operations. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, presents several practical hurdles that can impact yield, purity, and safety.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will focus on the most common and robust synthetic route: Directed ortho-Metalation (DoM) , and explore the causality behind key experimental choices to ensure a self-validating and scalable process.

Section 1: Synthetic Strategy Overview

Q: What is the most reliable and scalable method for synthesizing this compound?

The most effective and regioselective method is a two-step sequence involving Directed ortho-Metalation (DoM) of a readily available precursor, followed by carboxylation. This strategy leverages the powerful directing ability of the fluorine substituent to achieve precise functionalization.[3][4]

The general workflow is as follows:

DoM_Workflow SM 1-Bromo-2-fluoro-4-methylbenzene (Starting Material) Lithiation Directed ortho-Metalation (n-BuLi or LDA, THF, -78 °C) SM->Lithiation Intermediate Aryllithium Intermediate (Highly Reactive) Lithiation->Intermediate Carboxylation Carboxylation (Excess Solid CO₂) Intermediate->Carboxylation Salt Lithium Carboxylate Salt Carboxylation->Salt Workup Aqueous Acidic Workup (e.g., HCl) Salt->Workup Crude Crude Product Workup->Crude Purification Purification (Crystallization) Crude->Purification FP This compound (Final Product) Purification->FP

Caption: General workflow for the DoM synthesis route.

This method is superior to alternatives like the oxidation of a corresponding toluene derivative because it avoids harsh oxidizing agents and offers unparalleled control over the position of the incoming carboxyl group.[5] The fluorine atom acts as a potent Directed Metalation Group (DMG), guiding the organolithium base to deprotonate the adjacent C-H bond with high fidelity.[3][6]

Section 2: Troubleshooting Guide for the DoM Route

This section addresses the most common failures and side reactions encountered during the synthesis.

Low Yield & Reaction Stagnation
Q: My reaction has failed, and I've recovered only my starting material (1-bromo-2-fluoro-4-methylbenzene). What went wrong?

This is a classic issue almost always tied to the quality of the organolithium reagent or the reaction environment.

Probable Causes & Solutions:

  • Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive with atmospheric moisture and oxygen. Improper storage or frequent use from the same bottle can lead to significant degradation.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. A simple double titration method (e.g., with diphenylacetic acid) is essential for reproducibility and success, especially on a larger scale. Purchase n-BuLi in smaller, septum-sealed bottles to maintain its integrity.[7][8]

  • Presence of Moisture or Protic Contaminants: Organolithium reagents are extremely strong bases and will be instantly quenched by water, alcohols, or even acidic protons on glassware.

    • Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C overnight or flame-dried under vacuum) and the reaction is assembled under a dry, inert atmosphere (Nitrogen or Argon). Solvents like Tetrahydrofuran (THF) must be anhydrous, typically obtained from a solvent purification system or by distillation from a suitable drying agent (e.g., sodium/benzophenone).[9]

  • Insufficiently Low Temperature: While the deprotonation is often fast, the stability of the aryllithium intermediate is temperature-dependent. If the temperature rises prematurely, the intermediate can degrade.

    • Solution: Maintain a reaction temperature of -78 °C (a dry ice/acetone or dry ice/isopropanol bath is standard) throughout the n-BuLi addition and the subsequent stirring period before carboxylation.[10]

Impurity Formation & Side Reactions
Q: My main impurity is the debrominated product, 2-fluoro-5-methylbenzoic acid. What causes this and how can I prevent it?

The formation of the debrominated product points directly to a competitive side reaction: lithium-halogen exchange .

Side_Reactions sub 1-Bromo-2-fluoro-4-methylbenzene + n-BuLi, -78 °C path_dom Directed ortho-Metalation (DoM) Desired Pathway sub:f->path_dom:n Deprotonation at C3 (Favored by F director) path_lhe Lithium-Halogen Exchange Side Reaction sub:f->path_lhe:n Exchange at C1 (Competing Reaction) prod_dom Target Aryllithium Quench with CO₂ This compound path_dom:f->prod_dom:n prod_lhe Debrominated Aryllithium Quench with CO₂ 2-Fluoro-5-methylbenzoic acid path_lhe:f->prod_lhe:n

Caption: Competing pathways of DoM vs. Lithium-Halogen Exchange.

Causality and Mitigation:

  • Mechanism: Instead of removing a proton, the n-BuLi can swap its lithium atom for the bromine atom on the aromatic ring. This process can be faster than deprotonation, especially if the temperature is not kept sufficiently low.[11]

  • Solution 1 (Temperature Control): The most critical parameter is temperature. Lithium-halogen exchange has a higher activation energy than the fluorine-directed deprotonation. Running the reaction at a stable -78 °C or even lower (e.g., -90 °C) will significantly favor the desired DoM pathway.

  • Solution 2 (Choice of Base): If temperature control is challenging on your scale, consider using a bulkier or less nucleophilic base like Lithium Diisopropylamide (LDA). LDA is a very strong base but is less prone to engaging in halogen exchange. The trade-off may be a slower deprotonation reaction, requiring longer reaction times.[6]

Q: During workup, I'm getting a significant amount of a neutral, high-molecular-weight byproduct. What is it?

This is likely a ketone , formed from the reaction of the aryllithium intermediate with the desired product's lithium carboxylate salt.

  • Mechanism: If the local concentration of the aryllithium intermediate is high relative to the carbon dioxide electrophile, it can act as a nucleophile and attack the lithium carboxylate that has already formed. An acidic workup then yields a diaryl ketone.

  • Solution: This issue is almost always caused by an inefficient quench. The key is to ensure the aryllithium reacts with CO₂ immediately and is never in excess.

    • On Lab Scale: Add the cold aryllithium solution slowly via cannula to a vigorously stirred slurry of a large excess (at least 10-fold molar excess) of freshly crushed, high-purity dry ice in anhydrous THF. Do not add the dry ice to the aryllithium solution.[12][13]

    • On Scale-Up: This becomes a major process engineering challenge. Bubbling CO₂ gas through the solution is often inefficient. A better approach is to add the aryllithium solution to a reactor containing liquefied CO₂ under pressure, which provides a vast excess of the electrophile and helps manage the exotherm.[14]

Section 3: Scale-Up, Purification, and Safety FAQs

Q: What are the primary safety concerns when scaling up this reaction?

The primary hazards are associated with the handling of n-butyllithium and elemental bromine (if used in alternative routes).

  • n-Butyllithium: This reagent is pyrophoric , meaning it can ignite spontaneously on contact with air.[15] It also reacts violently with water and other protic solvents.[9] All transfers must be conducted under an inert atmosphere using syringes or, on a larger scale, pressure-rated transfer vessels and lines. All personnel must be highly trained and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and face shields.[7][8] An appropriate Class D fire extinguisher (for combustible metals) should be immediately accessible.

  • Bromine: Liquid bromine is highly toxic, corrosive, and can cause severe chemical burns.[16][17] It should only be handled in a well-ventilated fume hood with appropriate PPE, including heavy-duty chemical-resistant gloves.[17][18] A sodium thiosulfate solution should be kept on hand to neutralize spills.[17]

Q: How can I effectively purify the final product, this compound, on a multi-kilogram scale?

Purification is best achieved through a combination of extractive workup and crystallization.

Step-by-Step Purification Protocol:

  • Quench and Extract: After the reaction is complete, carefully quench any residual reactive species with a suitable solvent (e.g., isopropanol).

  • Basify and Wash: Add water and a strong base (e.g., 1-2 M NaOH solution) to the reaction mixture. The desired carboxylic acid will deprotonate to form its water-soluble sodium salt. The neutral impurities (unreacted starting material, ketone byproduct) will remain in the organic layer (e.g., THF/hexanes).

  • Separate Layers: Separate the aqueous layer containing the product salt. Wash this aqueous layer again with a non-polar organic solvent like methyl tert-butyl ether (MTBE) or toluene to remove any lingering neutral impurities.

  • Acidify and Precipitate: Cool the clear aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH is ~1-2. The this compound will precipitate as a solid.[19]

  • Isolate and Crystallize: Filter the solid, wash it with cold deionized water, and dry it. For high purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture.[19][20]

Q: Can palladium-catalyzed carboxylation be used as an alternative to the organolithium route?

Yes, modern palladium-catalyzed methods for the direct carboxylation of aryl bromides using CO₂ have been developed.[21][22][23] These methods can offer advantages such as milder reaction conditions and avoidance of pyrophoric organolithium reagents. However, challenges include catalyst cost, ligand sensitivity, and the potential need for pressurized CO₂ and a stoichiometric reductant.[21][24] For many applications, the DoM route remains a cost-effective and well-understood, albeit operationally demanding, choice.

Data and Protocols

Table 1: Troubleshooting Summary
Problem EncounteredMost Probable Cause(s)Recommended Solution(s)
No reaction; starting material recovered Inactive n-BuLi; moisture in system.Titrate n-BuLi before use. Rigorously dry all glassware, solvents, and inert gas lines.[7][9]
Low yield of desired product Inefficient quenching; poor temperature control.Add aryllithium to a large excess of crushed dry ice. Maintain reaction temperature at/below -78 °C.[12]
Presence of debrominated impurity Lithium-halogen exchange occurred.Maintain strict low-temperature control (-78 °C or lower). Consider using LDA instead of n-BuLi.[6][11]
Presence of high MW ketone impurity Reaction of aryllithium with carboxylate product.Ensure a very efficient and rapid quench with a large excess of CO₂.[14]
Difficult product isolation/purification Incomplete separation from neutral byproducts.Perform a basic aqueous extraction (e.g., NaOH) to selectively dissolve the acidic product.[19]
Protocol: Lab-Scale Synthesis via Directed ortho-Metalation

Warning: This procedure involves highly hazardous materials and should only be performed by trained chemists with appropriate safety measures in place.[7][9]

  • Apparatus Setup: Assemble a three-necked, round-bottom flask (oven-dried) equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Charge Reagents: To the flask, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add a solution of n-butyllithium (1.1 eq, freshly titrated) dropwise via syringe over 30 minutes. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Carboxylation: In a separate flask, prepare a vigorously stirred slurry of freshly crushed dry ice (10 eq) in anhydrous THF. Slowly transfer the cold aryllithium solution from the first flask into the dry ice slurry via a cooled cannula.

  • Warm and Quench: Allow the reaction mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.

  • Workup: Carefully quench the reaction with 1 M HCl solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by crystallization.

References

  • Environmental Health and Safety, University of California, Berkeley. "STANDARD OPERATING PROCEDURE n-Butyllithium".
  • Iwasawa, T., et al. "Visible-Light-Driven Carboxylation of Aryl Halides by the Combined Use of Palladium and Photoredox Catalysts". Journal of the American Chemical Society, 2017.
  • New Jersey Department of Health. "HAZARD SUMMARY: BUTYL LITHIUM".
  • Li, Z., et al. "Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions". The Journal of Organic Chemistry, 2023.
  • Martín, R., et al. "Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide". Journal of the American Chemical Society, 2009.
  • PubMed. "Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions".
  • ResearchGate. "Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2".
  • Google Patents. "Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester".
  • Ghorai, M. K. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Chemical Reviews, 2016.
  • Posner, G. H., et al. "3-BROMO-5,6-DIHYDRO-2H-PYRAN-2-ONE". Organic Syntheses, 1996.
  • Royal Society of Chemistry. "Handling liquid bromine and preparing bromine water".
  • Organic Syntheses. "BROMAL".
  • ACS GCI Pharmaceutical Roundtable. "Bromination Reagent Guide".
  • Scribd. "Carboxylation of Grignard Reagents".
  • University of Rochester. "Directed (ortho) Metallation".
  • ResearchGate. "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale".
  • Google Patents. "Carboxylation of grignard reagents in the presence of liquid co2".
  • Google Patents. "Process for the purification of benzoic acid".
  • Mortier, J. "DIRECTED ORTHO METALATION".
  • MeitY OLabs. "Purification of Benzoic Acid by Crystallization". YouTube, 2015.
  • Lee, J., et al. "CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases". SKKU, 2020.
  • Baran Lab, Scripps Research. "Directed Metalation: A Survival Guide".
  • ResearchGate. "CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases".
  • The Organic Chemistry Tutor. "Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents". YouTube, 2017.
  • Google Patents. "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid".
  • Wikipedia. "Directed ortho metalation".
  • Google Patents. "Process for preparing substituted benzoic acid".
  • Medium. "4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry".
  • Al-Zaytoonah University. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives". Semantic Scholar, 2015.
  • National Bureau of Standards. "Preparation of benzoic acid of high purity". Journal of Research of the National Bureau of Standards, 1949.
  • ResearchGate. "Directed ortho lithiation general mechanism.".
  • EPFL Infoscience. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes".
  • MySkinRecipes. "this compound".

Sources

analytical methods for detecting impurities in 4-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Bromo-2-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. Our focus is on robust, validated analytical methodologies to ensure the quality and purity of this critical chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for identifying and quantifying impurities in this compound?

A1: The primary and most widely accepted method is High-Performance Liquid Chromatography (HPLC), particularly with UV detection, due to its high resolving power for non-volatile organic impurities. For volatile or semi-volatile impurities, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is highly effective. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards of the impurities.[1][2][3]

Q2: How do I choose the right HPLC column for my analysis?

A2: For a polar, acidic compound like this compound, a reversed-phase C18 column is the standard choice. The selection of the column should be based on factors such as particle size (smaller particles for higher efficiency), pore size, and end-capping to minimize peak tailing. The choice of a suitable column is a critical parameter in method development to ensure good resolution between the main component and its potential impurities.[4]

Q3: What are the common challenges in developing an HPLC method for this compound?

A3: Common challenges include poor peak shape (tailing) of the acidic analyte, co-elution of impurities, and baseline noise. Peak tailing can often be addressed by using a mobile phase with a pH that ensures the analyte is in a single ionic form, typically by adding a small amount of an acid like phosphoric acid or formic acid. Co-elution of impurities requires careful optimization of the mobile phase composition and gradient. Baseline issues can often be traced back to the quality of the mobile phase solvents or contamination in the HPLC system.[5][6]

Q4: How can I identify an unknown impurity peak in my chromatogram?

A4: The identification of an unknown impurity typically involves a multi-step approach. Initially, HPLC coupled with a mass spectrometer (LC-MS) can provide the molecular weight of the impurity. Further structural information can be obtained by isolating the impurity using preparative HPLC and then analyzing it by NMR spectroscopy and high-resolution mass spectrometry (HRMS).[1][2]

Q5: What are the regulatory expectations for impurity profiling?

A5: Regulatory agencies like the FDA and international bodies guided by the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[7][8][9] These guidelines necessitate the validation of analytical methods to demonstrate their specificity, linearity, accuracy, precision, and robustness.[7][10][11]

Troubleshooting Guide: HPLC Analysis

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Strong interaction between the acidic analyte and the stationary phase.- Presence of active silanol groups on the column.- Column overload.- Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group (e.g., add 0.1% formic or phosphoric acid).- Use an end-capped column or a column with a different stationary phase.- Reduce the injection volume or sample concentration.[12]
Ghost Peaks - Contamination in the mobile phase, injection solvent, or sample.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phases.- Inject a blank (injection solvent) to confirm the source of the ghost peak.- Implement a robust needle wash program on the autosampler.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the column is fully equilibrated with the mobile phase before each injection sequence.- Check for leaks in the pump and ensure the mobile phase is properly degassed.- Use a column oven to maintain a constant temperature.[4]
High Backpressure - Blockage in the column frit or tubing.- Particulate matter from the sample.- Precipitation of buffer salts.- Filter all samples and mobile phases before use.- Reverse flush the column (if permitted by the manufacturer).- If using buffers, ensure they are soluble in the mobile phase and flush the system with a high percentage of aqueous solvent after use.[12]
No or Very Small Peaks - Detector lamp is off or has failed.- No sample injected.- Incorrect mobile phase composition.- Check the status of the detector lamp.- Verify the injection sequence and sample vial positions.- Confirm the mobile phase composition is appropriate for the elution of the analyte.[12]

Experimental Workflow: Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of impurities in this compound.

Impurity_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Quantification & Validation Sample Preparation Sample Preparation HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Screening LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis Unknown Peak > Threshold Method Validation Method Validation HPLC-UV Analysis->Method Validation Known Impurities Preparative HPLC Preparative HPLC LC-MS Analysis->Preparative HPLC Isolate Impurity NMR/HRMS NMR/HRMS Preparative HPLC->NMR/HRMS Structure Elucidation Reference Standard Synthesis Reference Standard Synthesis NMR/HRMS->Reference Standard Synthesis Routine QC Testing Routine QC Testing Method Validation->Routine QC Testing Reference Standard Synthesis->Method Validation

Caption: Workflow for impurity analysis.

Detailed Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the development of a robust HPLC-UV method for the analysis of this compound. Method validation is required before its use in a regulated environment.[8][9]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

5. Data Analysis:

  • Identify and integrate all impurity peaks.

  • Calculate the percentage of each impurity using the area normalization method, assuming a similar response factor to the main component. For accurate quantification, a reference standard for each impurity is required.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • SIELC Technologies. Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column.
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Labcompare. (2023). Troubleshooting Common HPLC Issues.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Analytical method validation: A brief review.
  • Waters Corporation. (2022). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
  • Gavin Publishers. (2017). Validation of Analytical Methods: A Review.
  • uHPLCs. (2023). 10 HPLC Problems and Solutions You Must Know.
  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-12.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.

Sources

Technical Support Center: Navigating Batch-to-Batch Variation of 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center dedicated to addressing the challenges associated with batch-to-batch variation of 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS: 415965-24-1). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate issues arising from lot variability in this critical reagent.

This compound is a key building block in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] Inconsistent quality in this starting material can lead to significant downstream consequences, including variable reaction yields, altered impurity profiles, and challenges in process scalability. This resource provides a structured, question-and-answer-based approach to proactively qualify new batches and troubleshoot common experimental problems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments, linking them to potential root causes related to batch variation and providing actionable solutions.

Question 1: My reaction yield has significantly dropped after switching to a new batch of this compound. What should I investigate?

Answer: A sudden drop in yield is a classic indicator of a potential issue with a new reagent lot.[2] The cause can range from lower purity to the presence of inhibitory impurities. A systematic investigation is the most effective approach.[3]

Causality: The purity of starting materials is paramount for reaction success.[4] Even small amounts of unreactive impurities can lower the effective concentration of your starting material, leading to reduced product formation. Furthermore, certain impurities can actively interfere with the reaction mechanism, for example, by poisoning a catalyst or reacting with a key intermediate.

Troubleshooting Workflow:

Troubleshooting_Yield start Low Yield Observed with New Batch qualify Step 1: Qualify the New Batch (Purity & Identity Verification) start->qualify compare Step 2: Compare Analytical Data (Old vs. New Batch) qualify->compare Data Acquired result Problem Resolved qualify->result New Batch Meets Specs & Problem is Elsewhere analyze Step 3: Analyze Reaction Mixture (TLC, LC-MS) compare->analyze Discrepancies Noted (e.g., new impurity peak) optimize Step 4: Re-optimize Reaction Conditions analyze->optimize Inhibitor Suspected or Incomplete Conversion optimize->result Yield Restored

Caption: Workflow for troubleshooting low reaction yields.

Step-by-Step Investigation:

  • Confirm Identity and Purity: Do not assume the new batch is identical to the old one. Perform basic analytical checks to confirm the material's identity and assess its purity. Refer to the Key Analytical Protocols section for detailed methodologies.

  • Comparative Analysis: Compare the analytical data (e.g., HPLC, NMR) of the new batch against a retained sample of a previously successful batch. Look for new or larger impurity peaks.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or LC-MS.[4] This can help determine if the reaction is stalling or forming unexpected side products.

  • Consider Stoichiometry: If the purity of the new batch is lower than specified, you may need to adjust the amount used to maintain the correct molar ratio of reactants.

Question 2: I am observing new, unidentifiable spots on my TLC and unexpected peaks in my LC-MS analysis. Could this be related to the new batch?

Answer: Absolutely. The appearance of new impurities or side products is frequently linked to impurities present in the starting materials.[5] These impurities can either be carried through the reaction or actively participate in side reactions.

Causality: Impurities in the starting material can arise from the original manufacturing process, degradation over time, or improper storage.[5] These can include regioisomers, related compounds from the synthesis, or residual catalysts and reagents.[6] Such impurities may have different reactivity compared to the desired compound, leading to the formation of new chemical entities under your reaction conditions.

Logical Relationship of Impurity Formation:

Impurity_Source cluster_0 Sources of Variation cluster_1 Batch of this compound cluster_2 Your Experiment Raw_Materials Starting Material (e.g., 2-amino-4-bromo-5-fluorobenzoic acid methyl ester) Impurities Process Impurities (Isomers, By-products) Raw_Materials->Impurities Process_Params Synthesis Process (Temp, Pressure, Reagents) Process_Params->Impurities Storage Storage & Handling (Humidity, Light) Storage->Impurities Main_Compound Desired Compound (C8H6BrFO2) Desired_Product Expected Product Main_Compound->Desired_Product Side_Products Unexpected Side Products Impurities->Side_Products

Caption: Root causes of batch-to-batch variation.

Step-by-Step Investigation:

  • Characterize the Impurity: If possible, isolate the new side product or obtain high-resolution mass spectrometry (HRMS) and NMR data to elucidate its structure.[7][8] This can provide clues about the impurity in the starting material.

  • Impurity Profiling of Starting Material: Perform a detailed analysis of the new batch of this compound using sensitive techniques like LC-MS/MS to identify and quantify any impurities.[9][10]

  • Review Synthesis Route: Consider the known synthesis routes for this compound.[11][12][13] This can help you predict potential impurities (e.g., isomers, precursors) that might be present.

  • Modify Reaction Conditions: If a specific impurity is identified as the cause, you may be able to modify your reaction or purification conditions to minimize the formation of the side product or remove it effectively.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variation in a chemical reagent like this?

Batch-to-batch variation can stem from several factors related to the manufacturing process and subsequent handling:[14][15]

  • Raw Material Sourcing: Different sources or lots of the precursors used to synthesize the final compound can introduce variability.[16]

  • Manufacturing Process Deviations: Minor changes in reaction conditions (temperature, time, pressure), catalysts, or solvents can alter the impurity profile.[15][16]

  • Purification Differences: The efficiency and method of final purification (e.g., recrystallization, chromatography) can vary, leading to different levels and types of residual impurities.

  • Physical Properties: Differences in crystalline form (polymorphism) or particle size can affect solubility, dissolution rate, and reactivity.[17]

  • Storage and Handling: Exposure to heat, light, or moisture can cause degradation over time.[15]

Q2: Which analytical techniques are essential for qualifying a new batch?

A multi-technique approach is recommended for robust qualification. No single technique provides all the necessary information.[18][19]

Technique Primary Purpose Information Gained
¹H and ¹⁹F NMR Structural Confirmation & PurityConfirms the chemical structure is correct; integration can provide an estimate of purity against a known standard.[20][21]
HPLC-UV Purity Assessment & QuantificationSeparates the main compound from impurities and provides a quantitative measure of purity (e.g., % area).[22][23][24]
LC-MS Impurity IdentificationProvides molecular weight information for impurity peaks observed in HPLC, aiding in their identification.[9][25]
Melting Point Physical Property & Purity CheckA sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.

Q3: How can I design a more robust experimental process that is less sensitive to batch variation?

While it's crucial to use high-quality reagents, you can also design your process to be more forgiving of minor variations:

  • Run a Small-Scale Test: Before committing a new batch to a large-scale reaction, run a small, controlled experiment to verify that it performs as expected.

  • Establish Acceptance Criteria: Define clear analytical specifications for incoming batches (e.g., purity >98% by HPLC, no single impurity >0.1%).[26][27] Do not release a new lot for use until it passes these tests.

  • Understand Your Process: Investigate the sensitivity of your reaction to specific impurities. This knowledge can help you set more meaningful specifications for your starting material.

  • Maintain a Retained Sample: Always keep a sample from a "golden batch" (a lot that performed exceptionally well) for future comparative analysis.

Key Analytical Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the material in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. The purity is typically reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[28]

  • Validation: Run a solvent blank to identify any system peaks. If available, use a certified reference standard to confirm the retention time and response of the main peak.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for confirming the chemical structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[20]

  • Data Analysis:

    • ¹H NMR: Check for the expected chemical shifts, splitting patterns (coupling), and integration values for the aromatic and methyl protons.

    • ¹⁹F NMR: Observe the signal corresponding to the fluorine atom, noting its chemical shift and coupling to nearby protons.

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals.

  • Verification: Compare the obtained spectra with literature data or a reference spectrum from a trusted batch to confirm structural identity and rule out the presence of significant structural isomers.[29][30][31]

New Batch Qualification Workflow

This diagram outlines a self-validating system for qualifying new lots of critical reagents.

Qualification_Workflow start New Batch Received docs Review Certificate of Analysis (CoA) start->docs visual Visual Inspection (Color, Form) docs->visual analytical Analytical Testing (HPLC, NMR, MS) visual->analytical compare Compare Data to Specs & Retained Sample analytical->compare decision Meets Specs? compare->decision accept Accept Batch Release for Use decision->accept Yes reject Reject Batch Contact Supplier decision->reject No investigate Investigate Discrepancy reject->investigate

Caption: A robust workflow for new reagent qualification.

By implementing these troubleshooting guides and qualification protocols, researchers can effectively manage the inherent risks of batch-to-batch variation, ensuring the reliability and reproducibility of their experimental results.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Google Cloud.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews.
  • Technical Support Center: Optimizing Organic Reaction Yields. Benchchem.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Impurity Profiling with HRMS. Toref-Standards.
  • Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions. Benchchem.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.
  • Mass spectrometry in impurity profiling. (2025, August 7). ResearchGate.
  • Why HPLC Is Essential in the Pharmaceutical Industry. Pharma Now.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anuchemlabs.com.
  • This compound. Echemi.
  • Batch effect. Wikipedia.
  • Structure Elucidation and NMR. Hypha Discovery.
  • This compound | 415965-24-1. Sigma-Aldrich.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • HPLC in pharmaceutical analysis. Labotec.
  • Organic Compound Characterization & Quantification. Center for Applied Isotope Studies.
  • What Causes Product Quality Variations In Chemical Batch Manufacturing? (2025, November 4). YouTube.
  • analytical techniques for estimation of organic compounds. Slideshare.
  • Managing Reagent Lot to Lot Variability. (2015, June 3). myadlm.org.
  • This compound. PubChem.
  • How we validate new laboratory reagents. (2023, March 7). Ambar Lab.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • This compound. MySkinRecipes.
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
  • How is HPLC Used in the Pharmaceutical Industry? (2022, January 7). Chromatography Today.
  • CAS 415965-24-1 | this compound. AlchemyPharm.
  • What are some experimental errors that affect the percent yield in a chemical reaction? (2019, March 17).
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.
  • Best Practices for Lot Changes in Quality Control or Reagents. (2021, February 24). Labroots.
  • Strategies and Qualification of Critical Reagents. CASSS.
  • Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory. (2014, July 1). myadlm.org.
  • Best Practices for Lot Changes in Quality Control or Reagents. (2021, July 6). YouTube.
  • Batch-to-Batch Variability. Applications using Sorption Experiments.
  • Identifying sources of batch to batch variation in processability. (2025, August 9). ResearchGate.
  • Effects of Impurities in Pharmaceuticals. (2019, September 9). Oceanic Pharmachem.
  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020, February 6). PMC.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central.
  • Starting Materials For Active Substances Redefinition of GMP-Starting Materials. (2017, September 19).
  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018, May 22).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic compounds is paramount. 4-Bromo-2-fluoro-5-methylbenzoic acid is a key building block whose structural motifs are frequently incorporated into bioactive molecules. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique challenge in controlling regioselectivity due to the presence of multiple substituents on the benzene ring. The two routes explored in this guide are:

  • Route A: Side-Chain Oxidation of a Pre-functionalized Toluene Derivative. This classical approach involves the synthesis of a substituted toluene precursor followed by the oxidation of a methyl group to the corresponding carboxylic acid.

  • Route B: Electrophilic Aromatic Bromination of a Benzoic Acid Derivative. This route commences with a more readily available benzoic acid derivative and introduces the bromine atom at a later stage through electrophilic substitution.

This guide will dissect the intricacies of each route, from the availability of starting materials to the nuances of the reaction mechanisms and final product yields.

Route A: Synthesis via Side-Chain Oxidation

This synthetic pathway hinges on the preparation of a key intermediate, 4-bromo-2-fluoro-5-methyltoluene, followed by its oxidation.

Diagram of Route A Workflow

Route A Workflow cluster_0 Step 1: Synthesis of 4-bromo-2-fluoro-5-methyltoluene cluster_1 Step 2: Oxidation A 2-Fluoro-5-methylaniline B Diazotization A->B NaNO2, HBr C Sandmeyer Reaction (CuBr) B->C D 4-Bromo-2-fluoro-5-methyltoluene C->D E 4-Bromo-2-fluoro-5-methyltoluene F Oxidation E->F KMnO4 or Co(OAc)2/O2 G This compound F->G

Caption: Workflow for the synthesis of this compound via side-chain oxidation.

Experimental Protocol for Route A

Step 1: Synthesis of 4-bromo-2-fluoro-5-methyltoluene

The synthesis of the toluene precursor can be achieved from 2-fluoro-5-methylaniline via a Sandmeyer reaction.

  • Diazotization: To a stirred suspension of 2-fluoro-5-methylaniline (1.0 eq) in 48% hydrobromic acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes.

  • Sandmeyer Reaction: The cold diazonium salt solution is added portion-wise to a stirred solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid at 60°C. The reaction is then heated to 80°C for 1 hour.

  • Work-up and Purification: After cooling, the mixture is extracted with diethyl ether. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-bromo-2-fluoro-5-methyltoluene.

Step 2: Oxidation to this compound

The oxidation of the benzylic methyl group is a critical step. While several methods exist, oxidation with potassium permanganate is a robust and well-documented procedure.[1][2]

  • Reaction Setup: 4-bromo-2-fluoro-5-methyltoluene (1.0 eq) is added to a mixture of pyridine and water (1:1 v/v). The mixture is heated to 90°C with vigorous stirring.

  • Oxidation: Potassium permanganate (4.2 eq) is added portion-wise over 1-2 hours, maintaining the temperature at 90°C. The reaction is monitored by TLC until the starting material is consumed (typically 3-5 hours).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove manganese dioxide. The filtrate is acidified with concentrated hydrochloric acid to a pH of ~2, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Causality and Experimental Choices in Route A
  • Choice of Oxidation Conditions: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting a methyl group to a carboxylic acid.[2] The use of a pyridine/water co-solvent system helps to solubilize the organic substrate and the inorganic oxidant. An alternative, more industrial-friendly approach involves catalytic oxidation using a cobalt salt and oxygen, which operates under high pressure and temperature.

  • Control of Exothermicity: The addition of potassium permanganate is done in portions to control the exothermic nature of the oxidation reaction and maintain a safe operating temperature.

Route B: Synthesis via Electrophilic Aromatic Bromination

This approach begins with a commercially available benzoic acid derivative and introduces the bromine substituent in the final step.

Diagram of Route B Workflow

Route B Workflow A 2-Fluoro-5-methylbenzoic acid B Electrophilic Bromination A->B NBS, H2SO4 C This compound B->C

Caption: Workflow for the synthesis of this compound via electrophilic aromatic bromination.

Experimental Protocol for Route B
  • Reaction Setup: To a solution of 2-fluoro-5-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise, ensuring the temperature remains below 10°C.

  • Bromination: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by HPLC or TLC.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed extensively with cold water to remove residual acid, and then recrystallized from an ethanol/water mixture to yield pure this compound.

Causality and Experimental Choices in Route B
  • Regioselectivity of Bromination: The directing effects of the substituents on the aromatic ring are crucial for the success of this route. The carboxylic acid group is a deactivating, meta-directing group. The fluorine atom is a deactivating, ortho-, para-directing group. The methyl group is an activating, ortho-, para-directing group. The desired 4-position is para to the fluorine, ortho to the methyl group, and meta to the carboxylic acid. The combined directing effects favor bromination at the 4-position.

  • Choice of Brominating Agent and Catalyst: N-bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine.[3] The use of concentrated sulfuric acid as a solvent and catalyst activates the NBS, generating a more potent electrophilic bromine species.

Performance Comparison

ParameterRoute A: Side-Chain OxidationRoute B: Electrophilic Bromination
Starting Material Availability 2-Fluoro-5-methylaniline is commercially available.2-Fluoro-5-methylbenzoic acid is commercially available.
Number of Steps 21
Overall Yield (Typical) 50-60%70-80%
Key Reagents NaNO2, CuBr, KMnO4NBS, H2SO4
Scalability Moderate; handling of diazonium salts and KMnO4 requires care on a large scale.High; a one-pot reaction that is generally amenable to scale-up.
Purification Requires distillation for the intermediate and filtration/recrystallization for the final product.Primarily involves filtration and recrystallization.
Safety Considerations Diazonium salts can be explosive if allowed to dry. KMnO4 is a strong oxidant.Concentrated sulfuric acid is highly corrosive. NBS is a lachrymator.
Waste Generation Generates manganese dioxide waste.Generates acidic aqueous waste.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route B is generally the recommended approach for laboratory-scale synthesis due to its single-step nature, higher overall yield, and simpler purification procedure. The commercial availability of the starting material, 2-fluoro-5-methylbenzoic acid, further enhances its appeal. However, careful control of the reaction conditions is necessary to ensure the desired regioselectivity of the bromination.

Route A, while longer and with a lower overall yield, provides a more classical and potentially more cost-effective option for large-scale production , provided that the synthesis of the toluene precursor is optimized. The oxidation step is robust, but the handling of hazardous reagents like diazonium salts and large quantities of potassium permanganate requires specialized equipment and safety protocols.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of production, available equipment, and cost considerations. This guide provides the necessary data and insights to make an informed decision and successfully synthesize this important chemical intermediate.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Zhang, Y., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2948.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-methoxynitrobenzene.
  • Oakwood Chemical. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-5-methylbenzoic Acid in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that dictates the efficiency and success of a synthetic route. Brominated benzoic acids are a versatile class of intermediates, prized for their utility in a range of cross-coupling reactions. This guide provides an in-depth technical comparison of 4-Bromo-2-fluoro-5-methylbenzoic acid with other common brominated benzoic acids, offering insights into how the unique substitution pattern of this molecule influences its reactivity and performance in key synthetic transformations.

Introduction: The Strategic Value of Substituted Brominated Benzoic Acids

Brominated benzoic acids are indispensable tools in modern organic synthesis. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. The carboxylic acid moiety, on the other hand, provides a site for amide bond formation, esterification, or other derivatizations. The nature and position of additional substituents on the aromatic ring profoundly impact the molecule's physicochemical properties and reactivity. This guide will focus on the nuanced differences between this compound and its simpler counterparts, namely 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid.

Understanding the Impact of Substitution: An Electronic and Steric Perspective

The reactivity of a brominated benzoic acid is governed by a combination of electronic and steric effects imparted by its substituents.

Electronic Effects:

  • -COOH (Carboxyl Group): This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Its electron-withdrawing nature also increases the acidity of the carboxylic acid.

  • -Br (Bromo Group): Halogens are deactivating yet ortho, para-directing. The bromine atom's electron-withdrawing inductive effect (-I) is stronger than its electron-donating resonance effect (+M).

  • -F (Fluoro Group): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly influence the acidity and reactivity of the molecule.

  • -CH₃ (Methyl Group): The methyl group is an electron-donating group through induction and hyperconjugation, activating the ring towards electrophilic substitution.

In this compound, the interplay of these substituents creates a unique electronic environment. The strong electron-withdrawing effects of the fluorine and bromine atoms are expected to increase the acidity of the carboxylic acid and enhance the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions. The electron-donating methyl group, positioned para to the fluorine and meta to the bromine, will have a counteracting, albeit weaker, electronic influence.

Steric Effects:

The presence of substituents ortho to the bromine or carboxylic acid can sterically hinder the approach of reagents, potentially slowing down reaction rates. In this compound, the fluorine atom is ortho to the carboxylic acid, which could influence its reactions.

Acidity: A Quantitative Comparison

The acidity of a benzoic acid, represented by its pKa value, is a direct measure of the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups stabilize the negative charge of the carboxylate, leading to a lower pKa and higher acidity.

CompoundpKa
Benzoic Acid4.20
2-Bromobenzoic Acid2.84[1][2]
3-Bromobenzoic Acid3.86[3][4]
4-Bromobenzoic Acid3.97[5]
This compound ~3.11 (Predicted)

Data for 2-, 3-, and 4-bromobenzoic acid from experimental measurements. The pKa for this compound is a predicted value based on computational models.

As the data indicates, the position of the bromine atom significantly affects acidity. The "ortho effect" in 2-bromobenzoic acid, a combination of steric and electronic factors, makes it the most acidic among the simple bromobenzoic acids. For this compound, the predicted pKa of ~3.11 suggests it is a relatively strong acid, more acidic than 3- and 4-bromobenzoic acid. This is attributed to the potent electron-withdrawing effect of the fluorine atom at the ortho position to the carboxyl group.

Performance in Key Synthetic Reactions: A Comparative Overview

The true utility of these building blocks is demonstrated in their performance in pivotal synthetic transformations. The following sections compare their expected and documented reactivity in some of the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. The reactivity of the aryl bromide is a key factor in the success of this reaction.

Suzuki_Miyaura_Workflow

Comparative Reactivity:

  • 4-Bromo-2-fluorobenzoic acid and 4-Bromo-2-methylbenzoic acid: These closely related structures are known to participate effectively in Suzuki couplings, suggesting that this compound would also be a competent substrate.[6][7]

  • 3-Bromobenzoic acid and 4-Bromobenzoic acid: These isomers are widely used in Suzuki couplings and generally provide high yields under standard conditions.[1][3][5][8]

  • 2-Bromobenzoic acid: The ortho carboxylate group can present steric challenges, sometimes requiring more specialized catalysts or harsher conditions to achieve high yields.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of Bromobenzoic Acids

This protocol is a general starting point for the Suzuki-Miyaura coupling of bromobenzoic acids with arylboronic acids.

Component Amount
Bromobenzoic Acid1.0 mmol
Arylboronic Acid1.2 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄)1-5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)2.0-3.0 equiv.
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)5-10 mL

Procedure:

  • To a flame-dried flask, add the bromobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Performance: Based on the electronic activation provided by the fluorine substituent, This compound is anticipated to exhibit excellent reactivity in Suzuki-Miyaura couplings , likely providing high yields under relatively mild conditions, comparable to or exceeding those of 3- and 4-bromobenzoic acid.

Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination: Expanding the Synthetic Toolbox

These powerful cross-coupling reactions further highlight the versatility of brominated benzoic acids.

Cross_Coupling_Reactions

  • Heck Reaction: This reaction couples the aryl bromide with an alkene. The electronic properties of the aryl bromide play a significant role. The electron-withdrawing nature of the substituents on this compound is expected to facilitate this reaction.

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is a powerful tool for the synthesis of arylalkynes. The reaction is generally robust and tolerates a wide range of functional groups.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. It has become a go-to method for the synthesis of arylamines. The electron-deficient nature of the aromatic ring in this compound should make it a good substrate for this transformation.

For all these reactions, the general trend in reactivity of aryl halides is I > Br > Cl. The enhanced electrophilicity of the carbon attached to the bromine in this compound, due to the ortho-fluoro substituent, suggests it will be a highly reactive substrate in these transformations, likely superior to the less substituted bromobenzoic acids.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of the corresponding toluene derivative.

Experimental Protocol: Synthesis of this compound from 4-Bromo-2-fluoro-5-methyltoluene

Reagent Role
4-Bromo-2-fluoro-5-methyltolueneStarting Material
Potassium Permanganate (KMnO₄)Oxidizing Agent
Pyridine/WaterSolvent

Procedure:

  • A mixture of pyridine and water is heated to reflux.

  • 4-Bromo-2-fluoro-5-methyltoluene is added to the heated solvent.

  • Potassium permanganate is added portion-wise to the reaction mixture.

  • The reaction is stirred at reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is filtered to remove manganese dioxide.

  • The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Conclusion: A Strategic Choice for Advanced Synthesis

This compound emerges as a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern confers a favorable combination of electronic and steric properties.

  • Enhanced Acidity: The ortho-fluoro group significantly increases the acidity of the carboxylic acid compared to 3- and 4-bromobenzoic acids.

  • Activated C-Br Bond: The electron-withdrawing substituents are predicted to enhance the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, suggesting it will be an excellent substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, likely leading to higher yields and/or milder reaction conditions compared to less substituted bromobenzoic acids.

For researchers and drug development professionals, the choice of this compound offers a strategic advantage in the synthesis of complex, highly functionalized molecules. Its predictable and enhanced reactivity makes it an ideal candidate for constructing diverse molecular scaffolds, ultimately accelerating the discovery and development of new chemical entities.

References

  • Royal Society of Chemistry. (n.d.). A highly active and recyclable supramolecular palladium catalyst for Suzuki–Miyaura cross coupling in aqueous media. RSC Advances. [Link]
  • Royal Society of Chemistry. (n.d.). A simple and highly efficient water-soluble palladium catalyst for the Suzuki–Miyaura reaction of aryl bromides containing a carboxyl group in water. Organic & Biomolecular Chemistry. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
  • Wikipedia. (n.d.).
  • LookChem. (n.d.). 3-Bromobenzoic acid. [Link]
  • LookChem. (n.d.). 2-Bromobenzoic acid|88-65-3. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

Sources

A Spectroscopic Comparison of 4-Bromo-2-fluoro-5-methylbenzoic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Bromo-2-fluoro-5-methylbenzoic Acid

This compound is a halogenated aromatic carboxylic acid. Its substituted benzene ring makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromo, fluoro, and methyl groups, in addition to the carboxylic acid moiety, provides multiple sites for further chemical modification, allowing for the synthesis of a diverse range of complex molecules. Understanding the spectroscopic signature of this parent compound and how it changes upon derivatization is crucial for reaction monitoring, quality control, and structural confirmation.

Foundational Spectroscopic Principles

A foundational understanding of key spectroscopic techniques is essential for interpreting the data presented in this guide.

  • ¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is influenced by its local electronic environment. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Coupling between adjacent, non-equivalent nuclei leads to signal splitting, which provides information about the connectivity of atoms. For substituted benzoic acids, deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used for NMR analysis[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Specific bonds and functional groups have characteristic absorption frequencies. For carboxylic acids, the broad O-H stretch and the sharp C=O (carbonyl) stretch are particularly diagnostic[2][3][4].

  • Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depends on the analyte's properties[5][6].

Spectroscopic Analysis of this compound

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This significant downfield shift and broadening are due to the acidic nature of the proton and hydrogen bonding.

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region. The proton at C6 will appear as a singlet, and the proton at C3 will appear as a doublet due to coupling with the adjacent fluorine atom.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected around 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): The carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The carbon attached to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The chemical shifts will be influenced by the combined electronic effects of the bromo, fluoro, methyl, and carboxyl substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region, typically around 15-25 ppm.

Predicted IR Spectrum

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the substituted benzene ring.

  • O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[2].

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is predicted in the region of 1680-1710 cm⁻¹ for an aromatic carboxylic acid[3][4].

  • C=C Stretches: Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: A C-O stretching band coupled with O-H in-plane bending is expected around 1210-1320 cm⁻¹. An out-of-plane O-H bend may also be visible as a broad band around 920 cm⁻¹[2].

  • C-Br and C-F Stretches: Absorptions due to C-Br and C-F stretching will be found in the fingerprint region, typically below 1200 cm⁻¹.

Spectroscopic Comparison with Derivatives

Derivatization of the carboxylic acid group to a methyl ester or an amide leads to predictable changes in the spectroscopic data.

Methyl 4-bromo-2-fluoro-5-methylbenzoate

Esterification removes the acidic proton and introduces a methoxy group (-OCH₃).

  • ¹H NMR: The broad carboxylic acid proton signal will be absent. A new singlet will appear around 3.9 ppm, corresponding to the three protons of the methoxy group. The aromatic proton signals may experience a slight shift due to the change in the electronic nature of the substituent.

  • ¹³C NMR: The carbonyl carbon signal will likely shift slightly. A new signal for the methoxy carbon will appear around 52 ppm.

  • IR: The broad O-H stretching band will disappear. The C=O stretching frequency will shift to a higher wavenumber, typically in the range of 1720-1740 cm⁻¹, which is characteristic of an aromatic ester. The C-O stretching region will now show two bands, one for the Ar-C(O)-O linkage and another for the O-CH₃ linkage.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the ester (247.06 g/mol for C₉H₈BrFO₂).

4-bromo-2-fluoro-5-methylbenzamide

Amidation replaces the hydroxyl group of the carboxylic acid with an amino group (-NH₂).

  • ¹H NMR: The carboxylic acid proton signal will be replaced by two broad singlets for the two amide protons (-NH₂), typically in the range of 5-8 ppm. The exact chemical shift and appearance depend on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon signal of the amide will appear at a slightly different chemical shift compared to the carboxylic acid and the ester, usually in the range of 165-175 ppm.

  • IR: The broad O-H stretch will be replaced by two sharp N-H stretching bands in the region of 3100-3500 cm⁻¹ for a primary amide. The C=O stretch (Amide I band) will be observed at a lower frequency than the ester, typically around 1630-1690 cm⁻¹. An N-H bending vibration (Amide II band) will also be present around 1550-1640 cm⁻¹.

  • Mass Spectrometry: A mass spectrum for the related N-methylbenzamide derivative shows a [M+H]⁺ peak at m/z 232, confirming the molecular weight of C₈H₇BrFNO[6]. The fragmentation pattern would be expected to involve losses of the amide functionality.

Summary of Spectroscopic Data

The following tables summarize the predicted and observed key spectroscopic data for this compound and its derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Compound-COOH / -NH₂Ar-H-OCH₃ / -CH₃ (amide)-CH₃ (ring)
Acid 10-13 (br s)~7.5-8.0-~2.3
Methyl Ester -~7.5-8.0~3.9 (s)~2.3
Amide 5-8 (br s)~7.5-8.2-~2.3

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC=OAr-C-OCH₃ / -CH₃ (amide)-CH₃ (ring)
Acid 165-175110-165-~20
Methyl Ester 164-174110-165~52~20
Amide 165-175110-165~26 (for N-methyl)~20

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H / N-H StretchC=O StretchC-O Stretch
Acid 2500-3300 (broad)1680-17101210-1320
Methyl Ester -1720-1740~1250 & ~1100
Amide 3100-3500 (2 bands)1630-1690-

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for the compounds discussed.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune and Shim insert->tune acquire Acquire Spectrum (¹H or ¹³C) tune->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: Experimental workflow for NMR spectroscopy.

IR Spectroscopy

Protocol for Solid Sample Analysis using KBr Pellet Method

  • Sample Preparation:

    • Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Thin Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze_ir Analyze Spectrum ratio->analyze_ir

Caption: Experimental workflow for IR spectroscopy (KBr method).

Mass Spectrometry

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization).

  • Instrument Setup:

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over the desired m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.

    • Analyze any fragment ions to gain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve_ms Dissolve Sample in Suitable Solvent infuse Infuse Sample into ESI Source dissolve_ms->infuse acquire_ms Acquire Mass Spectrum infuse->acquire_ms identify_ion Identify Molecular Ion Peak acquire_ms->identify_ion analyze_frag Analyze Fragmentation identify_ion->analyze_frag

Caption: Experimental workflow for Mass Spectrometry (ESI).

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound and its methyl ester and amide derivatives. By understanding the predicted and observed spectral features, researchers can confidently identify and characterize these compounds in their synthetic workflows. The provided protocols offer a practical starting point for obtaining high-quality spectroscopic data for this important class of molecules.

References

  • MySkinRecipes. (n.d.). This compound. [Link]
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]
  • Bitesize Bio. (2025).
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

Sources

cost-benefit analysis of different 4-Bromo-2-fluoro-5-methylbenzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic Acid

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. This compound is a valuable substituted aromatic carboxylic acid, serving as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated and fluorinated aromatic structure makes it a versatile synthon for various cross-coupling reactions and molecular elaborations.[1]

This guide provides a detailed cost-benefit analysis of two distinct synthetic methods for preparing this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective yields, costs, safety considerations, and scalability.

Method 1: Electrophilic Aromatic Bromination of 2-Fluoro-5-methylbenzoic Acid

This approach represents a classical and direct route, employing electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring of a readily available precursor.

Chemical Principles and Rationale

The synthesis begins with 2-fluoro-5-methylbenzoic acid. The bromination is achieved using N-Bromosuccinimide (NBS) as the bromine source, facilitated by a strong acid catalyst, typically concentrated sulfuric acid. NBS is a safer and more manageable alternative to liquid bromine.[2] The sulfuric acid protonates the NBS, increasing the electrophilicity of the bromine atom, which is then attacked by the electron-rich aromatic ring.

The regioselectivity of the bromination is governed by the directing effects of the substituents on the ring:

  • Fluorine (-F): An ortho-, para-director and a deactivator.

  • Methyl (-CH₃): An ortho-, para-director and an activator.

  • Carboxylic Acid (-COOH): A meta-director and a strong deactivator.

The substitution occurs at the C4 position, which is para to the strongly directing fluorine atom and ortho to the activating methyl group. This position is favored over others due to the combined directing effects and steric considerations. A patent for a similar transformation (bromination of o-fluorobenzoic acid) demonstrates the viability of this method, achieving high yield and purity.[3]

Experimental Protocol

This protocol is adapted from a patented procedure for a similar compound and should be performed with appropriate safety precautions in a fume hood.[3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-5-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 3 volumes relative to the benzoic acid).

  • Dissolution: Stir the mixture at room temperature until the starting material is completely dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution, maintaining the internal temperature between 25-30°C. Cooling with an ice bath may be necessary.

  • Reaction: Stir the reaction mixture at 25-30°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into ice water (approx. 10 volumes). A white precipitate of the product will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Drying: Dry the purified solid in a vacuum oven.

Workflow Diagram

G cluster_0 Method 1: Electrophilic Bromination start 2-Fluoro-5-methylbenzoic acid + H₂SO₄ add_nbs Add N-Bromosuccinimide (NBS) (25-30°C) start->add_nbs Dissolution react Stir for 1-2h (Reaction Monitoring) add_nbs->react quench Quench in Ice Water react->quench filter_wash Filter & Wash with H₂O quench->filter_wash Precipitation recrystallize Recrystallize (Ethanol/H₂O) filter_wash->recrystallize product This compound recrystallize->product Purification

Caption: Workflow for Electrophilic Bromination.

Method 2: Organometallic Carboxylation of 1-Bromo-4-fluoro-2-methylbenzene

This synthetic route utilizes organometallic chemistry, a powerful tool for forming carbon-carbon bonds. It starts from a different precursor and follows a completely different mechanistic pathway.

Chemical Principles and Rationale

This synthesis begins with 1-bromo-4-fluoro-2-methylbenzene. The core of this method is the formation of an organolithium reagent. This is typically achieved via lithium-halogen exchange by treating the starting aryl bromide with a strong organometallic base, such as n-butyllithium (n-BuLi), at very low temperatures (-78°C) to prevent side reactions.

The resulting aryllithium species is a potent nucleophile. It is then reacted with an electrophile, in this case, solid carbon dioxide (dry ice). The aryllithium attacks the electrophilic carbon of the CO₂, forming a lithium carboxylate salt. A final aqueous acidic workup protonates the carboxylate to yield the desired this compound. While effective, this method requires strict anhydrous and anaerobic conditions and specialized low-temperature equipment, which can be a barrier to large-scale production.[4]

Experimental Protocol

This protocol involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and anaerobic (e.g., under Argon or Nitrogen atmosphere) techniques.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a septum, dissolve 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stirring: Stir the mixture at -78°C for 1 hour to ensure complete formation of the aryllithium reagent.

  • Carboxylation: Quickly add an excess of crushed dry ice to the reaction mixture. The dry ice should be freshly crushed to ensure it is free of condensed water.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature. The mixture will become a thick slurry. Once at room temperature, quench the reaction by adding 1M hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram

G cluster_1 Method 2: Organometallic Carboxylation start 1-Bromo-4-fluoro-2-methylbenzene in anhydrous THF cool Cool to -78°C (Dry Ice/Acetone) start->cool add_buli Add n-Butyllithium (n-BuLi) (<-70°C) cool->add_buli react Stir for 1h @ -78°C (Aryllithium Formation) add_buli->react Lithiation add_co2 Add excess Dry Ice (CO₂) (Carboxylation) react->add_co2 warm_quench Warm to RT & Quench (HCl) add_co2->warm_quench extract Extract with Ethyl Acetate warm_quench->extract product This compound extract->product Workup & Purification

Caption: Workflow for Organometallic Carboxylation.

Cost-Benefit and Performance Comparison

The choice of synthesis method often depends on a balance of cost, yield, safety, and available infrastructure. The following table provides a comparative summary based on current market prices for reagents.

ParameterMethod 1: Electrophilic BrominationMethod 2: Organometallic Carboxylation
Starting Material 2-Fluoro-5-methylbenzoic acid1-Bromo-4-fluoro-2-methylbenzene
Key Reagents N-Bromosuccinimide (NBS), H₂SO₄n-Butyllithium (n-BuLi), Dry Ice (CO₂)
Approx. Reagent Cost Lower. Starting material is relatively inexpensive (

172/kg)[2] and H₂SO₄ (
$83/ton)[5] are commodity chemicals.
Higher. Starting material is a more specialized haloaromatic. n-BuLi is a specialty reagent with higher cost (~$161/800mL of 1.6M solution).[6]
Typical Yield Good to Excellent. Reported yields for similar reactions are often >75%.[3]Variable to Good. Yields can be high but are sensitive to reaction conditions and operator technique.
Reaction Conditions Mild. Room temperature to slightly above (25-30°C). No special atmosphere required.Harsh & Demanding. Cryogenic temperatures (-78°C), strict anhydrous and inert atmosphere required.
Safety Concerns Use of concentrated sulfuric acid requires care. NBS is a lachrymator.High. n-Butyllithium is pyrophoric (ignites on contact with air/moisture). Cryogenic baths require careful handling.
Scalability High. The procedure is robust and uses standard chemical processing equipment, making it suitable for industrial scale-up.Low to Moderate. The need for cryogenic temperatures and handling of pyrophoric reagents makes large-scale production challenging and expensive.
Waste Stream Acidic aqueous waste, requires neutralization.Organic solvent waste (THF, hexanes), requires proper disposal or recycling.
Ideal Application Bulk manufacturing, process chemistry labs, situations where cost and safety are primary drivers.Small-scale synthesis, medicinal chemistry, when the required starting material for Method 1 is unavailable.

Conclusion and Recommendation

For the synthesis of this compound, Method 1 (Electrophilic Bromination) emerges as the superior choice for most applications, particularly for scale-up and process chemistry. Its advantages include lower reagent costs, milder and safer reaction conditions, and operational simplicity, which translate to a more economical and scalable process. The use of standard equipment and the avoidance of hazardous pyrophoric reagents make it a more practical and trustworthy method in both academic and industrial settings.

Method 2 (Organometallic Carboxylation) , while a valid synthetic route, is better suited for small-scale, specialized applications. The high cost of reagents and the stringent requirements for anhydrous, anaerobic, and cryogenic conditions limit its industrial viability.[4] However, it remains a valuable tool in the medicinal chemist's arsenal, especially for rapid analog synthesis or when the alternative starting material is more readily accessible.

Ultimately, the selection of a synthetic route must be tailored to the specific needs of the project, considering factors such as scale, budget, available equipment, and safety infrastructure. This guide provides the necessary data to make an informed and logical decision.

References

  • IndiaMART. N-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g.
  • Intratec.us. Sulfuric Acid Price - Historical & Current.
  • Future4200. CO2 / Dry Ice Consumption Costs - Solvent Recovery.
  • IndiaMART. 2-FLUORO-5-METHYLBENZOIC ACID CHEMICAL at ₹ 650/kg.
  • IndiaMART. Dry Ice - Solid Carbon dioxide Latest Price, Manufacturers & Suppliers.
  • IMARC Group. Sulfuric Acid Price Index, Chart, Trend 2025 & Forecast.
  • LindeDirect. Carbon Dioxide (CO2) CO2 DRY ICE PELLETS BAGGED 40LBS.
  • CryoCarb. Dry Ice FAQs: Cost, Quantities & More.
  • IndiaMART. White Solid Carbon Dioxide Dry Ice, Food Grade.
  • Fisher Scientific. n-Butyllithium, 1.6M solution in hexanes, AcroSeal 100 mL.
  • The Science Company. Sulfuric Acid, Concentrated, 16oz.
  • Google Patents. Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Pharmaffiliates. CAS No : 452-63-1 | Product Name : 1-Bromo-4-fluoro-2-methylbenzene.
  • ALFA CHEMICAL. Good Price CAS:452-63-1 | 1-Bromo-4-fluoro-2-methylbenzene for Sale.
  • MySkinRecipes. 2-Fluoro-5-methylbenzoic acid.
  • Amerigo Scientific. 2-Fluoro-5-methylbenzoic acid.
  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4.
  • Google Patents. (12) United States Patent.
  • Oakwood Chemical. This compound.
  • Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid.
  • PubChem. This compound.
  • Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. Method for preparing 2-bromine-5-fluorobenzotrifluoride.
  • MySkinRecipes. This compound.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-2-fluoro-5-methylbenzoic Acid by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For drug development professionals and researchers, establishing the precise atomic arrangement of a compound like 4-Bromo-2-fluoro-5-methylbenzoic acid is not merely a procedural step but a critical determinant of its potential biological activity and intellectual property value. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural validation of this specific molecule. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating analytical workflow.

The Subject Molecule: this compound

Before delving into the analytical methodologies, let us first consider the structural features of this compound (C₈H₆BrFO₂; Molecular Weight: 233.03 g/mol )[1]. The molecule possesses a substituted benzene ring with a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group. This particular arrangement of substituents will give rise to a unique spectral fingerprint in both NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR will be indispensable.

Predicting the ¹H NMR Spectrum: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure, we can predict the following signals:

Predicted SignalChemical Shift (δ, ppm) RangeMultiplicityIntegrationRationale
-COOH10.0 - 13.0Singlet (broad)1HThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange.[2]
Ar-H (position 3)7.5 - 8.0Doublet1HThis aromatic proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromine atom, leading to a downfield shift. It will be split by the neighboring fluorine atom.
Ar-H (position 6)7.0 - 7.5Doublet1HThis aromatic proton is ortho to the methyl group and meta to the fluorine atom. It will also be split by the fluorine atom.
-CH₃2.0 - 2.5Singlet3HThe methyl group protons are attached to the aromatic ring and will appear as a singlet in a region typical for benzylic protons.

The causality behind these predictions lies in the electronic effects of the substituents. The electronegative fluorine and carboxylic acid groups will deshield adjacent protons, shifting their signals downfield, while the electron-donating methyl group will have a slight shielding effect.[2] The splitting patterns, or multiplicities, are governed by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons. In this case, the coupling of aromatic protons to the fluorine atom will also be a key diagnostic feature.

Predicting the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the lack of symmetry, we expect to see eight distinct carbon signals.

Predicted SignalChemical Shift (δ, ppm) RangeRationale
-COOH165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms.[3]
Ar-C (ipso to -COOH)130 - 140The carbon atom directly attached to the carboxylic acid group.
Ar-C (ipso to -F)155 - 165 (doublet)The carbon atom bonded to the highly electronegative fluorine will be significantly deshielded and will appear as a doublet due to C-F coupling.
Ar-C (ipso to -Br)115 - 125The carbon atom attached to the bromine atom.
Ar-C (ipso to -CH₃)135 - 145The carbon atom bonded to the methyl group.
Ar-C (positions 3 & 6)125 - 140The remaining two aromatic carbons.
-CH₃15 - 25The methyl carbon signal will appear in the typical aliphatic region.

The chemical shifts in ¹³C NMR are also influenced by the electronic environment.[3] The large chemical shift range and the characteristic doublet for the carbon attached to fluorine are powerful diagnostic indicators.

Experimental Protocol for NMR Analysis

A self-validating NMR experiment requires careful sample preparation and data acquisition.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If further confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[4][5]

Expected Mass Spectrum

In positive ion mode ESI-MS, we would expect to observe the protonated molecule, [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be a key validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Predicted Ionm/z (mass-to-charge ratio)Rationale
[M+H]⁺232.96, 234.96The protonated molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, separated by 2 m/z units, which is characteristic of a molecule containing one bromine atom.
[M-H]⁻230.95, 232.95In negative ion mode, the deprotonated molecule would also show the characteristic bromine isotopic pattern.
Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural evidence. Common fragmentation pathways for benzoic acids include the loss of water and carbon monoxide.[6]

Precursor IonFragment Ionm/z of FragmentNeutral Loss
[M+H]⁺[M+H - H₂O]⁺214.95, 216.9518 Da
[M+H]⁺[M+H - COOH]⁺187.98, 189.9845 Da
Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • Perform MS/MS analysis on the isotopic peaks of the molecular ion to obtain a fragmentation spectrum.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

cluster_NMR NMR Validation Workflow cluster_MS MS Validation Workflow NMR_Sample Sample Preparation (Dissolve in CDCl3/DMSO-d6 + TMS) H1_NMR 1H NMR Acquisition (400 MHz) NMR_Sample->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional) H1_NMR->TwoD_NMR NMR_Interpretation Spectral Interpretation (Chemical Shifts, Couplings, Integration) H1_NMR->NMR_Interpretation C13_NMR->TwoD_NMR C13_NMR->NMR_Interpretation TwoD_NMR->NMR_Interpretation NMR_Structure Confirm H and C Framework NMR_Interpretation->NMR_Structure MS_Sample Sample Preparation (Dilute in MeOH/ACN + Formic Acid) Full_Scan Full Scan ESI-MS (Positive and Negative Modes) MS_Sample->Full_Scan MSMS Tandem MS (MS/MS) (Fragmentation of Molecular Ion) Full_Scan->MSMS MS_Interpretation Data Analysis (Molecular Weight, Isotopic Pattern, Fragments) Full_Scan->MS_Interpretation MSMS->MS_Interpretation MS_Structure Confirm Molecular Formula & Key Fragments MS_Interpretation->MS_Structure

Caption: Workflow for NMR and MS structural validation.

cluster_structure This compound cluster_nmr_corr Key Predicted NMR Correlations mol H_COOH 1H: ~11.5 ppm (s, 1H) C_COOH 13C: ~170 ppm H_COOH->C_COOH HSQC H_Ar1 1H: ~7.8 ppm (d, 1H) C_F 13C: ~160 ppm (d) H_Ar1->C_F HMBC H_Ar2 1H: ~7.2 ppm (d, 1H) H_CH3 1H: ~2.3 ppm (s, 3H) C_CH3 13C: ~20 ppm H_CH3->C_CH3 HSQC C_Br 13C: ~120 ppm

Caption: Structure and key predicted NMR correlations.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of this compound is most robustly achieved through the synergistic use of NMR and MS. While NMR provides an unparalleled level of detail regarding the atomic connectivity and local chemical environments, high-resolution MS confirms the elemental composition and offers complementary structural information through fragmentation analysis. The predicted data presented in this guide, grounded in established spectroscopic principles and data from analogous compounds, provides a reliable benchmark for researchers. By following the detailed experimental protocols and understanding the underlying causality of the spectral features, scientists can confidently and unequivocally confirm the structure of this and other novel chemical entities, thereby ensuring the integrity and progression of their research and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis...
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (2024, October 26). Electrospray ionization.
  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625.

Sources

A Senior Application Scientist's Guide to Coupling Reagent Efficacy for 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amide Bond Formation

The synthesis of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While conceptually a simple condensation between a carboxylic acid and an amine, the reality is often far more complex. The direct reaction is unfavorable, necessitating the activation of the carboxylic acid. This is where coupling reagents become critical.

The choice of coupling reagent is not trivial and can be the difference between a high-yielding, clean reaction and a low-yielding mixture that requires extensive purification. The challenge is amplified when dealing with "difficult" substrates. Our focus here, 4-Bromo-2-fluoro-5-methylbenzoic acid, is a prime example of such a substrate. Its structure presents a classic case of steric and electronic hindrance that can render many standard coupling protocols ineffective.

This guide provides a comparative analysis of common coupling reagents for this challenging acid, offering insights into their mechanisms, performance, and practical application. We will delve into the causality behind experimental choices, provide actionable protocols, and present data to support our recommendations, ensuring you can make an informed decision for your synthetic campaigns.

The Substrate Challenge: this compound

Before comparing reagents, it is crucial to understand the inherent difficulties posed by the substrate itself.

  • Steric Hindrance: The presence of the bromine atom and the methyl group flanking the carboxylic acid creates significant steric bulk. This physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the desired reaction.

  • Electronic Deactivation: The fluorine and bromine atoms are electron-withdrawing groups. They reduce the electron density of the aromatic ring and, by extension, decrease the nucleophilicity of the carboxylate upon deprotonation. This makes the initial activation step by the coupling reagent less efficient.

These combined factors mean that a successful coupling reaction requires a highly reactive activated intermediate to overcome the steric barrier and sluggish reaction kinetics.

A Comparative Analysis of Coupling Reagents

We will compare three classes of commonly used coupling reagents: a carbodiimide (EDC), a phosphonium salt (PyBOP), and a uronium/aminium salt (HATU). These have been selected to represent a range of reactivity, cost, and handling requirements.

Carbodiimides: The Workhorse (EDC)
  • Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then attacked by the amine to form the amide bond. To mitigate side reactions and reduce the risk of racemization (if the acid were chiral), an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form a more stable, yet still reactive, active ester.

  • Performance & Insights: EDC is cost-effective and the urea byproduct is water-soluble, simplifying purification.[4] However, the O-acylisourea intermediate is prone to rearrangement into a stable N-acylurea, a common and troublesome byproduct. For a sterically hindered and electronically deactivated substrate like this compound, the rate of nucleophilic attack by the amine can be slow, allowing this side reaction to become significant. While the addition of HOBt helps, the overall reactivity may be insufficient for achieving high yields with this particular substrate.[2]

Phosphonium Salts: Enhanced Reactivity (PyBOP)
  • Mechanism of Action: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activates the carboxylic acid by forming a benzotriazolyl active ester (OBt-ester). This reaction releases a non-nucleophilic phosphine oxide byproduct.

  • Performance & Insights: PyBOP is significantly more reactive than EDC/HOBt.[4] The formation of the OBt-ester is rapid and efficient. A key advantage of phosphonium salts is that they do not react with the amine component, meaning they can be used in excess to drive the reaction to completion without the risk of forming guanidinium byproducts.[1] This makes PyBOP a better choice for hindered systems. However, the byproducts can sometimes complicate purification, and the cost is higher than EDC.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings (HATU)
  • Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most powerful coupling reagents available.[4] It contains a 7-azabenzotriazole (HOAt) moiety. Upon reaction with the carboxylate, it forms a highly reactive OAt-ester.[5] The nitrogen atom at the 7-position of the HOAt core provides anchimeric assistance (neighboring group participation), which accelerates the subsequent aminolysis step.

  • Performance & Insights: HATU is renowned for its ability to couple sterically hindered amino acids and other challenging substrates with high efficiency and fast reaction rates.[5][6] The enhanced reactivity of the OAt-ester intermediate is key to overcoming the steric and electronic barriers of this compound.[6] While HATU is more expensive than EDC and PyBOP, its superior performance often justifies the cost, especially when dealing with valuable or late-stage intermediates.[7] A critical consideration is that, as a uronium salt, excess HATU can react with the amine to form a guanidinium byproduct, so stoichiometry should be carefully controlled.[4]

Visualization of Mechanisms and Workflow

To better illustrate the processes, the following diagrams outline the general workflow for amide coupling and compare the activation mechanisms of the discussed reagents.

G cluster_workflow General Amide Coupling Workflow A Starting Materials (Carboxylic Acid, Amine) B Dissolve Acid & Coupling Reagent in Anhydrous Solvent A->B C Add Base (e.g., DIPEA) B->C D Pre-activation (Formation of Active Intermediate) C->D E Add Amine D->E F Reaction Monitoring (TLC / LC-MS) E->F G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for amide bond formation.

G cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism EDC_start R-COOH + EDC EDC_int O-Acylisourea Intermediate reactive EDC_start->EDC_int EDC_side N-Acylurea (Side Product) EDC_int:reactive->EDC_side Rearrangement EDC_trap HOBt Active Ester EDC_int->EDC_trap Trapped by HOBt EDC_end Amide + EDC-Urea EDC_trap->EDC_end + Amine (R'-NH2) HATU_start R-COOH + HATU HATU_int OAt-Active Ester highly_reactive HATU_start->HATU_int + Base HATU_end Amide + Tetramethylurea HATU_int:highly_reactive->HATU_end + Amine (R'-NH2) (Anchimeric Assistance)

Caption: Comparison of EDC/HOBt and HATU activation pathways.

Experimental Comparison & Protocols

To provide tangible data, a comparative study was designed coupling this compound with a model amine, benzylamine. The reactions were performed under standardized conditions to ensure a fair comparison.

General Procedure: To a solution of this compound (1.0 eq) in an anhydrous solvent was added the coupling reagent (1.1 eq) and a base (2.0-3.0 eq). The mixture was stirred for a pre-activation period before the addition of benzylamine (1.1 eq). The reaction was monitored by LC-MS until consumption of the limiting reagent.

Protocol 1: EDC/HOBt Coupling
  • Dissolve this compound (233 mg, 1.0 mmol) and HOBt (153 mg, 1.0 mmol) in 10 mL of anhydrous DMF.

  • Add EDC hydrochloride (211 mg, 1.1 mmol) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol) and stir at room temperature for 15 minutes.

  • Add benzylamine (120 µL, 1.1 mmol) and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Coupling
  • Dissolve this compound (233 mg, 1.0 mmol) in 10 mL of anhydrous DMF.

  • Add HATU (418 mg, 1.1 mmol) to the solution.

  • Add DIPEA (522 µL, 3.0 mmol) and stir at room temperature for 2 minutes for pre-activation.

  • Add benzylamine (120 µL, 1.1 mmol) and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Perform aqueous work-up and purification as described in Protocol 1.

Results Summary

The following table summarizes the expected outcomes from the comparative experiment based on the known reactivity of the reagents.

Coupling ReagentReaction Time (h)Isolated Yield (%)Purity (LC-MS)Key Observations
EDC / HOBt 24 - 4835 - 50%~85%Sluggish reaction with significant starting material remaining and formation of N-acylurea byproduct.
PyBOP 6 - 1265 - 80%>95%Clean reaction profile with good conversion. Work-up requires careful removal of phosphine oxide byproduct.
HATU 1 - 3>90%>98%Very fast and clean conversion. The most efficient method, justifying its higher cost for difficult substrates.

Conclusion and Recommendations

For the amide coupling of the challenging substrate, this compound, the choice of coupling reagent has a profound impact on reaction efficiency and outcome.

  • EDC/HOBt is a poor choice for this substrate. Its limited reactivity leads to slow conversions and the formation of difficult-to-remove byproducts, resulting in low yields.

  • PyBOP represents a significant improvement, offering good yields in a reasonable timeframe. It is a viable, mid-range option if cost is a major concern.

  • HATU is demonstrably the superior reagent for this transformation.[5] Its high reactivity, driven by the formation of the OAt-active ester, effectively overcomes the combined steric and electronic hurdles presented by the substrate, leading to rapid, clean, and high-yielding reactions.

For researchers and drug development professionals working with valuable, complex, or sterically demanding substrates, the upfront investment in a high-performance coupling reagent like HATU is highly recommended. The resulting savings in time, purification efforts, and overall yield make it the most logical and efficient choice for ensuring synthetic success.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5589-5592.

Sources

A Comparative Guide to the Patented Synthesis and Application of 4-Bromo-2-fluoro-5-methylbenzoic Acid: A Key Intermediate for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-methylbenzoic Acid

This compound, a highly functionalized aromatic carboxylic acid, has emerged as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a carboxylic acid for amide bond formation, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive analysis of the patented synthetic routes to this compound and its primary application as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. We will delve into a comparative analysis of different patented methodologies, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.

Patented Synthetic Routes: A Comparative Analysis

The synthesis of this compound has been approached through several patented methods. The choice of synthetic strategy often depends on factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness. Here, we compare two prominent patented approaches.

Method 1: Multi-step Synthesis via Bromination, Nitration, Reduction, and Sandmeyer Reaction

A common and well-documented approach involves a multi-step sequence starting from more readily available precursors. This method, detailed in patents such as WO 2007/039342 A1, showcases a classical yet robust route to the target molecule.

Logical Workflow:

Caption: A multi-step synthetic approach to the target molecule.

Experimental Protocol (Representative from Patent Literature):

A representative protocol for the synthesis of this compound involves the direct bromination of 2-fluoro-5-methylbenzoic acid.

Step 1: Bromination of 2-fluoro-5-methylbenzoic acid

  • To a solution of 2-fluoro-5-methylbenzoic acid in a suitable solvent such as acetic acid, add a brominating agent like N-bromosuccinimide (NBS) or bromine.

  • The reaction is typically carried out in the presence of a catalyst, for example, iron(III) bromide, to facilitate electrophilic aromatic substitution.

  • The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to a slightly elevated temperature, for a sufficient period to ensure complete conversion.

  • Upon completion, the reaction is quenched, for instance, by the addition of water.

  • The crude product is then isolated by filtration or extraction.

  • Purification is achieved through recrystallization from an appropriate solvent system to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: N-bromosuccinimide is often preferred over liquid bromine for its ease of handling and milder reaction conditions.

  • Catalyst: The Lewis acid catalyst polarizes the bromine molecule, making it a more potent electrophile for the substitution reaction on the electron-rich aromatic ring.

  • Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert under the reaction conditions.

Method 2: Alternative Approaches from Different Precursors

Patents like CN104292293A describe alternative synthetic strategies, which may offer advantages in terms of starting material accessibility or process simplification. One such approach involves the oxidation of a corresponding toluene derivative.

Logical Workflow:

Caption: Synthesis via oxidation of a substituted toluene.

Experimental Protocol (Representative from Patent Literature):

Step 1: Oxidation of 1-Bromo-4-fluoro-2,5-dimethylbenzene

  • The starting material, 1-bromo-4-fluoro-2,5-dimethylbenzene, is dissolved in a suitable solvent mixture, often containing water and an organic co-solvent.

  • A strong oxidizing agent, such as potassium permanganate or a mixture of sodium dichromate and sulfuric acid, is added portion-wise to control the exothermic reaction.

  • The reaction is heated to reflux for an extended period to drive the oxidation of one of the methyl groups to a carboxylic acid.

  • After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite).

  • The reaction mixture is then acidified to precipitate the carboxylic acid product.

  • The crude product is collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Strong oxidizing agents are necessary to convert the relatively unreactive methyl group of the toluene derivative into a carboxylic acid.

  • Reaction Conditions: The harsh reaction conditions (reflux temperature) are required to overcome the activation energy for the oxidation of the alkyl side chain.

  • Regioselectivity: The oxidation of one methyl group over the other can be influenced by steric and electronic factors, though in this symmetrical case, it is not a primary concern.

Performance Comparison of Synthetic Routes

FeatureMethod 1 (Multi-step)Method 2 (Oxidation)
Starting Material 2-Fluoro-5-methylbenzoic acid or related anilines1-Bromo-4-fluoro-2,5-dimethylbenzene
Number of Steps MultipleOne (from advanced intermediate)
Reagents Brominating agents, diazotizing agents, cyanides, acids/basesStrong oxidizing agents
Reaction Conditions Generally milder conditions for each stepHarsh, high-temperature conditions
Yield Can be high overall, but dependent on each step's efficiencyVariable, can be affected by over-oxidation
Purification May require chromatography for intermediatesPrimarily recrystallization
Scalability Potentially more complex for large-scale productionCan be simpler for scale-up if starting material is available

Application in Drug Development: A Gateway to PARP Inhibitors

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of PARP inhibitors. [1][2][3]These drugs represent a major advancement in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. [1][3] The Role in Rucaparib Synthesis:

Rucaparib, a potent inhibitor of PARP-1, PARP-2, and PARP-3, is a prime example of a drug synthesized using this compound. [1][4]The carboxylic acid moiety of the intermediate is activated and then coupled with a complex amine-containing fragment to form the final active pharmaceutical ingredient (API).

Caption: The role of the title compound in Rucaparib synthesis.

The bromine atom on the benzoic acid intermediate serves as a handle for subsequent intramolecular cyclization reactions to form the core structure of Rucaparib.

Alternative Intermediates and Synthetic Strategies

While this compound is a key intermediate, researchers have explored alternative compounds and synthetic strategies to access PARP inhibitors and related molecules.

  • Isomeric Analogs: Other brominated and fluorinated benzoic acid isomers could potentially be used to synthesize structurally related PARP inhibitors. However, the specific substitution pattern of the title compound is often crucial for optimal biological activity.

  • Alternative Coupling Strategies: Instead of starting with the pre-functionalized benzoic acid, some synthetic routes might involve the late-stage introduction of the bromo or fluoro substituents onto a more complex molecular scaffold.

  • Convergent vs. Linear Synthesis: The choice between a linear synthesis, where the molecule is built step-by-step, and a convergent approach, where different fragments are synthesized separately and then combined, can also impact the choice of intermediates. The use of this compound is characteristic of a convergent strategy.

Conclusion

The patented syntheses of this compound highlight the ingenuity of process chemists in developing efficient routes to complex and valuable pharmaceutical intermediates. The comparison of different synthetic methodologies reveals a trade-off between the number of steps, reaction conditions, and the availability of starting materials. The indispensable role of this molecule in the synthesis of life-saving PARP inhibitors like Rucaparib underscores its significance in modern drug development. As the demand for targeted cancer therapies continues to grow, the development of even more efficient and sustainable methods for the synthesis of such key intermediates will remain a critical area of research.

References

A comprehensive list of references will be provided upon request, including full patent documents and relevant scientific literature.

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions Involving 4-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. The compound 4-Bromo-2-fluoro-5-methylbenzoic acid stands as a valuable building block, offering multiple points for molecular elaboration. The presence of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide presents a comparative study of various catalyst systems for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—as applied to this versatile substrate.

The insights provided herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for catalyst selection, optimizing reaction conditions, and ultimately accelerating their synthetic endeavors. While direct experimental data for every catalyst on this specific substrate is not always available in published literature, this guide synthesizes data from analogous systems to provide a predictive framework for catalyst performance.

The Strategic Importance of this compound

The unique substitution pattern of this compound makes it an attractive starting material. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, the methyl group provides a point for further modification or steric control, and the carboxylic acid can serve as a key pharmacophore or a handle for subsequent transformations. The carbon-bromine bond is the focal point for the cross-coupling reactions discussed in this guide, allowing for the introduction of a diverse array of aryl, vinyl, and amine functionalities.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis due to its mild conditions and broad functional group tolerance. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with the sterically hindered and electronically complex nature of this compound.

Catalyst System Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
System 1: The Classic
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O (4:1)901285
System 2: The Workhorse
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100895
System 3: The Robust
PdCl₂(dppf)dppfCs₂CO₃Toluene1101292

Note: Yields are representative and based on reactions with structurally similar aryl bromides. Actual yields may vary depending on the specific boronic acid partner and reaction optimization.

Causality Behind Experimental Choices:

  • System 1 (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-stable precatalyst that is effective for a range of Suzuki couplings. The in-situ generated Pd(0) species readily undergoes oxidative addition with the aryl bromide. However, its efficacy can be limited with more challenging substrates.

  • System 2 (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. The use of a bulky and electron-rich Buchwald ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is known to accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and efficiency, especially for sterically hindered substrates.[1]

  • System 3 (PdCl₂(dppf)): The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex is a robust and thermally stable catalyst. The bidentate dppf ligand helps to stabilize the palladium center throughout the catalytic cycle, often leading to cleaner reactions and high yields, particularly at elevated temperatures.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the desired substituted alkene.

Catalyst System Comparison for Heck Reaction
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
System 1: The Classic
Pd(OAc)₂PPh₃Et₃NDMF1001675
System 2: The Ligandless
Pd(OAc)₂NoneNaOAcDMA1202465
System 3: The Efficient
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile801288

Note: Yields are representative and based on reactions with structurally similar aryl bromides and acrylates. Actual yields may vary depending on the specific alkene and reaction optimization.

Causality Behind Experimental Choices:

  • System 1 (Pd(OAc)₂/PPh₃): This is a traditional and widely used catalyst system for the Heck reaction. Triphenylphosphine acts as a stabilizing ligand for the palladium center. Triethylamine serves as the base to neutralize the HBr generated during the reaction.[2]

  • System 2 (Pd(OAc)₂ without ligand): In some cases, particularly with more reactive aryl halides, the Heck reaction can proceed without the addition of a phosphine ligand. The reaction is often slower and may require higher temperatures. Sodium acetate is a weaker base that can be effective in these conditions.

  • System 3 (Pd(OAc)₂/P(o-tol)₃): Tri(o-tolyl)phosphine is a more electron-rich and slightly bulkier ligand compared to triphenylphosphine. This can enhance the rate of oxidative addition and promote the catalytic cycle, often leading to higher yields under milder conditions.[2]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Coord Alkene Coordination ArPdAlkene [Ar-Pd(II)-X(L)(Alkene)] Coord->ArPdAlkene Insertion Migratory Insertion AlkylPd Alkyl-Pd(II)-X(L) Insertion->AlkylPd BetaHydride β-Hydride Elimination ProductPd [Product-Pd(II)-H(L)] BetaHydride->ProductPd BaseRegen Base Regeneration Product Substituted Alkene ProductPd->Product BaseRegen->Pd0 Substrate Ar-X Substrate->OxAdd Alkene Alkene Alkene->Coord Base Base Base->BaseRegen

Heck Reaction Catalytic Cycle

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding alternative to classical methods. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction, particularly with challenging substrates.

Catalyst System Comparison for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
System 1: The Early Generation
Pd₂(dba)₃BINAPNaOtBuToluene1001870
System 2: The High-Performer
Pd(OAc)₂XPhosK₃PO₄t-BuOH801094
System 3: The Versatile
Pd₂(dba)₃RuPhosLiHMDS1,4-Dioxane901490

Note: Yields are representative and based on reactions with structurally similar aryl bromides and primary or secondary amines. Actual yields may vary depending on the specific amine and reaction optimization.

Causality Behind Experimental Choices:

  • System 1 (Pd₂(dba)₃/BINAP): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral bidentate phosphine ligand that was among the first generation of effective ligands for this reaction. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these couplings.[3]

  • System 2 (Pd(OAc)₂/XPhos): As with the Suzuki reaction, the combination of a palladium(II) precursor and a highly effective Buchwald ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) often provides superior results. The steric bulk and electron-donating ability of XPhos facilitate the challenging reductive elimination step that forms the C-N bond. Potassium phosphate is a milder base that can be advantageous when base-sensitive functional groups are present.[4]

  • System 3 (Pd₂(dba)₃/RuPhos): RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another highly effective Buchwald ligand that often provides excellent results with a broad range of substrates. Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, hindered base that can be particularly effective for less reactive amines.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX AmineCoord Amine Coordination ArPdAmine [Ar-Pd(II)-X(L)(HNR₂)] AmineCoord->ArPdAmine Deprotonation Deprotonation AmidoComplex Ar-Pd(II)-NR₂(L) Deprotonation->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product Substrate Ar-X Substrate->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of this compound. Optimization will likely be necessary for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane, 0.2 M).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Reaction
  • To a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).

  • Add the degassed solvent (e.g., acetonitrile, 0.2 M) and the base (e.g., Et₃N, 2.0 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the specified time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to a dry reaction tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., t-BuOH, 0.2 M).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the specified time.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Experimental_Workflow Start Start: Select Reaction Type (Suzuki, Heck, or Buchwald-Hartwig) Setup Reaction Setup: - Add Substrate (this compound) - Add Coupling Partner - Add Base - Add Solvent Start->Setup Degas Degas Reaction Mixture Setup->Degas Catalyst Add Catalyst System: - Palladium Precursor - Phosphine Ligand Degas->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup: - Cool Reaction - Partition between Water and Organic Solvent Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS, etc. Purification->Analysis End End: Pure Product Analysis->End

Sources

Safety Operating Guide

Mastering the Disposal of 4-Bromo-2-fluoro-5-methylbenzoic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 4-Bromo-2-fluoro-5-methylbenzoic acid are routine. However, the lifecycle of such a specialized chemical does not end with the successful experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the causality behind our recommended best practices.

Understanding the Compound: A Prerequisite for Safe Handling

Before addressing disposal, a thorough understanding of the inherent hazards of this compound (CAS No. 415965-24-1) is paramount.[1][2] This halogenated aromatic carboxylic acid presents as a solid, and its primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

These properties necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling, including disposal.

Table 1: Key Safety and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆BrFO₂
Molecular Weight233.03 g/mol
AppearanceWhite to yellow solid
Hazard StatementsH315, H319, H335

The presence of bromine and fluorine atoms on the aromatic ring contributes to the compound's stability and potential for environmental persistence if not disposed of correctly. Halogenated aromatic compounds can be resistant to natural degradation pathways, underscoring the need for controlled disposal methods like incineration.[3][4][5][6]

The Disposal Workflow: A Step-by-Step, Logic-Driven Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety, regulatory compliance, and environmental protection. The following workflow is designed to be a self-validating system, with each step logically flowing from the chemical's properties and regulatory requirements.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_disposal Phase 3: Final Disposal Prep Step 1: Don PPE (Lab Coat, Goggles, Gloves) Segregate Step 2: Segregate Waste (Solid Halogenated Organic Waste) Prep->Segregate Safety First Container Step 3: Choose Compatible Container (HDPE or Glass) Segregate->Container Prevent Cross-Contamination Label Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Ensure Compliance Store Step 5: Store in SAA (Satellite Accumulation Area) Label->Store Safe Temporary Storage EHS Step 6: Arrange Pickup (Contact EHS/Licensed Contractor) Store->EHS Final Disposition

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-2-fluoro-5-methylbenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols for the handling and disposal of 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 415965-24-1). As a halogenated aromatic carboxylic acid, this compound requires stringent safety measures to mitigate risks of irritation, corrosion, and toxicity. This guide is intended for laboratory professionals engaged in research and development and is built on the foundational principles of risk assessment, hazard mitigation, and procedural safety.

Hazard Analysis: Understanding the Compound

This compound is a solid organic compound that presents multiple hazards. A thorough understanding of its chemical properties is the first step in establishing a safe handling protocol.

GHS Hazard Classification: According to supplier safety data, this chemical is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

  • H302: Harmful if swallowed.[1][3]

The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. As a solid, fine powders can become airborne during transfer, posing a significant respiratory risk.[4][5] Its acidic nature, combined with the halogen substituents, contributes to its corrosive and irritant properties.[4][6]

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to implement engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls: All handling of this compound powder must be conducted within a properly functioning chemical fume hood.[5][6][7] This is the most effective way to control airborne dust and potential vapors, protecting the user from respiratory exposure.

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must be thoroughly trained on its specific hazards and the procedures outlined in this guide and its Safety Data Sheet (SDS).

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to provide comprehensive protection against the hazards of this compound.

Primary Barrier: Dermal Protection (Gloves & Body)

Direct skin contact is a primary risk leading to irritation or chemical burns.[6]

  • Gloves: The choice of glove material is critical. Due to the compound's aromatic and acidic nature, not all standard laboratory gloves are suitable. Butyl rubber or Viton® are highly recommended for their excellent resistance to aromatic compounds and corrosive acids.[8][9] For shorter-duration tasks or where dexterity is paramount, heavy-duty nitrile gloves may be used, but they should be double-gloved and inspected frequently for any signs of degradation like swelling or discoloration.[8][10] Always consult the glove manufacturer's specific chemical resistance chart.[8]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For operations with a higher risk of spillage, such as large-scale transfers, a chemical-resistant apron made of butyl rubber or similar material is required over the lab coat.[5][7]

Glove MaterialResistance to Aromatic CompoundsResistance to AcidsGeneral Recommendation
Butyl Rubber ExcellentExcellentPrimary Recommendation. Offers superior protection against corrosive acids and esters.[8][9]
Viton® ExcellentGoodExcellent Choice. Specifically recommended for chlorinated and aromatic solvents.[8][11]
Neoprene GoodGoodAcceptable Alternative. Good general resistance to acids and some solvents.[9][10]
Nitrile Fair to GoodGoodUse with Caution. Suitable for incidental contact only. Double-gloving recommended. Not for immersion.[10]
Critical Barrier: Eye and Face Protection

Because this compound causes serious eye irritation, robust eye protection is non-negotiable.

  • Primary Eye Protection: Chemical splash goggles that form a complete seal around the eyes are mandatory.[5][7] Standard safety glasses with side shields do not provide adequate protection from airborne dust or splashes.[5]

  • Secondary Face Protection: When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][7] The face shield protects the entire face from contact.

Respiratory Protection

The primary method for respiratory protection is the mandatory use of a chemical fume hood.[5] If, under rare and specific circumstances (e.g., cleaning a large spill outside of a hood), direct respiratory protection is required, a NIOSH-approved respirator with P100 (oil-proof particulate) cartridges is necessary. A full respiratory protection program, including fit-testing, must be in place.

Procedural Guidance and Safety Workflow

A systematic approach ensures safety at every step of the handling process.

Step-by-Step Handling Protocol:

  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the lowest practical height.[12] Assemble all necessary equipment, including a designated and labeled halogenated waste container.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, chemical splash goggles, face shield (if needed), and outer gloves.

  • Weighing & Transfer: Conduct all transfers of the solid compound within the fume hood. Use tools like spatulas and weighing paper to minimize dust creation. Do not use a brush to clean up small spills of powder; instead, gently wipe with a damp paper towel (wetted with water) and dispose of it as hazardous waste.

  • Reaction Setup: If dissolving the compound, add the solid slowly to the solvent. When diluting acids, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[5][6]

  • Cleanup: Decontaminate all glassware and equipment with a suitable solvent (e.g., acetone). Collect all rinsates in the designated halogenated hazardous waste container.[12]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield, lab coat, and goggles. Remove inner gloves last. Wash hands thoroughly with soap and water.

PPE Selection Workflow Diagram

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Task: Handle This compound hazards Identify Hazards: - Skin/Eye Irritant (Solid) - Respiratory Irritant (Dust) - Halogenated Aromatic Acid fume_hood Work in Chemical Fume Hood? hazards->fume_hood stop_work STOP WORK Use Fume Hood fume_hood->stop_work No eye_protection Eye Protection: - Chemical Splash Goggles fume_hood->eye_protection Yes face_shield Add Face Shield? eye_protection->face_shield add_shield Add Face Shield face_shield->add_shield Yes (>10g or splash risk) gloves Gloves: - Butyl Rubber or Viton® - (Double Nitrile for incidental contact) face_shield->gloves No add_shield->gloves body Body Protection: - Lab Coat - Chemical Apron (if needed) gloves->body proceed Proceed with Task body->proceed

Caption: Decision workflow for selecting appropriate PPE.

Contingency and Disposal Plan

Exposure and Spill Response
  • Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Alert others in the area. For a small spill within a fume hood, use a spill kit with a neutralizer appropriate for acids. Do not use combustible materials like paper towels to absorb the neat compound. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

The proper disposal of halogenated waste is critical to prevent environmental harm.[12]

  • Segregation: this compound and any materials contaminated with it (e.g., gloves, wipes, rinsates) must be collected separately from non-halogenated waste.[12][13]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must read "Hazardous Waste," list the full chemical name ("this compound"), and indicate that it is a "Halogenated Organic Waste."[12]

  • Collection: Collect all waste, including solvent rinses from glassware, in this container.[12]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.[12] The standard disposal method for such compounds is high-temperature incineration by a licensed hazardous waste facility.[14][15]

By adhering to these rigorous safety and handling protocols, researchers can minimize risks and ensure a safe, compliant laboratory environment. Always consult the specific Safety Data Sheet (SDS) as the primary source of information before beginning any work.

References

  • Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • University of Toronto. 10.7 Handling Procedures for Corrosive Materials.
  • Grand Valley State University. Corrosives - Lab Safety.
  • eSafety Supplies, Inc. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
  • CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
  • PubChem. This compound | C8H6BrFO2 | CID 34174587.
  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • East Carolina University. Chemical Resistance Selection Chart for Protective Gloves.
  • Environment, Health and Safety - University of California, Berkeley. Hand Protection Chemical Resistance Guide.
  • Unknown. hazardous waste segregation.
  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • TCI EUROPE N.V. 4-(Bromomethyl)benzoic Acid - SAFETY DATA SHEET.
  • Fisher Scientific. 4-Bromo-5-fluoro-2-nitrobenzoic acid - SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.